molecular formula C12H14O3 B12382274 (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Cat. No.: B12382274
M. Wt: 206.24 g/mol
InChI Key: HBEZCBDGJMYNGS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl (2R)-2-cyclopropyl-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m1/s1

InChI Key

HBEZCBDGJMYNGS-LLVKDONJSA-N

Isomeric SMILES

C1CC1[C@H](C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate CAS 2414393-47-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 2414393-47-6) is a chiral α-hydroxy ester of significant interest in modern pharmaceutical development. Its unique structural combination of a cyclopropyl ring, a chiral hydroxyl center, and a benzyl ester protecting group makes it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal applications in drug discovery—particularly in the construction of Antibody-Drug Conjugate (ADC) linkers—along with safety protocols and handling considerations. While detailed synthetic procedures for this specific molecule are not broadly published, this document outlines a plausible synthetic strategy based on established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity defined by the presence of a cyclopropane ring adjacent to a stereocenter bearing a hydroxyl group and a benzyl-protected carboxylic acid. This structure imparts specific chemical characteristics crucial for its role as a building block in complex molecule synthesis.

The key identifiers and properties of this compound have been consolidated from various chemical databases and supplier information.[1][2][3] The (R)-configuration at the C2 position is a critical feature for its application in stereospecific synthesis.

Structural and Molecular Data

The fundamental structural and identifying information for this compound is presented below.

Molecular Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The known physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 2414393-47-6[1][4]
Molecular Formula C₁₂H₁₄O₃[1][2][5]
Molecular Weight 206.24 g/mol [1][6]
Appearance Yellow to brown liquid[4][7]
Density 1.234 ± 0.06 g/cm³[4][7]
Purity ≥98%[7]
IUPAC Name benzyl (2R)-2-cyclopropyl-2-hydroxyacetate[1]
SMILES O=C(OCC1=CC=CC=C1)--INVALID-LINK--O[4][5]
InChI Key HBEZCBDGJMYNGS-LLVKDONJSA-N[1]

Synthesis and Manufacturing

The key challenge in the synthesis is the stereoselective introduction of the hydroxyl group to form the (R)-enantiomer. A common strategy involves the asymmetric reduction of a corresponding α-keto ester.

Proposed Synthetic Workflow

A logical pathway would involve two primary stages:

  • Formation of the α-keto ester precursor: Benzyl 2-cyclopropyl-2-oxoacetate.

  • Asymmetric reduction: Stereoselective reduction of the ketone to yield the desired (R)-α-hydroxy ester.

Diagram of Proposed Synthetic Logic

SynthesisWorkflow start Cyclopropylcarbonyl chloride + Benzyl alcohol step1 Esterification start->step1 intermediate Benzyl cyclopropanecarboxylate step1->intermediate step2 Oxidation / Functionalization intermediate->step2 keto_ester Benzyl 2-cyclopropyl-2-oxoacetate (α-keto ester precursor) step2->keto_ester step3 Asymmetric Reduction (e.g., with a chiral borane reagent) keto_ester->step3 final_product (R)-Benzyl 2-cyclopropyl- 2-hydroxyacetate step3->final_product

Caption: A plausible high-level workflow for the synthesis of the target molecule.

Hypothetical Experimental Protocol (Illustrative)

This protocol is illustrative and has not been experimentally validated. It is designed to provide a conceptual framework for researchers.

Step 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate

  • To a solution of cyclopropylglyoxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture for 2-3 hours at room temperature to form the acid chloride.

  • In a separate flask, dissolve benzyl alcohol and a non-nucleophilic base (e.g., pyridine) in dichloromethane.

  • Slowly add the freshly prepared acid chloride solution to the benzyl alcohol solution at 0 °C.

  • Allow the reaction to proceed overnight at room temperature.

  • Perform an aqueous workup, dry the organic layer over sodium sulfate, and purify by column chromatography to yield the α-keto ester precursor.

Step 2: Asymmetric Reduction to this compound

  • Dissolve the Benzyl 2-cyclopropyl-2-oxoacetate precursor in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Introduce a chiral reducing agent. A common choice for achieving high enantioselectivity is a CBS catalyst (Corey-Bakshi-Shibata) system, such as (R)-2-Methyl-CBS-oxazaborolidine, followed by the slow addition of a stoichiometric reducing agent like borane-dimethyl sulfide complex.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol at low temperature.

  • After warming to room temperature, perform an appropriate aqueous workup (e.g., with dilute HCl and brine).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product using silica gel chromatography to isolate this compound. Chiral HPLC would be required to confirm the enantiomeric excess.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a specialized chemical intermediate.[4][8] Its structure is incorporated into larger, more complex molecules, particularly in the field of oncology.

Intermediate for Antibody-Drug Conjugate (ADC) Linkers

The most cited application is in the synthesis of linkers for ADCs.[8][9][10] ADCs are a powerful class of biopharmaceutical drugs designed to deliver a potent cytotoxic agent (payload) directly to cancer cells by attaching it to a monoclonal antibody that targets a specific tumor antigen.

The linker's role is critical: it must be stable in circulation but capable of releasing the cytotoxic payload once inside the target cell. This compound can be used to synthesize components of these complex linkers.[5][8] For instance, it can be part of a linker system designed to be coupled with chemotherapy agents like Exatecan and then conjugated to an antibody.[8][10]

Synthesis of Chiral Pyrrolidines

This compound also serves as a precursor in the synthesis of substituted pyrrolidines.[4][11] The pyrrolidine ring is a common motif in many biologically active compounds and pharmaceuticals. The chirality of the starting material allows for the creation of specific stereoisomers of the target pyrrolidine, which is often essential for biological activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not publicly available, an SDS for the corresponding (S)-enantiomer (CAS 2414393-48-7) provides a reliable basis for safety and handling protocols.[8]

Hazard Identification (GHS Classification)

Based on the (S)-enantiomer, the following hazards are identified:[8]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The GHS pictogram is a single exclamation mark, and the signal word is "Warning".[5][8]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[8]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[8]

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[5][12]

  • Temperature: Recommended storage is refrigerated at 2-8°C for short-term and -20°C for long-term stability.[4][5][12]

Conclusion

This compound is a specialized chiral building block with demonstrated utility in the synthesis of advanced pharmaceutical components, most notably ADC linkers. Its defined stereochemistry and functional groups offer precise control in the construction of complex molecular architectures. While its synthesis requires careful control of stereochemistry, the potential applications in targeted cancer therapies underscore its importance. Proper adherence to safety and handling protocols is essential when working with this compound in a research and development setting.

References

The Keystone of Modern Bioconjugation: A Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate has emerged as a molecule of significant interest in the field of bioconjugation, particularly in the sophisticated design of Antibody-Drug Conjugates (ADCs). Its unique structural features—a chiral hydroxyl group, a sterically defined cyclopropyl moiety, and a readily cleavable benzyl ester—make it a valuable building block for constructing advanced linker systems. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol based on established chemical principles, and its critical role in the development of targeted therapeutics.

Core Molecular Attributes

This compound is a chiral α-hydroxy ester. The precise spatial arrangement of the hydroxyl group (the R-configuration) is often crucial for its subsequent biological activity and interactions when incorporated into a larger molecular construct.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 206.24 g/mol --INVALID-LINK--[1], --INVALID-LINK--[3]
IUPAC Name benzyl (2R)-2-cyclopropyl-2-hydroxyacetate--INVALID-LINK--[1]
CAS Number 2414393-47-6--INVALID-LINK--[2]
Appearance Colorless to light yellow liquid--INVALID-LINK--[4]
Predicted XLogP3 1.7--INVALID-LINK--[1]

Synthesis and Manufacturing: A Proposed Pathway

G cluster_0 Stage 1: α-Keto Acid Formation cluster_1 Stage 2: Benzyl Esterification cluster_2 Stage 3: Enantioselective Reduction A Cyclopropanecarbonyl Chloride C Cyclopropylglyoxylic Acid A->C Reaction with CO2 or equivalent B Grignard Reagent (e.g., EtMgBr) B->C Alternative Grignard route E Benzyl 2-cyclopropyl-2-oxoacetate C->E Acid Catalysis (e.g., H2SO4) D Benzyl Alcohol D->E G This compound E->G Stereospecific Ketone Reduction F Chiral Reducing Agent (e.g., Chiral Borane or CBS Catalyst) F->G

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative amalgamation of standard organic chemistry techniques for the proposed pathway.

Stage 1 & 2: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate (Keto-ester Intermediate)

  • Reaction Setup : To a solution of cyclopropylglyoxylic acid (1.0 eq) in toluene (5 mL/mmol), add benzyl alcohol (1.2 eq).

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Water Removal : Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzyl 2-cyclopropyl-2-oxoacetate can be purified by flash column chromatography on silica gel.

  • Causality : The use of a Dean-Stark trap is critical. Esterification is a reversible equilibrium-driven reaction. By physically removing water, one of the products, the equilibrium is shifted towards the desired ester product according to Le Châtelier's principle, driving the reaction to completion.

Stage 3: Enantioselective Reduction to this compound

  • Reaction Setup : In an oven-dried, argon-flushed flask, dissolve benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) and cool to -20 °C.

  • Catalyst Preparation : In a separate flask, prepare the chiral reducing agent. For a Corey-Bakshi-Shibata (CBS) reduction, (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) is dissolved in anhydrous THF.

  • Reducing Agent Addition : To the CBS catalyst solution, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) and stir for 15 minutes at room temperature.

  • Asymmetric Reduction : Slowly add the solution of the keto-ester to the prepared catalyst-borane complex at -20 °C.

  • Reaction Monitoring : Stir the reaction at -20 °C and monitor for the disappearance of the starting material by TLC.

  • Quenching : Once complete, slowly quench the reaction by the dropwise addition of methanol, followed by 1 M HCl.

  • Work-up : Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by flash column chromatography.

  • Expertise & Causality : The choice of a chiral catalyst like the CBS reagent is the cornerstone of this synthesis. The catalyst forms a transient complex with the borane reducing agent, creating a sterically-defined pocket. The keto-ester substrate can only dock into this pocket in a specific orientation, exposing one face of the ketone to the hydride delivery agent. This forced orientation ensures the reduction occurs stereoselectively, yielding the desired (R)-enantiomer with high enantiomeric excess. The low temperature is crucial to minimize the non-catalyzed, non-selective background reduction, thereby maximizing stereochemical purity.

Application in Antibody-Drug Conjugate (ADC) Linker Technology

The primary application of this compound is as a sophisticated building block in the synthesis of linkers for ADCs.[2][5][6] ADCs are a powerful class of therapeutic agents that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, and release mechanism of the ADC.

This molecule is often used to synthesize pyrrolidine-based linkers.[2][5] The cyclopropyl and hydroxyl groups can be further functionalized to attach to other components of the linker-payload system. For instance, it can be part of a linker system designed to be coupled to potent payloads like Exatecan, a topoisomerase I inhibitor.[6]

G A (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate B Linker Synthesis (Multi-step) A->B C Activated Linker B->C E Linker-Payload Construct C->E Conjugation D Cytotoxic Payload (e.g., Exatecan) D->E G Antibody-Drug Conjugate (ADC) E->G Conjugation F Monoclonal Antibody F->G

Caption: Role of the title compound in the ADC assembly workflow.

The benzyl ester functionality is particularly useful as a protecting group for the carboxylic acid. It is relatively stable during many synthetic transformations but can be removed under specific, mild conditions (e.g., hydrogenolysis), which is essential for the late-stage assembly of complex ADC molecules without degrading other sensitive functional groups.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized material, a combination of analytical techniques is required.

4.1. Standard Analytical Protocols

TechniqueProtocol SummaryExpected Results
¹H NMR Dissolve 5-10 mg of sample in 0.7 mL of CDCl₃. Acquire spectrum on a ≥400 MHz spectrometer.Spectrum should be consistent with the structure, showing characteristic peaks for benzyl, cyclopropyl, and methine protons.[4]
LC-MS Column : C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase : Gradient of acetonitrile and water with 0.1% formic acid. Detection : UV (e.g., 254 nm) and ESI-MS.A major peak corresponding to the product's retention time. Mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion consistent with the molecular weight (206.24).[4]
Chiral HPLC Column : Chiral stationary phase (e.g., Chiralpak AD-H). Mobile Phase : Isocratic mixture of hexanes and isopropanol. Detection : UV (e.g., 220 nm).Baseline separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee%).

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of next-generation therapeutics. Its defined stereochemistry and versatile functional groups provide medicinal chemists with a reliable building block for constructing complex and highly functional ADC linkers. Understanding its synthesis, particularly the critical enantioselective reduction step, and its precise role in bioconjugation workflows is essential for any researcher or drug development professional working at the cutting edge of targeted cancer therapy.

References

An In-Depth Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate: A Key Building Block in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral molecule of significant interest in the field of medicinal chemistry, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). Its unique structural features, comprising a cyclopropyl group, a hydroxyl moiety, and a benzyl ester, make it a valuable intermediate for the construction of sophisticated linker systems that connect potent cytotoxic payloads to monoclonal antibodies. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of this important building block, with a focus on its role in the development of next-generation targeted therapeutics.

Chemical Structure and Stereochemistry

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl, cyclopropyl, and carboxyl groups. The "(R)" designation in its name refers to the specific three-dimensional arrangement of these substituents, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Molecular Formula: C₁₂H₁₄O₃[1] Molecular Weight: 206.24 g/mol [1]

Deciphering the (R)-Configuration: The Cahn-Ingold-Prelog Priority Rules

The absolute configuration of the stereocenter is assigned by prioritizing the four attached groups based on their atomic number. For this compound, the priorities are as follows:

  • -OH (Hydroxyl group): The oxygen atom has the highest atomic number (8).

  • -COOBn (Benzyl ester group): The carbon atom of the carboxyl group is bonded to two oxygen atoms (one double bond, one single bond).

  • -C₃H₅ (Cyclopropyl group): The carbon atom is bonded to two other carbon atoms and a hydrogen atom.

  • -H (Hydrogen atom): The hydrogen atom has the lowest atomic number (1).

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The sequence from the highest priority group (1) to the third highest priority group (3) is then traced. In the case of the (R)-enantiomer, this sequence follows a clockwise direction.

Cahn-Ingold-Prelog priorities for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and downstream applications.

PropertyValueSource
Appearance Colorless to light yellow liquidVendor Data
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Storage Conditions -20°C for long-term storageVendor Data
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structure
Predicted logP 1.9PubChem

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. While multiple synthetic routes to similar α-hydroxy esters exist, a common and effective strategy involves the asymmetric reduction of a corresponding α-keto ester or the esterification of the enantiopure acid. Below is a proposed two-step synthetic protocol starting from the commercially available (R)-2-cyclopropyl-2-hydroxyacetic acid.[2][3]

Proposed Synthetic Protocol

Step 1: Benzyl Esterification of (R)-2-cyclopropyl-2-hydroxyacetic acid

This protocol is based on standard esterification methods, such as the reaction of a carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base.

Materials:

  • (R)-2-cyclopropyl-2-hydroxyacetic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-2-cyclopropyl-2-hydroxyacetic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

G cluster_0 Synthesis Workflow Start (R)-2-cyclopropyl-2-hydroxyacetic acid Step1 Esterification with Benzyl Bromide (BnBr, K₂CO₃, DMF) Start->Step1 Purification Work-up and Flash Chromatography Step1->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Role in Antibody-Drug Conjugate (ADC) Linker Technology

The primary application of this compound is as a precursor for the synthesis of linkers used in ADCs.[4] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is crucial for its stability in circulation and the efficient release of the payload at the target site.

This molecule can be incorporated into various linker architectures. The hydroxyl group provides a handle for further chemical modifications, allowing for the attachment of other linker components or the payload itself. The cyclopropyl moiety can influence the conformational rigidity and metabolic stability of the linker.

A Critical Consideration: The Impact of the Cyclopropyl Group on Linker Stability and Efficacy

While the cyclopropyl group can be an attractive design element for modulating the physicochemical properties of a linker, recent studies have highlighted a potential drawback. Research has shown that certain disulfide-containing linkers incorporating a cyclopropyl group may not undergo the desired self-immolative cleavage upon entering the tumor cell. This can result in the payload not being efficiently released in its active form, leading to a significant reduction or complete loss of cytotoxic activity. In some cases, an ADC with a cyclopropyl-containing linker was found to be inactive, whereas analogous ADCs with methyl- or cyclobutyl-substituted linkers demonstrated strong efficacy. This is a critical consideration for drug development professionals when designing ADC linkers and selecting building blocks.

G cluster_1 ADC Structure and Linker Integration Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload Linker->Payload Attachment BuildingBlock This compound BuildingBlock->Linker Incorporation

Integration of the building block into an Antibody-Drug Conjugate.

Quality Control: Chiral Analysis

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications, as the stereochemistry can have a profound impact on biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (e.e.) of this compound.

Proposed Chiral HPLC Method

Based on the successful separation of structurally similar compounds, such as mandelic acid and its derivatives, a method employing a polysaccharide-based chiral stationary phase is proposed.[5]

  • Column: CHIRALPAK® IC (or a similar cellulose-based chiral column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Profile: The two enantiomers, (R)- and (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, should be well-resolved, allowing for accurate quantification of the enantiomeric excess.

G cluster_2 Chiral HPLC Analysis Workflow Sample Racemic or Enantioenriched Sample Injection Injection onto Chiral HPLC Column Sample->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection Separation->Detection Analysis Quantification of Enantiomeric Excess Detection->Analysis

Workflow for the chiral analysis of this compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of advanced drug delivery systems, particularly Antibody-Drug Conjugates. Its well-defined stereochemistry and multiple functional groups offer significant opportunities for the design of innovative linker technologies. However, researchers and drug developers must be mindful of the potential impact of the cyclopropyl moiety on linker cleavage and overall ADC efficacy. A thorough understanding of its chemical properties, a robust synthetic strategy, and rigorous analytical methods for quality control are essential for the successful application of this compound in the development of targeted therapies.

References

A Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate: Nomenclature, Synthesis, and Application in Antibody-Drug Conjugate (ADC) Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest in contemporary drug development, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Its unique structural features, combining a cyclopropyl moiety with a chiral α-hydroxy ester, make it a valuable precursor for the synthesis of complex linker systems used to attach potent cytotoxic payloads to monoclonal antibodies. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, stereoselective synthesis, and critical applications of this compound for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The document further details analytical methodologies for assessing its purity and offers insights into its role in the construction of innovative ADC architectures.

Nomenclature and Chemical Identity

A clear and unambiguous understanding of a molecule's nomenclature is paramount for effective scientific communication and procurement. This compound is identified by several synonyms and registry numbers across various chemical databases and commercial suppliers.

Identifier Value Source
IUPAC Name benzyl (2R)-2-cyclopropyl-2-hydroxyacetate[1]
CAS Number 2414393-47-6[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Synonyms BENZYL (2R)-2-CYCLOPROPYL-2-HYDROXY-ACETATE, Benzyl (R)-2-Cyclopropyl-2-hydroxyacetate[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and reaction setup.

Property Value Source
Appearance Yellow to brown liquid[2]
Density 1.234 ± 0.06 g/cm³ (predicted)[2]
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[2]
Solubility Soluble in organic solvents such as DMSO, ethanol, and dichloromethane.

Enantioselective Synthesis

The stereochemical purity of this compound is critical for its intended application in ADC linkers, as stereochemistry often dictates biological activity. While specific proprietary synthesis routes are often not disclosed, a robust and common strategy for preparing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester.

Proposed Synthetic Pathway

A plausible and industrially scalable approach involves a two-step process starting from cyclopropylglyoxylic acid.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Asymmetric Reduction Cyclopropylglyoxylic_acid Cyclopropylglyoxylic acid Benzyl_cyclopropylglyoxylate Benzyl cyclopropylglyoxylate Cyclopropylglyoxylic_acid->Benzyl_cyclopropylglyoxylate Benzyl alcohol, Acid catalyst (e.g., H₂SO₄), Toluene, Dean-Stark Benzyl_alcohol Benzyl alcohol Benzyl_cyclopropylglyoxylate_2 Benzyl cyclopropylglyoxylate R_Product This compound Benzyl_cyclopropylglyoxylate_2->R_Product Chiral reducing agent (e.g., (R)-CBS catalyst, BH₃·SMe₂), THF, -20°C to 0°C

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Asymmetric Reduction of Benzyl Cyclopropylglyoxylate

This protocol is a representative procedure based on established methods for the asymmetric reduction of α-keto esters.

Materials:

  • Benzyl cyclopropylglyoxylate

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of benzyl cyclopropylglyoxylate (1 equivalent) in anhydrous THF.

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the stirred solution.

  • After stirring for 15 minutes at -20°C, add borane dimethyl sulfide complex (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -15°C.

  • Stir the reaction mixture at -20°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Antibody-Drug Conjugate (ADC) Technology

This compound serves as a crucial intermediate in the synthesis of pyrrolidine-containing linkers for ADCs. A notable example is its use in the production method for certain pyrrolidine compounds as described in patent WO2021166934A1[2]. These pyrrolidine structures can then be further elaborated to connect a cytotoxic payload to an antibody.

Role in Pyrrolidine-Based Linker Synthesis

The α-hydroxy ester functionality of this compound allows for its conversion into a key pyrrolidine intermediate. This transformation typically involves a multi-step sequence that leverages the stereocenter of the starting material to produce a chirally defined pyrrolidine ring.

ADC_Linker_Synthesis R_Hydroxyacetate This compound Pyrrolidine_Intermediate Chiral Pyrrolidine Intermediate R_Hydroxyacetate->Pyrrolidine_Intermediate Multi-step synthesis (e.g., via aziridinium intermediate) Linker_Payload Linker-Payload Conjugate Pyrrolidine_Intermediate->Linker_Payload Coupling with cytotoxic payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Bioconjugation Antibody Monoclonal Antibody Antibody->ADC

Caption: Workflow illustrating the use of this compound in ADC synthesis.

The cyclopropyl group in the linker structure can influence the physicochemical properties of the final ADC, such as its stability and pharmacokinetic profile.

Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of this compound is essential for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Characterization (Representative Data)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 5H, Ar-H), 5.25 (s, 2H, -OCH₂Ph), 3.85 (d, J = 4.0 Hz, 1H, -CH(OH)-), 2.90 (br s, 1H, -OH), 1.30-1.20 (m, 1H, cyclopropyl-CH), 0.70-0.50 (m, 4H, cyclopropyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (C=O), 135.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 75.0 (-CH(OH)-), 67.5 (-OCH₂Ph), 15.0 (cyclopropyl-CH), 3.5 (cyclopropyl-CH₂), 2.5 (cyclopropyl-CH₂).

  • Mass Spectrometry (ESI+): m/z 207.1 [M+H]⁺, 229.1 [M+Na]⁺.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Method Parameters (Illustrative):

  • Column: Chiral stationary phase (e.g., polysaccharide-based column like Chiralpak® IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

Expected Elution Profile:

Under these conditions, the two enantiomers, (R)- and (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, would be resolved into two distinct peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. A high e.e. (typically >99%) is required for pharmaceutical applications.

Conclusion

This compound is a key chiral intermediate with significant applications in the synthesis of advanced linker systems for Antibody-Drug Conjugates. Its stereoselective synthesis and rigorous analytical characterization are of paramount importance to ensure the quality and efficacy of the resulting biotherapeutics. This guide provides a comprehensive overview of its nomenclature, properties, a plausible synthetic route, and its role in ADC technology, serving as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

A Technical Guide to the Spectral Analysis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a chiral α-hydroxy ester of significant interest in medicinal chemistry.[4] Its structural features—a cyclopropyl ring, a secondary alcohol, a benzyl ester, and a chiral center—all contribute to a unique spectral fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and characterization in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy Analysis (Predicted)

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ha0.4 - 0.7m4H
Hb1.2 - 1.5m1H
Hc3.0 - 3.3d1H
Hd4.2 - 4.4d1H
He5.2 - 5.3s2H
Hf7.3 - 7.5m5H

Rationale Behind the Predictions:

  • Cyclopropyl Protons (Ha and Hb): The protons on the cyclopropyl ring are expected to appear in the highly shielded (upfield) region of the spectrum, typically between 0.4 and 1.5 ppm.[5][6] This is due to the unique electronic structure of the cyclopropane ring, which induces a ring current that shields the protons. The diastereotopic nature of the methylene protons (Ha) and the methine proton (Hb) will lead to complex splitting patterns (multiplets).

  • Hydroxyl Proton (Hc): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet or a doublet if coupled to the adjacent methine proton, likely in the range of 3.0-3.3 ppm.

  • Alpha-Proton (Hd): The proton on the carbon bearing the hydroxyl and cyclopropyl groups is deshielded by the adjacent oxygen and ester carbonyl. It is predicted to be a doublet, coupled to the hydroxyl proton, in the 4.2-4.4 ppm range.

  • Benzylic Protons (He): The two benzylic protons are chemically equivalent and will appear as a sharp singlet around 5.2-5.3 ppm. The significant downfield shift is due to the deshielding effect of the adjacent ester oxygen and the aromatic ring.

  • Aromatic Protons (Hf): The five protons of the phenyl group will resonate in the aromatic region (7.3-7.5 ppm) as a complex multiplet.

¹³C NMR Spectroscopy Analysis (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)
C15 - 15
C215 - 25
C365 - 75
C468 - 72
C5127 - 129
C6135 - 137
C7170 - 175

Rationale Behind the Predictions:

  • Cyclopropyl Carbons (C1): The methylene carbons of the cyclopropyl ring are expected at a very upfield position (5-15 ppm) due to their high degree of strain and sp³ character.

  • Cyclopropyl Methine Carbon (C2): The methine carbon of the cyclopropyl group will be slightly downfield from the methylene carbons, in the 15-25 ppm range.

  • Alpha-Carbon (C3): The carbon attached to the hydroxyl group is significantly deshielded and is predicted to appear between 65 and 75 ppm.

  • Benzylic Carbon (C4): The benzylic carbon is also deshielded by the adjacent oxygen and aromatic ring, with an expected chemical shift of 68-72 ppm.

  • Aromatic Carbons (C5 and C6): The carbons of the phenyl ring will resonate in the typical aromatic region of 127-137 ppm. The ipso-carbon (C6) will be at the downfield end of this range.

  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, between 170 and 175 ppm.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional GroupDescription
3500 - 3200O-HBroad, characteristic of an alcohol
3100 - 3000C-HAromatic and cyclopropyl C-H stretch
3000 - 2850C-HAliphatic C-H stretch
~1735C=OStrong, characteristic of an ester
1600, 1495, 1450C=CAromatic ring stretches
1250 - 1000C-OEster and alcohol C-O stretches

Interpretation of Predicted IR Peaks:

  • O-H Stretch: A broad and prominent absorption band is expected in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.[7][8]

  • C-H Stretches: Aromatic and cyclopropyl C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption peak around 1735 cm⁻¹ is the most characteristic signal for the ester carbonyl group.[9][10]

  • C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretches: Strong C-O stretching bands from both the ester and the alcohol functionalities will be present in the fingerprint region (1250-1000 cm⁻¹).

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/zFragment
206[M]⁺
177[M - C₂H₅]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Predicted Fragmentation Pattern:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 206, corresponding to the molecular weight of the compound.

  • Loss of Ethyl Group: Fragmentation of the cyclopropyl ring could lead to the loss of an ethyl radical, resulting in a peak at m/z 177.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic oxygen and the carbonyl carbon can form a benzyl radical and a protonated acid fragment.

  • Tropylium Ion: A very common and stable fragment for benzyl-containing compounds is the tropylium ion at m/z 91, formed by the loss of the cyclopropyl-hydroxyacetate radical.[11] This is often the base peak in the spectrum.

  • Phenyl Cation: Loss of a hydrogen molecule from the tropylium ion can lead to the formation of the phenyl cation at m/z 77.

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently invert to dissolve the sample completely.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR).

  • Analyze the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

General Procedure for IR Spectroscopy
  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Acquire the background spectrum.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Procedure for Mass Spectrometry
  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

  • Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of the Analytical Workflow

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation & Characterization Data_Processing->Structure_Validation Report Technical Report Structure_Validation->Report

Caption: Workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.

References

Navigating the Chiral Landscape: A Technical Guide to the Safe Handling of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Growing Importance

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of increasing significance in the landscape of pharmaceutical research and development. Its utility as an intermediate in the synthesis of complex molecules, including antibody-drug conjugate (ADC) linkers, underscores the need for a comprehensive understanding of its safe handling and management in a laboratory setting.[1][2] As with any chiral molecule, the specific three-dimensional arrangement of its atoms can have profound implications for its biological activity and, consequently, its toxicological profile. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this valuable compound.

Hazard Identification and Risk Assessment: Understanding the Molecule's Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data for the (S)-enantiomer, this compound should be treated as a compound with the following classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [3]

The Significance of Chirality in Safety

In drug development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[4][5] Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological effects.[6] Therefore, maintaining strict quality control and precise manufacturing protocols for chiral compounds is essential to ensure both safety and efficacy.[4]

Toxicological Profile of α-Hydroxy Acids (AHAs)

This compound belongs to the family of α-hydroxy acids (AHAs). While widely used in cosmetics, the safety of AHAs is a subject of ongoing discussion.[7][8] At high concentrations, AHAs can disrupt the cohesion of skin cells, leading to irritation.[9] Adverse reactions can include redness, swelling, burning, and itching.[9][10] Furthermore, some studies suggest that topical application of AHAs may increase the skin's sensitivity to sunlight.[11]

Prudent Practices for Safe Handling and Use

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN166 or equivalent.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be worn.Prevents inhalation, which may cause respiratory tract irritation.[3]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling the compound during routine laboratory procedures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don appropriate PPE ReviewSDS Review SDS and relevant safety information Prep->ReviewSDS Weigh Weigh compound in a fume hood ReviewSDS->Weigh Proceed to handling Dissolve Dissolve in a suitable solvent Weigh->Dissolve Reaction Perform reaction under controlled conditions Dissolve->Reaction Decontaminate Decontaminate glassware and work surfaces Reaction->Decontaminate Reaction complete Dispose Dispose of waste according to protocol Decontaminate->Dispose RemovePPE Remove PPE correctly Dispose->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

Thorough preparation for potential emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3]
Skin Contact Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Ingestion Rinse mouth.[3] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response Protocol

A calm and methodical approach is essential in the event of a spill.

Spill_Response_Plan Spill Spill Occurs Assess Assess the situation Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small, manageable MajorSpill Major Spill Assess->MajorSpill Large, hazardous Cleanup Contain and clean up the spill MinorSpill->Cleanup Evacuate Evacuate the area MajorSpill->Evacuate Alert Alert supervisor and EHS Evacuate->Alert Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste Decontaminate->Dispose Report Complete an incident report Dispose->Report

References

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the material safety aspects of this compound, a key building block in contemporary drug discovery. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer an in-depth analysis of the compound's structural features and their implications for safe handling, storage, and emergency preparedness. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.

Chemical Identity and Physicochemical Properties

This compound is a chiral alpha-hydroxy ester containing a cyclopropyl moiety. Its unique structural characteristics are pivotal in its synthetic applications, particularly in the construction of complex molecules like pyrrolidines for antibody-drug conjugates (ADCs)[1]. A thorough understanding of its basic properties is the foundation of a robust safety protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
CAS Number 2414393-47-6[2][3]
Appearance White solid (presumed)[4]
Storage Temperature -20°C[4]

Hazard Identification and GHS Classification

The following GHS classifications are based on data for both the (R)- and (S)-enantiomers:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

The Science Behind the Hazards: A Deeper Look

A sophisticated understanding of the potential risks associated with this compound stems from an analysis of its core structural components: the alpha-hydroxy ester and the cyclopropyl group.

The Alpha-Hydroxy Ester Moiety: Implications for Skin and Eye Irritation

The presence of the alpha-hydroxy acid (AHA) ester functionality is the likely contributor to the observed skin and eye irritation. AHAs are known to have exfoliative properties and can disrupt the cohesion of corneocytes in the skin barrier, which can lead to irritation, redness, and burning, particularly at higher concentrations[5]. The U.S. Food and Drug Administration (FDA) has noted these potential adverse reactions with AHA-containing products[5].

Furthermore, a significant concern with AHAs is their potential to increase the skin's sensitivity to UV radiation. Topical application of some AHAs has been shown to enhance the formation of sunburn cells[5]. While this compound is a laboratory chemical and not intended for topical application, this inherent property of the AHA class underscores the importance of avoiding skin contact.

The Cyclopropyl Ring: A Double-Edged Sword in Drug Development

The cyclopropyl ring is a highly valued structural motif in modern medicinal chemistry. It is often incorporated into drug candidates to enhance metabolic stability, increase potency, and improve brain permeability[6][7]. The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[8].

However, the cyclopropyl group can also present metabolic liabilities. In certain molecular contexts, particularly when attached to amines, the cyclopropyl ring can undergo metabolic activation to form reactive intermediates[8]. For instance, the hepatotoxicity of the antibiotic trovafloxacin is linked to the CYP-mediated oxidation of its cyclopropylamine moiety, leading to reactive ring-opened intermediates that can form covalent adducts with hepatic proteins[8].

While this compound does not contain a cyclopropylamine, the potential for metabolic activation of the cyclopropyl ring is a critical consideration for researchers in drug development. The metabolism of a cyclopropyl-containing drug candidate, panadiplon, to cyclopropane carboxylic acid has been linked to hepatic toxicity in some preclinical models[9]. This highlights the importance of thorough metabolic and toxicological profiling of any novel compound containing this moiety.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are based on the known hazards and are designed to minimize exposure.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory[10].

  • Safety Stations: A readily accessible safety shower and eyewash station are essential in any laboratory where this compound is handled[10].

Personal Protective Equipment (PPE)
PPE CategorySpecificationsRationale
Eye and Face Protection Safety glasses with side shields or goggles.Protects against splashes and dust, preventing serious eye irritation[10].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation[10].
Skin and Body Protection Laboratory coat.Protects clothing and underlying skin from contamination[10].
Respiratory Protection A suitable respirator should be used if engineering controls are insufficient to control airborne dust or aerosols.Prevents respiratory tract irritation[10].

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent the formation of potentially more hazardous degradation products.

  • Temperature: Store at -20°C for long-term stability[4].

  • Container: Keep the container tightly closed in a dry and well-ventilated place[10].

  • Incompatibilities: While specific incompatibility data is not available, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[10].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[10].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[10].

Chemical Spill Response

The following workflow outlines the appropriate response to a chemical spill of this compound.

Caption: Emergency workflow for a chemical spill.

Disposal Considerations

All waste materials contaminated with this compound, including spill cleanup materials, should be treated as hazardous waste.

  • Containers: Place waste in a properly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways[10].

Conclusion: A Commitment to Safety in Research

This compound is a valuable tool in the arsenal of medicinal chemists and drug development professionals. Its safe and effective use hinges on a comprehensive understanding of its chemical properties and potential hazards. By integrating the principles of proactive safety measures, appropriate personal protective equipment, and robust emergency preparedness, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

The Advent of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Cyclopropyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Three-Membered Ring that Revolutionized Synthesis

The cyclopropane ring, a motif of inherent strain and unique electronic character, has captivated chemists since its first synthesis by August Freund in 1882.[1] Composed of a mere three carbon atoms, its rigid geometry and enhanced π-character offer a powerful tool for influencing molecular conformation, metabolic stability, and biological activity. This has made the chiral cyclopropane a "privileged scaffold" in medicinal chemistry, appearing in a host of blockbuster pharmaceuticals and complex natural products. The ability to control the absolute stereochemistry of these three-membered rings is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of chiral cyclopropyl compounds in synthesis. We will traverse the historical milestones, from early resolution methods to the development of sophisticated catalytic systems, and delve into the mechanistic underpinnings that govern stereocontrol. This guide is structured to provide not just a list of methods, but a causal narrative explaining the evolution of synthetic strategies and the rationale behind experimental design.

Chapter 1: From Racemates to Resolutions - The Dawn of Cyclopropane Chirality

While August Freund successfully synthesized the parent achiral cyclopropane in the late 19th century, the era of chiral cyclopropanes began in earnest with the challenge of separating enantiomers. Early efforts relied on classical resolution, a painstaking process involving the separation of diastereomeric salts formed by reacting a racemic cyclopropane carboxylic acid with a naturally occurring chiral amine. For example, racemic trans-1,2-cyclopropanedicarboxylic acid and its derivatives were resolved using chiral resolving agents to isolate the individual enantiomers.[3][4] This method, while foundational, is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

The true paradigm shift began with the advent of asymmetric synthesis, a field that sought to create a specific enantiomer directly, rather than separate it from a mixture. The groundwork for this was laid by the development of foundational cyclopropanation reactions, most notably the Simmons-Smith reaction in the 1950s.[5] This reaction, involving an organozinc carbenoid, provided a reliable method for converting alkenes into cyclopropanes stereospecifically, meaning the geometry of the starting alkene was preserved in the product. This set the stage for the next crucial development: exerting control over the facial selectivity of the carbene addition to create one enantiomer preferentially.

Chapter 2: The Evolution of Asymmetric Cyclopropanation

The journey to achieve high enantioselectivity in cyclopropane synthesis has been marked by the successive development of increasingly sophisticated and efficient catalytic systems. This evolution can be broadly categorized into four major waves: chiral auxiliaries, transition metal catalysis, organocatalysis, and biocatalysis.

The Era of Chiral Auxiliaries and Substrate Control

The first successful forays into asymmetric cyclopropanation relied on substrate control, where a chiral group already present in the starting material directs the approach of the cyclopropanating agent. A landmark example is the diastereoselective Simmons-Smith reaction of chiral allylic alcohols, first reported in 1978.[5] The hydroxyl group coordinates to the zinc carbenoid, directing the methylene transfer to the same face of the double bond, a phenomenon known as proximal control.[5]

Another strategy involved attaching a removable chiral auxiliary to the substrate. The auxiliary creates a chiral environment around the alkene, forcing the cyclopropanating reagent to attack from the less sterically hindered face. After the reaction, the auxiliary is cleaved to reveal the enantioenriched cyclopropane. While effective, these stoichiometric approaches generate significant chiral waste and require additional synthetic steps for auxiliary attachment and removal.

The Rise of Transition Metal Catalysis

The development of catalytic asymmetric cyclopropanation represented a monumental leap forward, enabling the generation of chiral products with only a small amount of a chiral catalyst. This field has been dominated by the use of metal carbenoids generated from the decomposition of diazo compounds.[6][7]

Early Pioneers: Copper and Rhodium

In the 1960s, Nozaki and Noyori reported the first catalytic asymmetric cyclopropanation using a chiral copper-Schiff base complex. This seminal work opened the door to a new field of research. Soon after, the Aratani catalyst , a chiral copper-salicylaldimine complex, was developed and found industrial application in the synthesis of cilastatin, an antibiotic component.[6]

In parallel, dirhodium(II) complexes emerged as exceptionally effective catalysts for carbene transfer reactions. The development of chiral rhodium catalysts, particularly those with chiral carboxylate and carboxamidate ligands pioneered by chemists like Davies and Doyle, has provided a vast toolkit for highly enantioselective cyclopropanations.[4][6][8] These catalysts are renowned for their high activity and selectivity, especially with donor-acceptor carbenoids derived from aryldiazoacetates.[9]

Mechanism of Metal-Catalyzed Cyclopropanation

The generally accepted mechanism involves the reaction of the metal catalyst with a diazo compound to form a highly reactive metal-carbene intermediate after the extrusion of nitrogen gas. The alkene then attacks this electrophilic carbene species. The reaction is believed to proceed through a concerted, though often asynchronous, transition state, which accounts for the high stereospecificity observed. The chiral ligands surrounding the metal center create a defined chiral pocket that dictates the trajectory of the incoming alkene, leading to the preferential formation of one enantiomer.

Metal_Catalyzed_Mechanism cluster_cycle Catalytic Cycle Cat_M Chiral Metal Catalyst (Ln-M) Carbene_Complex Metal-Carbene Intermediate Cat_M->Carbene_Complex + R-CHN2 - N2 Product Chiral Cyclopropane Carbene_Complex->Product + Alkene Diazo Diazo Compound (R-CHN2) Alkene Alkene Product->Cat_M Releases Catalyst

Caption: Generalized mechanism for transition metal-catalyzed cyclopropanation.

Modern Frontiers: Cobalt and Iron

More recently, complexes of earth-abundant metals like cobalt and iron have gained prominence as powerful catalysts for asymmetric cyclopropanation. Chiral cobalt(II)-porphyrin complexes, for instance, have shown exceptional performance, often rivaling or exceeding the selectivity of noble metal catalysts and minimizing common side reactions like diazo dimerization.[10] These systems often operate via a stepwise radical mechanism, offering a complementary approach to the concerted pathways of many rhodium and copper catalysts.[11]

The Organocatalysis Revolution: Michael-Initiated Ring Closure (MIRC)

A paradigm shift occurred with the emergence of organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations. For cyclopropanation, the most significant organocatalytic strategy is the Michael-Initiated Ring Closure (MIRC) reaction.[1][12] This powerful cascade process involves two key steps:

  • A chiral amine catalyst (e.g., a prolinol derivative) activates an α,β-unsaturated aldehyde by forming a chiral iminium ion.

  • A nucleophile (the Michael donor, typically a compound like bromomalonate) adds to the β-position of the activated aldehyde (Michael addition).

  • The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution (ring closure), displacing a leaving group to form the cyclopropane ring and regenerate the catalyst.

MIRC_Mechanism cluster_MIRC Organocatalytic MIRC Cycle Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion (Activated) Aldehyde->Iminium + Catalyst - H2O Catalyst Chiral Amine Catalyst Michael_Adduct Michael Adduct (Enamine) Iminium->Michael_Adduct + Michael Donor Michael_Donor Michael Donor (e.g., Bromomalonate) Cyclization Intramolecular Cyclization (SN2) Michael_Adduct->Cyclization Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Cyclopropane Product_Complex->Product Hydrolysis

Caption: Mechanism of aminocatalyzed Michael-Initiated Ring Closure (MIRC).

The beauty of the MIRC reaction lies in its ability to construct multiple C-C bonds and stereocenters in a single, highly controlled operation, often with excellent enantioselectivity (>99% ee).[13]

The Biocatalytic Breakthrough: Engineered Enzymes

The newest frontier in asymmetric cyclopropanation is biocatalysis, which harnesses the exquisite selectivity of enzymes. While natural cyclopropane-forming enzymes exist, their substrate scope is limited.[9] The breakthrough came from repurposing and engineering heme proteins, such as myoglobins and cytochrome P450s, to function as highly efficient "cyclopropanases."[14][15]

These engineered enzymes catalyze carbene transfer from diazoesters to a wide range of olefins with remarkable proficiency and stereocontrol. By applying directed evolution—a process of iterative mutation and selection—scientists can fine-tune the enzyme's active site to favor the formation of a specific stereoisomer, often achieving near-perfect diastereoselectivity (>99% dr) and enantioselectivity (>99% ee).[14] These biocatalytic methods offer significant advantages, including operation in aqueous media at room temperature and the ability to access stereoisomers that are difficult to obtain with chemical catalysts.[15]

Chapter 3: Comparative Analysis and Data Presentation

The choice of synthetic method depends on factors such as substrate scope, desired stereoisomer, cost, and scalability. The following table provides a comparative overview of the performance of various modern catalytic systems for the asymmetric cyclopropanation of styrene with ethyl diazoacetate (EDA), a common benchmark reaction.

Catalyst TypeChiral Catalyst/LigandMetalYield (%)dr (trans:cis)ee (%) (trans)Reference
Copper Bis(oxazoline) (tBu-BOX)Cu(I)~70-90~90:10~95-99
Rhodium Davies Catalyst (Rh₂(S-PTAD)₄)Rh(II)>90>95:5>98[4]
Cobalt Chiral PorphyrinCo(II)>95>98:2>98[10]
Iron Chiral PorphyrinFe(II)~80-95~90:10Modest (~<80)[14]
Biocatalyst Engineered MyoglobinFe(II)~70-95>99:1>99

Note: Values are representative and can vary based on specific reaction conditions. This table illustrates general performance on a model substrate.

Chapter 4: Applications in Drug Development - Case Studies

The strategic incorporation of a chiral cyclopropane ring is a recurring theme in modern drug design. Here, we examine the synthesis of two prominent pharmaceuticals where asymmetric cyclopropanation is a pivotal step.

Case Study 1: Tranylcypromine (Parnate®)

Tranylcypromine is a monoamine oxidase inhibitor used as an antidepressant. The drug is administered as a racemate, but the (+)-enantiomer is significantly more potent. Asymmetric syntheses have been developed to access the enantiopure forms. One effective route employs a sulfonamide-catalyzed asymmetric Simmons-Smith cyclopropanation of trans-cinnamyl alcohol.[6] The resulting chiral cyclopropylmethanol is then converted through a multi-step sequence involving oxidation, Curtius rearrangement, and deprotection to yield (+)-tranylcypromine.[6]

Tranylcypromine_Synth Cinnamyl_OH trans-Cinnamyl Alcohol Cyclopropyl_MeOH (+)-trans-2-Phenyl- cyclopropylmethanol Cinnamyl_OH->Cyclopropyl_MeOH Asymmetric Simmons-Smith Intermediate_Steps Oxidation, Curtius Rearrangement, Deprotection Cyclopropyl_MeOH->Intermediate_Steps Tranylcypromine (+)-Tranylcypromine Intermediate_Steps->Tranylcypromine

Caption: Key asymmetric step in the synthesis of (+)-Tranylcypromine.

Case Study 2: Ticagrelor (Brilinta®)

Ticagrelor is an antiplatelet medication used to prevent thrombotic events. A key structural feature is its trans-cyclopropylamine core. Biocatalysis has provided a highly efficient route to a key precursor. An engineered globin enzyme catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce the (1R, 2R)-cyclopropanecarboxylate intermediate in high yield (79%), with outstanding diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[3] This single enzymatic step replaces a lengthy, multi-step chemical synthesis, highlighting the power of modern biocatalysis in pharmaceutical production.[14] This intermediate is then converted to the required (1R,2S)-amine via a Curtius or Hofmann rearrangement.[3]

Chapter 5: Experimental Protocols

The following protocols are representative examples for key asymmetric cyclopropanation methodologies. Researchers should consult the primary literature for substrate-specific optimizations.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation (Davies-type)

This protocol is adapted from procedures for Rh₂(S-PTAD)₄-catalyzed reactions.

  • Catalyst Preparation: In an inert atmosphere glovebox, add the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.01 mol%) to an oven-dried reaction flask.

  • Reaction Setup: Dissolve the catalyst in a dry, degassed solvent (e.g., dichloromethane, CH₂Cl₂). Add the alkene substrate (1.0 equiv).

  • Diazo Addition: Prepare a solution of the aryldiazoacetate (1.2 equiv) in CH₂Cl₂. Using a syringe pump, add the diazo solution to the reaction mixture over a period of 3-4 hours at the specified temperature (e.g., 25 °C). Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (typically a colored spot) indicates completion.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the chiral cyclopropane.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic MIRC Cyclopropanation

This protocol is a general procedure adapted from aminocatalyzed reactions of α,β-unsaturated aldehydes.[13]

  • Reaction Setup: To a vial, add the chiral aminocatalyst (e.g., a TMS-protected diarylprolinol ether, 20 mol%) and a suitable solvent (e.g., chloroform, CHCl₃).

  • Reagent Addition: Add the α,β-unsaturated aldehyde (1.0 equiv), followed by the bromomalonate derivative (1.2 equiv).

  • Base Addition: Add a mild organic base (e.g., triethylamine or 2,6-lutidine, 1.0 equiv) to initiate the reaction.

  • Reaction: Stir the mixture at room temperature for the required time (typically 2-24 hours), monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.

  • Analysis: Determine dr and ee by ¹H NMR and chiral HPLC, respectively.

Protocol 3: Whole-Cell Biocatalytic Cyclopropanation

This protocol is a generalized procedure for using engineered E. coli expressing a myoglobin variant.[15]

  • Cell Culture: Grow E. coli cells expressing the engineered myoglobin catalyst in a suitable medium until they reach the desired optical density.

  • Cell Harvest: Harvest the cells by centrifugation and resuspend them in a buffer (e.g., M9-N buffer) to a specified cell density (e.g., OD₆₀₀ = 30).

  • Reaction Setup: Transfer the cell suspension to a reaction vessel. Sparge with an inert gas (e.g., argon) to create an anaerobic environment, as oxygen can inhibit the catalyst.

  • Substrate Addition: Add the alkene substrate (1.0 equiv), often dissolved in a minimal amount of a co-solvent like ethanol.

  • Carbene Precursor Addition: Add the ethyl diazoacetate (EDA, 2.0 equiv) to the cell suspension.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Extraction: Extract the product directly from the aqueous cell suspension using an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry and concentrate the organic extracts. Purify the product via column chromatography and analyze for dr and ee.

Conclusion and Future Outlook

The synthesis of chiral cyclopropanes has evolved from a niche challenge to a mature and powerful discipline within organic chemistry. The journey from laborious classical resolutions to highly efficient and selective catalytic methods—spanning transition metals, organocatalysts, and engineered enzymes—showcases the relentless pursuit of stereochemical control. Each methodology offers a unique set of advantages, providing chemists with a versatile arsenal to tackle complex synthetic problems.

The future of the field points towards even greater efficiency and sustainability. The development of catalysts based on earth-abundant metals will continue to be a major focus. Furthermore, the convergence of biocatalysis and chemocatalysis, in chemoenzymatic and tandem processes, promises to unlock novel synthetic pathways to previously inaccessible molecular architectures. As our understanding of catalytic mechanisms deepens, the rational design of catalysts for specific, challenging transformations will become increasingly sophisticated, ensuring that the humble three-membered ring remains at the forefront of innovation in synthesis and drug discovery.

References

The Strategic deployment of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate as a High-Value Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined molecular scaffolds is insatiable. Chiral building blocks are the linchpins in the assembly of complex therapeutic agents, directly influencing their pharmacological profiles, including efficacy, selectivity, and safety.[1][2] Among these, molecules incorporating the cyclopropyl moiety have garnered significant attention due to the unique conformational constraints and metabolic stability this three-membered ring imparts upon a parent structure.[1][3] This technical guide provides an in-depth exploration of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a sophisticated chiral building block poised at the intersection of these critical design elements. We will dissect its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role as a precursor to advanced intermediates for Antibody-Drug Conjugate (ADC) technology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic campaigns.

Introduction: The Cyclopropyl Moiety in Drug Design

The cyclopropane ring, despite its simple structure, is a powerhouse of desirable physicochemical properties in drug design. Its rigid, three-dimensional nature allows for precise control over the spatial orientation of substituents, which is paramount for optimizing interactions with biological targets.[1] Key attributes that make the cyclopropyl group a "privileged" structural motif include:

  • Conformational Rigidity: The strained ring system locks pendant groups into well-defined orientations, reducing the entropic penalty upon binding to a receptor.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Modulation of Physicochemical Properties: The unique electronic character of the cyclopropane ring can influence the pKa of adjacent functional groups and enhance membrane permeability.

This compound encapsulates these benefits within a versatile and synthetically accessible framework, featuring a stereodefined hydroxyl group and a readily transformable benzyl ester.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name benzyl (2R)-2-cyclopropyl-2-hydroxyacetate[4]
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
Appearance Colorless to light yellow liquid[5]
CAS Number 2414393-47-6[4]
Spectroscopic Characterization

While specific spectra for the pure (R)-enantiomer are not publicly available in peer-reviewed literature, Certificates of Analysis for the racemic compound and related structures allow for an expert interpretation of the expected spectroscopic signatures.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key resonances would include:

    • A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.

    • A singlet for the benzylic protons (-CH₂-) around δ 5.2 ppm.

    • A doublet for the α-proton (-CH(OH)-) adjacent to the hydroxyl group.

    • A complex set of multiplets in the upfield region (typically δ 0.3-1.2 ppm) corresponding to the diastereotopic protons of the cyclopropyl ring.

    • A broad singlet for the hydroxyl proton, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (LCMS): Electrospray ionization mass spectrometry would readily confirm the molecular weight, with the observation of the [M+H]⁺ or [M+Na]⁺ adducts. A purity of ≥98% is typically reported for commercially available samples.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a sharp, strong peak for the ester carbonyl group (C=O stretch) around 1730 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.

Enantioselective Synthesis Strategies

The creation of the chiral center at the α-position is the cornerstone of this building block's utility. While a definitive, published protocol for the direct synthesis of this compound is elusive, we can logically construct a robust synthetic approach based on well-established and highly reliable asymmetric transformations. The Sharpless Asymmetric Dihydroxylation (AD) reaction stands out as a particularly powerful and predictable method.[3][6]

Proposed Synthesis via Sharpless Asymmetric Dihydroxylation

This proposed route leverages the highly predictable stereochemical outcome of the Sharpless AD reaction, a Nobel Prize-winning methodology for the enantioselective synthesis of vicinal diols from prochiral alkenes.[6]

Synthetic_Pathway cluster_0 Step 1: Olefination cluster_1 Step 2: Asymmetric Dihydroxylation cluster_2 Step 3 & 4: Selective Monotosylation & Reduction Start Cyclopropanecarboxaldehyde & Benzyl 2-(triphenyl-λ⁵-phosphanylidene)acetate Intermediate1 Benzyl cyclopropylideneacetate Start->Intermediate1 Wittig Reaction Intermediate2 Chiral Diol Intermediate Intermediate1->Intermediate2 Sharpless AD (AD-mix-β) Intermediate3 Monotosylated Diol Intermediate2->Intermediate3 1. TsCl, Pyridine 2. NaBH₃CN FinalProduct This compound Intermediate3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Step 1: Synthesis of Benzyl cyclopropylideneacetate (Wittig Olefination):

    • Rationale: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide. This step creates the necessary alkene precursor for the asymmetric dihydroxylation.

    • Procedure: To a solution of cyclopropanecarboxaldehyde in an anhydrous solvent such as THF, add benzyl 2-(triphenyl-λ⁵-phosphanylidene)acetate (a stabilized Wittig reagent). The reaction is typically stirred at room temperature until completion, as monitored by TLC. Workup involves removal of the triphenylphosphine oxide byproduct, followed by purification by column chromatography to yield the desired alkene.

  • Step 2: Sharpless Asymmetric Dihydroxylation:

    • Rationale: This is the key chirality-inducing step. The choice of the chiral ligand in the AD-mix dictates the facial selectivity of the dihydroxylation. For the desired (R)-configuration at the α-carbon, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is the reagent of choice.[3]

    • Procedure: In a mixture of tert-butanol and water at 0 °C, dissolve the AD-mix-β reagent. Add the benzyl cyclopropylideneacetate to the vigorously stirred solution. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude chiral diol.

  • Step 3 & 4: Selective Monotosylation and Reductive Removal:

    • Rationale: The resulting diol has two hydroxyl groups. To obtain the target α-hydroxy ester, the primary hydroxyl group must be selectively removed. This can be achieved by selective tosylation of the less sterically hindered primary alcohol, followed by reductive cleavage of the tosylate.

    • Procedure: The crude diol is dissolved in pyridine and cooled to 0 °C. One equivalent of p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred until the selective formation of the monotosylate is observed. The product is then subjected to reduction, for example, using sodium cyanoborohydride (NaBH₃CN), which will selectively reduce the tosylate to a methyl group (in this case, effectively removing the hydroxyl group) while leaving the secondary alcohol and ester intact. Purification by column chromatography will afford the final product, this compound.

Self-Validating System: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis. The high predictability of the Sharpless AD reaction provides confidence in achieving high e.e.

Application as a Chiral Building Block: A Case Study in ADC Linker Synthesis

The true value of a chiral building block is realized in its ability to be incorporated into complex, high-value molecules. This compound is an ideal intermediate for the synthesis of linkers used in Antibody-Drug Conjugates (ADCs).[7][8][9] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component that connects the antibody to the payload, ensuring stability in circulation and facilitating payload release at the target site.[10][11]

Let's consider its application in constructing a linker for the potent topoisomerase I inhibitor, Exatecan .[4]

ADC_Linker_Synthesis cluster_0 Activation of Building Block cluster_1 Coupling to Spacer cluster_2 Payload Attachment cluster_3 Final ADC Assembly Start This compound Activated (R)-Benzyl 2-cyclopropyl-2-((4-nitrophenoxy)carbonyl)oxy)acetate Start->Activated 4-Nitrophenyl chloroformate, Pyridine Coupled Cyclopropyl-Linker-Spacer Conjugate Activated->Coupled Coupling Spacer Val-Cit-PABC Spacer Spacer->Coupled LinkerPayload Linker-Payload Construct Coupled->LinkerPayload Deprotection & Coupling Payload Exatecan Payload->LinkerPayload FinalADC Final Antibody-Drug Conjugate LinkerPayload->FinalADC Conjugation to Antibody Antibody Monoclonal Antibody (e.g., anti-HER2) Antibody->FinalADC

Caption: Proposed workflow for the synthesis of an Exatecan-based ADC using the chiral building block.

Workflow Explanation:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is activated to facilitate coupling with the spacer unit. A common strategy is to convert it into a carbonate, for example, by reacting it with 4-nitrophenyl chloroformate in the presence of a base like pyridine. This creates a good leaving group for the subsequent nucleophilic attack.

  • Coupling to a Self-Immolative Spacer: The activated building block is then coupled to the amine terminus of a dipeptide spacer, such as the widely used valine-citrulline (Val-Cit) motif linked to a p-aminobenzyl carbamate (PABC) self-immolative unit. This dipeptide sequence is designed to be cleaved by lysosomal proteases (e.g., cathepsin B) inside the target cancer cell.

  • Payload Attachment: Following the coupling, the benzyl ester protecting group on the cyclopropyl building block is removed, typically by catalytic hydrogenation. The resulting carboxylic acid is then activated and coupled to the phenolic hydroxyl group of Exatecan, forming the final linker-payload construct.

  • Conjugation to the Antibody: The linker-payload is functionalized with a reactive handle (e.g., a maleimide group) that can be covalently attached to the antibody, often through the sulfhydryl groups of reduced interchain disulfides, to form the final ADC.

The cyclopropyl-α-hydroxy acid moiety in this context serves as a stable, stereochemically defined component of the linker, contributing to the overall physicochemical properties and ensuring a specific spatial arrangement of the payload upon release.

Future Outlook and Conclusion

This compound is a prime example of a modern chiral building block that addresses multiple challenges in drug design. Its synthesis, achievable through powerful asymmetric methodologies, provides access to a stereochemically pure synthon. The inherent properties of the cyclopropyl group offer advantages in terms of metabolic stability and conformational control.

As the field of targeted therapeutics, particularly ADCs, continues to evolve, the demand for sophisticated and well-characterized linkers will undoubtedly grow. Building blocks like this compound, which offer a blend of stereochemical purity, synthetic versatility, and desirable physicochemical properties, will be instrumental in the development of the next generation of precision medicines. This guide has provided a framework for understanding and utilizing this valuable reagent, from its synthesis to its strategic incorporation into complex therapeutic constructs.

References

Navigating the Procurement and Quality Control of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a chiral building block of significant interest in contemporary drug development, serves as a critical intermediate in the synthesis of innovative therapeutic agents, most notably as a component of linkers for Antibody-Drug Conjugates (ADCs). This guide provides research scientists and drug development professionals with an in-depth overview of the commercial landscape for this valuable compound. It details the identification of commercial suppliers, provides a comparative analysis of available forms, and outlines essential protocols for verifying the quality and enantiomeric purity of the material. This document is intended to serve as a practical resource, bridging the gap between procurement and application, thereby empowering researchers to confidently source and utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

The landscape of targeted therapeutics is increasingly dominated by molecules of exquisite specificity and potency. Among these, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, leveraging the targeting capabilities of monoclonal antibodies to deliver highly cytotoxic payloads directly to cancer cells. The linker, the molecular bridge connecting the antibody and the payload, is a critical determinant of an ADC's efficacy and safety profile.

This compound has emerged as a key architectural element in the construction of these sophisticated linkers. Its unique stereochemistry and chemical functionality allow for the synthesis of complex pyrrolidine-based structures that can be further elaborated to connect with potent payloads like Exatecan, a topoisomerase I inhibitor.[1] The chirality of this molecule is of paramount importance, as the specific (R)-enantiomer is often required to achieve the desired biological activity and pharmacokinetic properties of the final ADC. This underscores the necessity for researchers to not only source this compound reliably but also to rigorously verify its enantiomeric purity.

Commercial Availability and Supplier Landscape

A thorough investigation of the chemical supplier market reveals that this compound is available commercially, albeit from a select number of specialized vendors. The compound is typically offered for research and development purposes.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 2414393-47-6[2]

  • Molecular Formula: C₁₂H₁₄O₃[3]

  • Molecular Weight: 206.24 g/mol [3]

It is crucial to distinguish the (R)-enantiomer from its (S)-counterpart and the racemic mixture:

  • (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate CAS: 2414393-48-7

  • Benzyl 2-cyclopropyl-2-hydroxyacetate (Racemic) CAS: 182747-31-5[4][5][6]

Table 1: Prominent Commercial Suppliers of this compound and Related Compounds

SupplierProduct NameCAS NumberPurityAvailabilityNotes
MedchemExpressThis compound2414393-47-6>98%In Stock[3]A primary supplier of the specific (R)-enantiomer.
BLDpharm(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate2414393-48-7N/AInquireOffers the (S)-enantiomer.
Precise PEGbenzyl 2-cyclopropyl-2-hydroxyacetate182747-31-5>96%In StockProvides the racemic mixture.[4][5]
Caltag MedsystemsBenzyl 2-cyclopropyl-2-hydroxyacetate182747-31-598%InquireDistributor for TargetMol, offering the racemic mixture.[6]
Sigma-AldrichBenzyl 2-cyclopropyl-2-hydroxyacetate182747-31-5N/AInquireLists the racemic mixture.

Note: Availability and purity are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier before purchase.

Asymmetric Synthesis and Purification Strategies

While readily available from commercial sources, an understanding of the synthetic routes to this compound provides valuable context for potential impurities and informs quality control strategies. The synthesis of this chiral molecule necessitates an enantioselective approach to establish the stereocenter. Common strategies in organic synthesis to achieve this include:

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center.

  • Chiral Resolution: Separating a racemic mixture into its constituent enantiomers.

Detailed experimental protocols for the synthesis of this compound are often proprietary and found within the patent literature. A thorough review of patents related to ADC technology and novel linker chemistries is recommended for researchers interested in the specific synthetic routes employed by manufacturers.

Purification of the final product to achieve high chemical and enantiomeric purity is critical. Standard purification techniques for organic compounds, such as column chromatography on silica gel, are typically employed. For achieving high enantiomeric excess, preparative chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

Quality Control and Analytical Characterization: A Self-Validating Workflow

Upon receipt of this compound, a rigorous quality control workflow must be implemented to verify its identity, purity, and, most importantly, its enantiomeric integrity. This ensures the reliability and reproducibility of subsequent experiments.

Identity and Structural Verification

The primary techniques for confirming the chemical structure of the compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

  • Data Analysis: The proton NMR spectrum should exhibit characteristic signals for the benzyl, cyclopropyl, and methine protons. The carbon NMR will show the corresponding carbon resonances. The obtained spectra should be compared with reference spectra or predicted data to confirm the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming the molecular weight of 206.24 g/mol .

Purity Assessment

The chemical purity of the compound can be assessed by HPLC with a non-chiral stationary phase.

Experimental Protocol: Achiral HPLC for Purity Analysis

  • Column: A standard reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

  • Analysis: The purity is determined by the peak area percentage of the main component.

Enantiomeric Purity Determination

The determination of the enantiomeric excess (e.e.) is the most critical quality control step for this chiral molecule. This is exclusively achieved using chiral HPLC.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column Selection: The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for separating enantiomers of α-hydroxy esters.

  • Method Development: A systematic approach to method development is necessary. This involves screening different chiral columns and mobile phase compositions (typically mixtures of hexanes and an alcohol like isopropanol for normal-phase chromatography).

  • Sample Analysis:

    • Inject a solution of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers and to ensure the column is capable of baseline separation.

    • Inject a solution of the received (R)-enantiomer sample.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

A high-quality sample should exhibit an e.e. of ≥98%.

Diagram 1: Quality Control Workflow for this compound

QC_Workflow cluster_procurement Procurement cluster_qc In-House Quality Control start Identify Supplier coa Request Certificate of Analysis start->coa purchase Purchase Material coa->purchase receipt Material Receipt purchase->receipt identity Identity Verification (NMR, MS) receipt->identity purity Purity Analysis (Achiral HPLC) receipt->purity ee Enantiomeric Excess (Chiral HPLC) receipt->ee release Release for R&D Use identity->release purity->release ee->release

Caption: A streamlined workflow for the procurement and quality control of this compound.

Applications in ADC Linker Synthesis

The primary application of this compound is as a precursor in the synthesis of complex linker systems for ADCs. The cyclopropyl and hydroxyl functionalities provide a rigid and defined three-dimensional structure, which can be crucial for the overall stability and performance of the ADC. The benzyl ester serves as a protecting group that can be removed under specific conditions to reveal a carboxylic acid for further conjugation.

Diagram 2: Role of this compound in ADC Linker Synthesis

ADC_Linker_Synthesis start This compound modification Multi-step Chemical Modification start->modification linker_core Chiral Pyrrolidine-based Linker Core modification->linker_core payload_conjugation Conjugation to Cytotoxic Payload (e.g., Exatecan) linker_core->payload_conjugation activated_linker Activated Linker-Payload Conjugate payload_conjugation->activated_linker antibody_conjugation Conjugation to Monoclonal Antibody activated_linker->antibody_conjugation adc Final Antibody-Drug Conjugate antibody_conjugation->adc

Caption: The synthetic progression from the chiral building block to the final ADC.

Conclusion

This compound is a specialized yet accessible chiral building block that is integral to the advancement of next-generation antibody-drug conjugates. For researchers in this field, a comprehensive understanding of its commercial availability, coupled with the implementation of a robust in-house quality control protocol, is essential for ensuring the validity and success of their research. This guide has provided a framework for navigating the procurement and analytical validation of this critical reagent, empowering scientists to proceed with confidence in their drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Hydroxy Esters in Drug Development

Chiral α-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals. The stereochemistry of the hydroxyl group can profoundly influence the pharmacological activity of a drug molecule. (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a key chiral building block, notably utilized as an intermediate in the synthesis of advanced antibody-drug conjugate (ADC) linkers.[1][2] ADCs are a transformative class of targeted cancer therapies, and the precise stereochemistry of their components is critical for their efficacy and safety. The enantioselective synthesis of this compound is, therefore, of paramount importance to researchers and scientists in the field of drug development.

This guide provides a comprehensive overview and detailed protocols for the robust and highly enantioselective synthesis of this compound. We will explore a two-step synthetic sequence, commencing with the preparation of the prochiral precursor, Benzyl 2-cyclopropyl-2-oxoacetate, followed by its asymmetric reduction utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction methodology.[3][4][5]

Synthetic Strategy Overview

The synthetic approach is designed to be efficient and scalable, providing high enantiopurity of the desired (R)-alcohol. The overall transformation is depicted below:

G cluster_0 Step 1: Synthesis of Prochiral Ketone cluster_1 Step 2: Enantioselective Reduction A Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate B Benzyl 2-cyclopropyl-2-oxoacetate A->B Swern Oxidation C This compound B->C CBS Reduction ((S)-Me-CBS, BH3·THF)

Figure 1: Two-step synthetic route to this compound.

Part 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate (Prochiral Precursor)

The synthesis of the α-keto ester precursor is a critical first step. A mild and efficient method for this transformation is the Swern oxidation of the corresponding racemic α-hydroxy ester.[6][7][8][9] This method is known for its broad functional group tolerance and avoidance of harsh heavy metal oxidants.

Protocol 1: Swern Oxidation of Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate

This protocol details the oxidation of the racemic alcohol to the corresponding ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Oxalyl chloride126.931.50.13 mLCorrosive and moisture-sensitive
Dimethyl sulfoxide (DMSO)78.133.00.21 mLAnhydrous grade recommended
Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate206.241.0206 mgStarting material
Triethylamine (TEA)101.195.00.70 mLAnhydrous grade, freshly distilled
Dichloromethane (DCM)84.93-20 mLAnhydrous grade

Experimental Procedure:

  • Activator Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (10 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled DCM, add oxalyl chloride (1.5 mmol, 0.13 mL) via syringe. Subsequently, add a solution of anhydrous dimethyl sulfoxide (3.0 mmol, 0.21 mL) in anhydrous DCM (2 mL) dropwise over 5 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve racemic Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 mmol, 206 mg) in anhydrous DCM (3 mL). Add this solution dropwise to the activated DMSO solution over 10 minutes, maintaining the internal temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Base Quench: Add triethylamine (5.0 mmol, 0.70 mL) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for an additional 30 minutes.

  • Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes. Add water (10 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Benzyl 2-cyclopropyl-2-oxoacetate as a pale yellow oil.

Part 2: Enantioselective Synthesis of this compound

The cornerstone of this synthesis is the Corey-Bakshi-Shibata (CBS) reduction, which facilitates the highly enantioselective reduction of the prochiral ketone to the desired (R)-alcohol.[3][4][5][10] The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst. To obtain the (R)-alcohol, the (S)-CBS catalyst is employed.

Mechanism of Enantioselection in the CBS Reduction

The high enantioselectivity of the CBS reduction is a result of a well-organized transition state. The mechanism involves the following key steps:[4][10][11]

  • Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the nitrogen atom of the (S)-Me-CBS catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The more Lewis acidic endocyclic boron of the catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric interactions, with the larger benzyl ester group positioned away from the catalyst's methyl group.

  • Face-Selective Hydride Transfer: The activated hydride is delivered intramolecularly to one face of the carbonyl carbon via a six-membered, chair-like transition state. This directed hydride transfer results in the formation of the (R)-alcohol with high enantiomeric excess.

G cluster_0 CBS Reduction Mechanism A BH3·THF + (S)-Me-CBS B Catalyst-Borane Complex A->B Coordination C Ketone Coordination B->C + Benzyl 2-cyclopropyl-2-oxoacetate D (R)-Alcohol Product C->D Intramolecular Hydride Transfer

Figure 2: Simplified workflow of the CBS reduction mechanism.

Protocol 2: CBS Reduction of Benzyl 2-cyclopropyl-2-oxoacetate

This protocol outlines the enantioselective reduction of the α-keto ester to the target chiral alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Benzyl 2-cyclopropyl-2-oxoacetate204.221.0204 mgStarting material from Part 1
(S)-2-Methyl-CBS-oxazaborolidine-0.10.1 mL (1 M in Toluene)Chiral catalyst, moisture-sensitive
Borane-tetrahydrofuran complex (BH₃·THF)-1.21.2 mL (1 M in THF)Reducing agent, moisture-sensitive
Tetrahydrofuran (THF)72.11-10 mLAnhydrous grade
Methanol32.04-5 mLFor quenching the reaction
1 M Hydrochloric Acid (HCl)--10 mLFor work-up

Experimental Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene). Add anhydrous tetrahydrofuran (5 mL) and cool the solution to -78 °C.

  • Reagent Addition: To the cooled catalyst solution, add borane-tetrahydrofuran complex (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise over 5 minutes. Stir the mixture for 10 minutes at -78 °C.

  • Substrate Addition: Dissolve Benzyl 2-cyclopropyl-2-oxoacetate (1.0 mmol, 204 mg) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C. Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield this compound as a colorless oil.

Data Analysis and Characterization

Expected Results:

ProductYield (%)Enantiomeric Excess (ee, %)
This compound>90>95

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product. A common method involves using a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), with a mobile phase of hexane and isopropanol.[12][13][14][15]

Conclusion

The described two-step synthetic sequence, employing a Swern oxidation followed by a Corey-Bakshi-Shibata reduction, provides a reliable and highly enantioselective method for the preparation of this compound. This protocol is well-suited for laboratory-scale synthesis and offers a practical route to this valuable chiral building block for applications in drug discovery and development, particularly in the construction of ADC linkers. The mild reaction conditions and high stereocontrol make this a preferred method for accessing this important chiral intermediate.

References

Application Notes and Protocols: A Detailed Guide to the Asymmetric Synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enantiomerically pure α-hydroxy ester, (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, is a valuable chiral building block in the synthesis of complex organic molecules. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development. Notably, this compound serves as a key intermediate in the construction of sophisticated linker technologies for antibody-drug conjugates (ADCs), a class of highly targeted cancer therapeutics. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The described methodology is robust, scalable, and yields the target compound with high enantiopurity.

Our synthetic strategy is a two-step process commencing with the preparation of the prochiral precursor, benzyl 2-cyclopropyl-2-oxoacetate. This is followed by a highly enantioselective Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) to furnish the desired (R)-enantiomer of the target α-hydroxy ester.[1][2][3] This protocol emphasizes not only the procedural details but also the underlying chemical principles and the rationale behind the choice of reagents and reaction conditions.

PART 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate

The initial step involves the synthesis of the α-keto ester precursor, benzyl 2-cyclopropyl-2-oxoacetate, through the reaction of a cyclopropyl Grignard reagent with a suitable oxalate derivative. For this protocol, we will utilize dibenzyl oxalate to directly obtain the desired benzyl ester.

Experimental Protocol 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate

Materials and Reagents:

Reagent/MaterialGradeSupplier
Magnesium turnings99.8%Sigma-Aldrich
IodineACS reagentSigma-Aldrich
Cyclopropyl bromide98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Dibenzyl oxalate97%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aqueous ammonium chloride
Brine (Saturated aqueous NaCl)
Anhydrous sodium sulfate

Instrumentation:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Low-temperature thermometer

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Under an inert atmosphere of argon, add magnesium turnings (1.2 eq) to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel.

    • Add a small crystal of iodine to the flask.

    • In the addition funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of cyclopropylmagnesium bromide is used directly in the next step.[4][5]

  • Reaction with Dibenzyl Oxalate:

    • In a separate flame-dried three-neck round-bottom flask under an argon atmosphere, dissolve dibenzyl oxalate (1.5 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.0 eq) to the cooled dibenzyl oxalate solution via a cannula or an addition funnel over a period of 30-60 minutes, while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude benzyl 2-cyclopropyl-2-oxoacetate by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 65-75%

Characterization of Benzyl 2-cyclopropyl-2-oxoacetate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42-7.30 (m, 5H, Ar-H), 5.30 (s, 2H, -OCH₂Ph), 2.55-2.45 (m, 1H, cyclopropyl-CH), 1.30-1.20 (m, 2H, cyclopropyl-CH₂), 1.15-1.05 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2, 162.5, 134.8, 128.7, 128.6, 128.4, 67.8, 18.5, 12.3.

  • Appearance: Colorless to pale yellow oil.

PART 2: Asymmetric Synthesis of this compound

The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone, benzyl 2-cyclopropyl-2-oxoacetate, using the Corey-Itsuno reduction. This reaction employs a chiral oxazaborolidine catalyst, which directs the hydride reduction to one face of the ketone, leading to the formation of the desired (R)-enantiomer with high enantiomeric excess.[1][2][3][6][7] For this protocol, we will utilize the commercially available (R)-2-Methyl-CBS-oxazaborolidine.

Experimental Protocol 2: Corey-Itsuno Reduction

Materials and Reagents:

Reagent/MaterialGradeSupplier
Benzyl 2-cyclopropyl-2-oxoacetateAs synthesized in Part 1
(R)-2-Methyl-CBS-oxazaborolidine1 M solution in tolueneSigma-Aldrich
Borane-tetrahydrofuran complex (BH₃·THF)1 M solution in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
MethanolAnhydrousSigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate
Brine (Saturated aqueous NaCl)
Anhydrous sodium sulfate

Instrumentation:

  • Flame-dried round-bottom flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Low-temperature thermometer

  • Syringes for transfer of anhydrous reagents

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene).

    • Cool the catalyst solution to 0 °C in an ice bath.

  • Asymmetric Reduction:

    • To the cooled catalyst solution, slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M solution in THF) dropwise. Stir the mixture at 0 °C for 15 minutes.

    • In a separate flask, dissolve benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous THF.

    • Cool the solution of the α-keto ester to -20 °C.

    • Slowly add the α-keto ester solution to the catalyst-borane complex mixture via a cannula over a period of 30 minutes, maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Upon completion of the reaction, quench by the slow, dropwise addition of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

    • Stir the mixture for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Expected Yield: 85-95% Expected Enantiomeric Excess (e.e.): >95%

Characterization of this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 5H, Ar-H), 5.25 (d, J = 12.3 Hz, 1H, -OCHHPh), 5.18 (d, J = 12.3 Hz, 1H, -OCHHPh), 4.05 (d, J = 5.0 Hz, 1H, -CH(OH)-), 2.90 (d, J = 5.0 Hz, 1H, -OH), 1.15-1.05 (m, 1H, cyclopropyl-CH), 0.65-0.55 (m, 2H, cyclopropyl-CH₂), 0.45-0.35 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5, 135.2, 128.6, 128.4, 128.3, 75.1, 67.2, 13.8, 3.5, 2.8.

  • Appearance: Colorless oil.[8]

  • Chiral HPLC Analysis: The enantiomeric excess can be determined by chiral HPLC analysis. A suitable stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, with a mobile phase consisting of a mixture of hexane and isopropanol, should provide baseline separation of the two enantiomers.[9][10][11][12][13][14][15] The retention time of the (R)-enantiomer will be distinct from that of the (S)-enantiomer, allowing for accurate quantification of the enantiomeric excess.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate cluster_step2 Step 2: Asymmetric Reduction Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide Mg, I2, THF Mg, I2, THF Mg, I2, THF Reaction1 Grignard Reaction -78 °C, THF Cyclopropylmagnesium bromide->Reaction1 Dibenzyl oxalate Dibenzyl oxalate Dibenzyl oxalate->Reaction1 Benzyl 2-cyclopropyl-2-oxoacetate Benzyl 2-cyclopropyl-2-oxoacetate Reaction1->Benzyl 2-cyclopropyl-2-oxoacetate Benzyl_2_cyclopropyl_2_oxoacetate_input Benzyl 2-cyclopropyl-2-oxoacetate Reaction2 Corey-Itsuno Reduction -20 °C, THF Benzyl_2_cyclopropyl_2_oxoacetate_input->Reaction2 Catalyst (R)-2-Methyl-CBS-oxazaborolidine Catalyst->Reaction2 Reducing_Agent BH3.THF Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

CBS_Mechanism CBS_Catalyst (R)-CBS Catalyst Lewis Acidic Boron Lewis Basic Nitrogen Complex Catalyst-Borane Complex Activated Reducing Agent CBS_Catalyst->Complex Borane BH₃·THF Hydride Source Borane->Complex Transition_State { Six-membered Transition State | Enantioselective Hydride Transfer } Complex->Transition_State Ketone Benzyl 2-cyclopropyl-2-oxoacetate Prochiral Substrate Ketone->Transition_State Product (R)-Alkoxyborane Intermediate Transition_State->Product Final_Product This compound Final Product Product->Final_Product Work-up

Caption: Simplified mechanism of the Corey-Itsuno (CBS) reduction.

References

Application Notes & Protocols: Enantioselective Synthesis of Pyrrolidines Utilizing (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine motif is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] The stereocontrolled synthesis of substituted pyrrolidines is therefore a critical objective in drug discovery and development. This guide details a robust synthetic strategy for accessing chiral pyrrolidine derivatives starting from the versatile building block, (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. We will explore the transformation of this starting material into a key cyclopropyl ketoester intermediate, followed by a catalyst-dependent, diastereoselective ring-expansion reaction. This document provides in-depth mechanistic insights, detailed step-by-step protocols, and expert commentary on experimental choices, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction: The Strategic Value of Chiral Cyclopropanes in Heterocycle Synthesis

The pyrrolidine ring's prevalence in pharmaceuticals underscores the continuous need for innovative and efficient synthetic methodologies.[1][2] Among the myriad of strategies, the use of strained ring systems as synthetic precursors offers a powerful approach for constructing complex molecular architectures. Cyclopropane derivatives, in particular, serve as unique three-carbon synthons whose inherent ring strain can be strategically released to drive thermodynamically favorable transformations, such as ring expansions.[3]

This compound is an attractive chiral building block that combines a stereodefined secondary alcohol with a cyclopropyl moiety.[4] This combination allows for a sequence of transformations where the initial chirality can direct the formation of new stereocenters in the final pyrrolidine product. The core strategy presented herein involves two key stages:

  • Oxidation of the chiral alcohol to a prochiral α-ketoester.

  • Reductive amination coupled with a metal-catalyzed ring expansion of the cyclopropyl ketone to furnish the desired pyrrolidine scaffold.

An interesting catalytic dichotomy has been reported where the choice of metal catalyst can fundamentally alter the reaction outcome between simple reductive amination and the desired pyrrolidine synthesis via ring expansion.[5] This guide will leverage this finding to provide a selective protocol for the ring-expansion pathway.

Overall Synthetic Workflow

The transformation from the starting hydroxyacetate to the final pyrrolidine product follows a logical and efficient pathway. The workflow is designed to be robust and scalable for laboratory applications.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Pyrrolidine Formation A This compound B Benzyl 2-cyclopropyl-2-oxoacetate A->B Oxidation (Protocol 1) C Imine/Enamine Intermediate B->C + Primary Amine (e.g., Benzylamine) D Final Pyrrolidine Product C->D Ru-Catalyzed Reductive Ring Expansion (Protocol 2) G A Cyclopropyl Iminium Ion B Ru-Complexed Intermediate A->B [Ru] Catalyst Coordination C Ring-Opened Organometallic Species B->C C-C Bond Cleavage (Ring Opening) D Pyrrolidine Product C->D 5-exo-tet Cyclization & Reductive Quench

References

Application of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate in the Synthesis of Advanced ADC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the strategic application of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate as a critical building block in the synthesis of next-generation antibody-drug conjugate (ADC) linkers. We will dissect the rationale behind its use, focusing on the unique physicochemical properties imparted by the cyclopropyl moiety and the synthetic versatility offered by its ester and hydroxyl functionalities. This document furnishes detailed protocols for the incorporation of this intermediate into a linker backbone, including a key acylation step and subsequent benzyl group deprotection. Furthermore, we will address the critical considerations for linker design, drawing from field-proven insights into the stability and release mechanisms of cyclopropyl-containing linkers. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development engaged in the design and synthesis of innovative ADCs.

Introduction: The Evolving Landscape of ADC Linker Technology

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] The linker, a seemingly simple bridge, is a linchpin in the therapeutic index of an ADC, dictating its stability in systemic circulation and the efficiency of payload release within the target tumor cell.[2][3] The design of the linker is a delicate balance between ensuring the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling swift and complete release of the active drug upon internalization into the cancer cell.[4]

Linkers are broadly categorized as cleavable or non-cleavable.[5] Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or intracellular compartments, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[1][4] This controlled release can also lead to the "bystander effect," where the liberated, cell-permeable payload can eradicate neighboring antigen-negative tumor cells.[1]

The incorporation of unique structural motifs into linker design is a key strategy for modulating these properties. The cyclopropyl group, a strained three-membered ring, has garnered significant interest in medicinal chemistry for its ability to confer rigidity, influence metabolic stability, and modulate electronic properties.[6][7] this compound emerges as a valuable chiral building block for introducing this moiety into ADC linkers. This guide will illuminate its synthetic application, providing a comprehensive understanding of its role in advancing ADC technology.

The Strategic Advantage of the Cyclopropyl Moiety in Linker Design

The inclusion of a cyclopropyl group in an ADC linker is not merely a structural curiosity; it is a deliberate design choice aimed at fine-tuning the linker's performance.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can restrict the conformational flexibility of the linker, which can be advantageous in several ways. It can help to control the spatial relationship between the antibody and the payload, potentially influencing the ADC's interaction with its target and its overall pharmacokinetic profile.[6]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to increased plasma stability of the ADC and a more predictable in vivo performance.

  • Modulation of Self-Immolation: In the context of self-immolative linkers, which are designed to fragment and release the payload following a cleavage event, the electronic properties and steric bulk of the cyclopropyl group can significantly influence the kinetics of this process.[9][10] However, it is crucial to note that improper placement or stereochemistry of the cyclopropyl group can hinder the desired self-immolation cascade, leading to an inactive ADC.[9] Research has shown that an ADC with a cyclopropyl-disulfide linker was inactive because the linker failed to immolate and release the active payload, highlighting the critical importance of precise linker design and empirical validation.[9]

This compound provides a synthetically accessible entry point to harness these properties, with the benzyl ester serving as a versatile protecting group for the carboxylic acid functionality during the initial stages of linker assembly.[11]

Synthetic Protocol: Incorporation of this compound into a Linker Backbone

This section details a representative two-step protocol for the integration of this compound into a larger linker structure, exemplified by its acylation with an amino-terminated polyethylene glycol (PEG) spacer, followed by the deprotection of the benzyl ester.

Step 1: Acylation of an Amino-PEG Spacer

This protocol describes the coupling of the hydroxyl group of this compound with the carboxylic acid of a protected amino-PEG spacer. In this illustrative example, we will consider the esterification with a generic Fmoc-protected amino-PEG-acid.

Reaction Scheme:

Acylation_Reaction cluster_conditions Reaction Conditions reagent1 Fmoc-NH-(PEG)n-COOH plus1 + reagent1->plus1 reagent2 This compound cond1 EDC, DMAP plus1->reagent2 product Fmoc-NH-(PEG)n-COO-(R)-cyclopropyl-COOBn cond2 DCM, rt, 12h cond2->product Acylation Deprotection_Reaction cluster_conditions Reaction Conditions start_mol Fmoc-NH-(PEG)n-COO-(R)-cyclopropyl-COOBn cond1 10% Pd/C, Ammonium Formate product_mol Fmoc-NH-(PEG)n-COO-(R)-cyclopropyl-COOH cond2 Methanol, Reflux, 1-2h cond2->product_mol Deprotection

References

Experimental conditions for esterification of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Comparative Guide to the Esterification of the Chiral Secondary Alcohol in (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of advanced therapeutics, including pyrrolidine-based structures for Antibody-Drug Conjugates (ADCs) and derivatives of Camptothecin, a potent DNA topoisomerase I inhibitor.[1][2] The esterification of its secondary hydroxyl group is a critical transformation for introducing diverse functional moieties and modulating the molecule's pharmacological properties.

This guide provides an in-depth analysis and detailed protocols for the esterification of this specific secondary alcohol. We will explore the nuances of several widely adopted synthetic methods, addressing the primary challenges associated with this substrate: potential steric hindrance from the adjacent cyclopropyl and benzyl groups, the preservation of the existing benzyl ester, and, most critically, the control of stereochemistry at the chiral carbinol center.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to select and optimize the ideal conditions for their specific synthetic goals, whether that be retention or inversion of the alcohol's stereochemistry.

Core Principles: A Mechanistic Overview of Esterification Methods

The selection of an esterification method is dictated by the substrate's sensitivities and the desired stereochemical outcome. For a chiral secondary alcohol like this compound, a nuanced understanding of the reaction mechanism is paramount.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

This method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] The reaction is an equilibrium-driven process, and to achieve high yields, it typically requires a large excess of one reactant or the continuous removal of the water byproduct, often via a Dean-Stark apparatus.[4][5]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5][6]

  • Applicability to the Target Molecule: Due to the harsh acidic conditions and elevated temperatures often required, this method is generally not recommended for this compound. The conditions pose a significant risk of transesterification or hydrolysis of the existing benzyl ester and may lead to racemization of the chiral center.

Steglich Esterification: Mild, Carbodiimide-Mediated Coupling

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for acid- or base-sensitive substrates.[7][8] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10]

  • Mechanism: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[8] While the alcohol can react directly with this intermediate, the reaction is significantly accelerated by DMAP. DMAP, a superior nucleophile, first reacts with the O-acylisourea to form an N-acylpyridinium species. This "active ester" is highly electrophilic and readily reacts with the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[8][10] This pathway effectively suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[9]

  • Stereochemical Outcome: This reaction proceeds with retention of configuration at the chiral alcohol center, as the C-O bond of the alcohol is not broken during the reaction.

Yamaguchi Esterification: The Mixed Anhydride Strategy for Hindered Systems

The Yamaguchi esterification is particularly effective for the synthesis of sterically hindered esters and macrolactones.[11][12] The protocol involves the reaction of an aliphatic carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine, Et₃N), followed by the addition of the alcohol and DMAP.[13]

  • Mechanism: The carboxylate, formed by the reaction of the carboxylic acid and Et₃N, attacks the Yamaguchi reagent to generate a mixed anhydride. This anhydride is then regioselectively attacked by DMAP at the less sterically hindered aliphatic carbonyl carbon. This forms the same highly reactive N-acylpyridinium intermediate as seen in the Steglich reaction, which is then intercepted by the alcohol to yield the final ester.[12] The formation of a symmetric aliphatic anhydride in situ is believed to be key to the high regioselectivity.[14][15]

  • Stereochemical Outcome: Similar to the Steglich method, this reaction proceeds with retention of configuration at the chiral alcohol.

Mitsunobu Reaction: Redox Condensation with Stereochemical Inversion

The Mitsunobu reaction is a unique and powerful tool for converting alcohols to a variety of functional groups, including esters, under mild, redox-neutral conditions.[16][17] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]

  • Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol's oxygen then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt and displacing a hydrazine byproduct. The crucial final step is an Sₙ2 attack by the carboxylate anion on the carbon atom bearing the activated hydroxyl group, displacing triphenylphosphine oxide (TPPO).[19]

  • Stereochemical Outcome: Because the final step is a classic Sₙ2 substitution, the Mitsunobu reaction proceeds with a clean and predictable inversion of configuration at the chiral center of the alcohol.[18][20] This makes it the method of choice for inverting a stereocenter.

Comparative Analysis of Recommended Methodologies

The choice of protocol is fundamentally a choice about the desired stereochemical outcome. The following table summarizes the key aspects of the three recommended methods for the esterification of this compound.

FeatureSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Primary Reagents DCC or EDC, DMAP2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPPPh₃, DEAD or DIAD
Reaction Conditions Mild, neutral, typically room temperatureMild, basic, typically room temperatureMild, neutral, typically 0 °C to room temp.
Stereochemical Outcome Retention of configurationRetention of configurationInversion of configuration
Key Advantages Widely applicable, mild conditions, good for sensitive substrates.[10]Excellent for sterically hindered substrates, high yields.[11][13]Predictable and clean inversion of stereochemistry.[17][20]
Potential Drawbacks DCC byproduct (DCU) can be difficult to remove; DCC is a potent allergen.Yamaguchi reagent is moisture-sensitive.Byproducts (TPPO, hydrazine) can complicate purification; DEAD can be hazardous.
Ideal Use Case Esterification is needed while preserving the (R)-configuration.Esterification of a sterically demanding carboxylic acid onto the alcohol while preserving the (R)-configuration.The synthesis requires the (S)-configuration at the newly formed ester center.

Workflow & Decision Diagram

The following diagram illustrates the logical decision-making process for selecting the appropriate esterification protocol based on the desired stereochemical product.

G cluster_input Inputs cluster_decision Decision Point cluster_protocols Recommended Protocols cluster_output Products Start This compound + R'-COOH Decision Desired Stereochemistry? Start->Decision Retention Steglich or Yamaguchi Esterification Decision->Retention Retention Inversion Mitsunobu Reaction Decision->Inversion Inversion Product_R Product with (R)-Configuration Retention->Product_R Product_S Product with (S)-Configuration Inversion->Product_S

Caption: Decision matrix for selecting an esterification method.

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification (Retention of Stereochemistry)

This protocol is ideal for coupling a standard carboxylic acid while preserving the (R)-configuration of the alcohol.

Materials & Reagents

ReagentMolar Eq.Example AmountNotes
This compound1.0206 mg (1.0 mmol)Substrate
Carboxylic Acid (R'-COOH)1.21.2 mmolE.g., Acetic Acid, Benzoic Acid
Dichloromethane (DCM), anhydrous-10 mLSolvent
N,N'-Dicyclohexylcarbodiimide (DCC)1.2247 mg (1.2 mmol)Coupling agent. Caution: Potent allergen.
4-Dimethylaminopyridine (DMAP)0.112 mg (0.1 mmol)Catalyst

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature for 5 minutes.

  • In a separate vial, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Protocol 2: Yamaguchi Esterification (Retention, for Hindered Acids)

This protocol is recommended when the carboxylic acid to be coupled is sterically demanding.

Materials & Reagents

ReagentMolar Eq.Example AmountNotes
Carboxylic Acid (R'-COOH)1.31.3 mmolSterically hindered acid
Toluene, anhydrous-10 mLSolvent
Triethylamine (Et₃N)1.3181 µL (1.3 mmol)Base
2,4,6-Trichlorobenzoyl chloride (TCBC)1.2293 mg (1.2 mmol)Yamaguchi Reagent
This compound1.0206 mg (1.0 mmol)Substrate
4-Dimethylaminopyridine (DMAP)2.5305 mg (2.5 mmol)Catalyst/Acyl transfer agent

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.3 eq) and dissolve in anhydrous toluene.

  • Add triethylamine (1.3 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir the mixture for 1 hour at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 eq) and DMAP (2.5 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction (Inversion of Stereochemistry)

This protocol is used specifically to convert the (R)-alcohol into an ester with the (S)-configuration.

Materials & Reagents

ReagentMolar Eq.Example AmountNotes
This compound1.0206 mg (1.0 mmol)Substrate
Carboxylic Acid (R'-COOH)1.51.5 mmolNucleophile
Triphenylphosphine (PPh₃)1.5393 mg (1.5 mmol)Reductant
Tetrahydrofuran (THF), anhydrous-10 mLSolvent
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1.5DEAD: 237 µL (1.5 mmol)Oxidant. Caution: Toxic and potentially explosive.

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change are typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide (TPPO) and a hydrazine byproduct.

  • Purification: Direct purification by flash column chromatography is often sufficient to separate the desired ester from the byproducts. A less polar solvent system may be required to elute the product before the highly polar TPPO.

General Experimental Workflow

The following diagram outlines the universal steps from reaction setup to final product analysis.

G A Reagent Preparation & Stoichiometry Calculation B Reaction Setup (Inert Atmosphere, Solvent) A->B C Reagent Addition & Reaction Monitoring (TLC) B->C D Aqueous Workup (Extraction & Washing) C->D E Drying & Solvent Removal D->E F Purification (Flash Chromatography) E->F G Characterization (NMR, MS, Optical Rotation) F->G

Caption: Standard workflow for synthesis and purification.

Conclusion

The successful esterification of this compound is readily achievable with careful selection of the reaction methodology. For applications requiring the retention of the (R)-stereocenter, the Steglich esterification offers a mild, reliable, and broadly applicable protocol. For more sterically demanding coupling partners, the Yamaguchi esterification provides a high-yielding alternative, also with retention of configuration. When the synthetic route demands an inversion of the stereocenter to the (S)-configuration, the Mitsunobu reaction is the unequivocal method of choice, providing a clean and predictable stereochemical outcome. By understanding the mechanistic underpinnings of each protocol, researchers can confidently advance this versatile chiral intermediate in their drug discovery and development programs.

References

Application Note: Strategic Protection of the Tertiary Hydroxyl Group in (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a valuable chiral building block in modern organic synthesis, notable for its stereocenter and the presence of a sterically hindered tertiary alcohol. The effective use of this intermediate in multi-step syntheses is critically dependent on the strategic selection and implementation of a suitable protecting group for its hydroxyl moiety. This document provides a detailed guide for researchers and drug development professionals on selecting, applying, and removing protecting groups for this specific substrate. We offer an in-depth analysis of steric and electronic considerations, a comparative evaluation of common protecting groups, and detailed, validated laboratory protocols.

The Strategic Imperative for Hydroxyl Protection

The hydroxyl group in this compound is highly functional, capable of acting as a nucleophile, a proton donor, or a directing group. However, this reactivity can be a liability in synthetic sequences that require transformations at other sites of the molecule or the use of reagents incompatible with a free alcohol, such as organometallics, hydrides, or strong bases.

The selection of a protecting group is not a trivial choice. It must be guided by several key factors:

  • Steric Hindrance: The tertiary nature of the alcohol, adjacent to a cyclopropyl and a benzyl ester group, presents significant steric congestion. This can impede the addition of bulky protecting groups and may require more forcing reaction conditions.

  • Electronic Effects: The cyclopropyl group can influence the reactivity of the adjacent carbocationic center, should one form under certain acidic conditions.

  • Orthogonality: The chosen protecting group must be removable under conditions that do not cleave the benzyl ester or compromise the stereochemical integrity of the chiral center. The benzyl ester is susceptible to hydrogenolysis and strong acidic or basic hydrolysis.

Below is a decision-making workflow to guide the selection process based on planned subsequent reaction conditions.

G start Planned Next Reaction? acid Strongly Acidic? start->acid base Strongly Basic? start->base organometallic Organometallic / Hydride? start->organometallic oxidative Oxidative? start->oxidative reductive Reductive (H2, Pd/C)? start->reductive pmb Use PMB Ether acid->pmb No avoid_silyl Avoid Silyl Ethers acid->avoid_silyl Yes silyl Use Silyl Ethers (TBS, TIPS) base->silyl Yes mom Use MOM Ether base->mom Yes organometallic->silyl Yes organometallic->pmb Yes oxidative->silyl Yes avoid_pmb Avoid PMB/BOM Ethers oxidative->avoid_pmb Yes (with certain oxidants) reductive->silyl No reductive->avoid_pmb Yes

Caption: Decision workflow for selecting a protecting group.

Comparative Analysis of Suitable Protecting Groups

The ideal protecting group should be introduced in high yield under mild conditions, be robust enough to withstand a range of synthetic transformations, and be selectively removed without affecting other functional groups. For the target molecule, silyl ethers and certain benzyl-type ethers are primary candidates.

Protecting GroupStructureIntroduction ConditionsStabilityDeprotection ConditionsKey Considerations
TBS (tert-Butyldimethylsilyl)Si(CH₃)₂(t-Bu)TBSCl, Imidazole, DMFBase: ExcellentAcid: Moderate (cleaved by H⁺)Reductive: ExcellentOxidative: ExcellentTBAF, THF; HF•Py; AcOH/H₂OGood balance of stability and reactivity. Most commonly used for tertiary alcohols.
TIPS (Triisopropylsilyl)Si(i-Pr)₃TIPSCl, Imidazole, DMFBase: ExcellentAcid: Good (more stable than TBS)Reductive: ExcellentOxidative: ExcellentTBAF, THF (slower than TBS); HF•PyIncreased steric bulk provides higher stability, useful for more demanding reaction sequences.
MOM (Methoxymethyl)CH₂OCH₃MOMCl, DIPEA, CH₂Cl₂Base: ExcellentAcid: Labile (cleaved by H⁺)Reductive: ExcellentOxidative: ExcellentHCl, MeOH; PPTS, t-BuOHEasy to introduce but its acid lability can be a drawback. MOMCl is a carcinogen.
PMB (p-Methoxybenzyl)CH₂-C₆H₄-OCH₃PMB-Cl, NaH, THFBase: ExcellentAcid: ExcellentReductive: Labile (H₂, Pd/C)Oxidative: Labile (DDQ, CAN)DDQ, CH₂Cl₂/H₂O; CAN, MeCN/H₂OOffers robust protection but is incompatible with hydrogenolysis (which would also cleave the benzyl ester) or strong oxidants.

Detailed Experimental Protocols

The following protocols have been optimized for the protection of this compound.

Protocol 1: Protection with tert-Butyldimethylsilyl (TBS) Ether

This protocol leverages the high affinity of silicon for oxygen and is a standard procedure for protecting tertiary alcohols. Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst.

Diagram of the TBS Protection Workflow

G Substrate (R)-Benzyl 2-cyclopropyl- 2-hydroxyacetate Reagents TBSCl (1.2 eq) Imidazole (2.5 eq) DMF, 25 °C, 12h Substrate->Reagents Reaction Protected TBS-Protected Product Reagents->Protected Workup Aqueous Workup (H₂O, EtOAc) Protected->Workup Purification Silica Gel Chromatography Workup->Purification Final Isolated Product (>95% Yield) Purification->Final

Caption: Workflow for TBS protection.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and imidazole.

  • Dissolve the solids in anhydrous DMF.

  • Add TBSCl portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the TBS-protected product as a colorless oil.

Expected Results:

  • Yield: >95%

  • TLC: The product will have a higher Rf value than the starting material.

  • ¹H NMR: Appearance of new signals corresponding to the TBS group at ~0.9 ppm (s, 9H, t-Bu) and ~0.1 ppm (s, 6H, Si(CH₃)₂).

Protocol 2: Protection with p-Methoxybenzyl (PMB) Ether

This method forms a robust ether linkage that is stable to a wide range of conditions, except for specific oxidative or reductive cleavage. Sodium hydride is used as a strong base to deprotonate the tertiary alcohol.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • p-Methoxybenzyl chloride (PMBCl, 1.3 eq)

  • Tetrabutylammonium iodide (TBAI, 0.1 eq, catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil.

  • To a flame-dried flask under an inert atmosphere, add the washed NaH and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add TBAI followed by the dropwise addition of PMBCl.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Sluggish Reaction: The steric hindrance of the tertiary alcohol can slow the reaction. The addition of TBAI as a phase-transfer catalyst is often crucial for achieving a reasonable reaction rate. If the reaction remains slow, a stronger, non-nucleophilic base or higher temperatures may be required, but this risks side reactions.

Deprotection Strategies: Restoring the Hydroxyl Group

The removal of the protecting group is as critical as its installation. The conditions must be chosen to selectively cleave the protecting group while preserving the benzyl ester and the stereocenter.

Deprotection of TBS Ether

Fluoride ion sources are the standard reagents for cleaving silyl ethers due to the high strength of the Si-F bond.

  • Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF.

  • Procedure: Dissolve the TBS-protected compound in THF. Add 1.1 equivalents of TBAF solution and stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, quench with water, extract with ethyl acetate, and purify.

  • Rationale: This method is extremely mild and highly selective for silyl ethers, leaving the benzyl ester intact.

Deprotection of PMB Ether

The PMB group is typically removed under oxidative conditions that are orthogonal to many other functional groups, including the benzyl ester.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure: Dissolve the PMB-protected compound in a mixture of CH₂Cl₂ and water (e.g., 10:1 v/v). Add 1.2-1.5 equivalents of DDQ and stir vigorously at room temperature. The reaction progress can often be followed by a color change. After completion, wash with saturated NaHCO₃ to remove DDQ byproducts, dry, and purify.

  • Rationale: DDQ selectively oxidizes the electron-rich p-methoxybenzyl group to form a resonance-stabilized oxocarbenium ion, which is then hydrolyzed by water to release the free alcohol. This method is highly effective and will not affect the benzyl ester.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-devised protecting group strategy. For general purposes, the TBS group offers a superior balance of stability, ease of handling, and mild deprotection conditions compatible with the benzyl ester. For synthetic routes involving strongly acidic conditions where a silyl ether would be labile, the PMB group provides a robust alternative, provided its lability to oxidative and certain reductive conditions is accounted for in the overall synthetic plan. By carefully considering the factors outlined in this guide, researchers can effectively navigate the challenges posed by this sterically hindered chiral building block.

Scale-up synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Practical Guide to the Scale-up Synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Abstract

This compound is a chiral building block of significant interest, particularly as a key intermediate in the synthesis of advanced linker technologies for Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its stereochemically defined α-hydroxy acid ester structure is critical for the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive and scalable protocol for the synthesis of this molecule. We present a robust, foundational method for producing the racemic compound via the sodium borohydride reduction of benzyl 2-cyclopropyl-2-oxoacetate, a process well-suited for scale-up due to its cost-effectiveness and operational simplicity. Recognizing the critical importance of stereopurity, this document also furnishes a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation and analysis. Finally, we discuss advanced asymmetric synthesis strategies that represent the state-of-the-art for achieving high enantiomeric excess directly, providing a strategic roadmap for process development professionals.

Strategic Overview & Mechanistic Insights

The synthesis of the target molecule hinges on the reduction of the prochiral ketone, benzyl 2-cyclopropyl-2-oxoacetate. The primary challenge in this transformation is controlling the stereochemistry at the newly formed chiral center.

The Synthetic Challenge: Achieving Enantiopurity

Two primary strategies are viable for obtaining the desired (R)-enantiomer on a large scale:

  • Asymmetric Synthesis: This is the most elegant and often most efficient industrial approach. It involves the direct conversion of the starting ketone into the desired (R)-alcohol with high enantioselectivity. This is typically achieved using a chiral reducing agent or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst (e.g., CBS reduction, Noyori asymmetric hydrogenation). This approach minimizes downstream processing and avoids the loss of 50% of the material inherent in resolving a racemic mixture.

  • Racemic Synthesis & Chiral Resolution: This strategy involves first synthesizing the racemic mixture of the alcohol. The two enantiomers are then separated in a subsequent step. While seemingly less direct, this approach can be advantageous during initial development as the reduction step is often highly robust and easier to optimize. The resolution can be performed by various methods, including diastereomeric salt crystallization or preparative chiral chromatography.

This guide will provide a detailed protocol for the racemic synthesis, as it forms a fundamental and scalable base process. We will then detail the analytical methodology required to separate and quantify the enantiomers, a critical step regardless of the synthetic strategy employed.

Mechanism of Ketone Reduction by Sodium Borohydride

The reduction of a ketone with sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).[5]

The process occurs in two main stages:

  • Nucleophilic Addition: A hydride ion from the borohydride attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate. Theoretically, one molecule of NaBH₄ can reduce four molecules of the ketone.[6]

  • Protonation: During the aqueous workup, the alkoxide intermediate is protonated by a protic solvent or a mild acid, yielding the final alcohol product.[7]

G cluster_0 Synthetic Pathway A Benzyl 2-cyclopropyl-2-oxoacetate (Starting Ketone) B Borate-Alkoxide Intermediate A->B 1. NaBH4 (Hydride Attack) C (R/S)-Benzyl 2-cyclopropyl-2-hydroxyacetate (Racemic Product) B->C 2. H2O / H+ (Protonation/Workup)

Figure 1: General pathway for the synthesis of the target molecule via borohydride reduction.

Critical Safety & Reagent Handling Protocols

Safe scale-up requires rigorous adherence to safety protocols, particularly when handling reactive reagents like sodium borohydride.

Sodium Borohydride (NaBH₄):

  • Classification: Strong reducing agent, water-reactive.[8]

  • Hazards: Reacts violently with water, acids, and steam to produce flammable hydrogen gas, which can ignite explosively.[8][9] Causes skin burns and serious eye damage. Harmful if swallowed or inhaled.

  • Handling: Always handle NaBH₄ in a well-ventilated fume hood or a glove box under an inert atmosphere.[10][11] Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and nitrile or neoprene gloves.[9][11]

  • Storage: Store in a cool, dry, well-ventilated area away from acids, oxidizing agents, and sources of moisture.[8][11] The container must be kept tightly closed.

  • Spill & Disposal: Do not use water to clean up spills.[8] Vacuum or sweep up the material into a suitable container for disposal.[8] Unused or excess NaBH₄ must be quenched carefully by slow addition to a stirred, cooled solution of isopropanol before disposal as hazardous waste.[10]

Protocol 1: Scale-up Synthesis of Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate

This protocol describes the synthesis starting from 100 g of benzyl 2-cyclopropyl-2-oxoacetate. Adjust quantities proportionally for different scales.

Materials & Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityMolesEq.
Benzyl 2-cyclopropyl-2-oxoacetate1101202-27-0204.22100.0 g0.4901.0
Sodium Borohydride (NaBH₄)16940-66-237.8311.1 g0.2930.6
Methanol (MeOH), anhydrous67-56-132.041.0 L--
Ethyl Acetate (EtOAc)141-78-688.113.0 L--
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.491.0 L--
Brine (Saturated aq. NaCl)7647-14-558.44500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g--
Silica Gel (230-400 mesh)7631-86-9-~500 g--

Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, rotary evaporator, separatory funnel, glassware for chromatography.

Step-by-Step Experimental Procedure

Figure 2: Workflow for the synthesis and isolation of the target compound.

  • Reaction Setup: Assemble the 3 L flask with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere. Cool the flask in an ice-water bath.

  • Substrate Dissolution: Charge the flask with benzyl 2-cyclopropyl-2-oxoacetate (100.0 g) and anhydrous methanol (1.0 L). Stir the mixture until all the solid has dissolved, maintaining the internal temperature at 0–5 °C.

  • Reductant Addition: Add sodium borohydride (11.1 g) portion-wise over 30–45 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution, preventing the temperature from rising above 10 °C.[10]

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C. Monitor the reaction progress every 15 minutes by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc mobile phase. The reaction is complete when the starting ketone spot (visualized under UV light) has been completely consumed.[12]

  • Reaction Quench: Once the reaction is complete (typically 1-2 hours), slowly and carefully add saturated aqueous NH₄Cl solution (1.0 L) via the addition funnel. Causality: The weak acid NH₄Cl safely quenches any excess NaBH₄ and hydrolyzes the borate esters without causing harsh pH changes that could compromise the ester group. Maintain cooling as the quench can be exothermic.

  • Solvent Removal & Extraction: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Transfer the resulting aqueous slurry to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 x 500 mL) and then with brine (1 x 500 mL). Causality: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.

Purification

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the pure fractions and concentrate to afford the final product.

  • Expected Yield: 85-95%

  • Physical Appearance: Colorless oil or white solid.

Protocol 2: Chiral Purity Analysis by HPLC

Determining the enantiomeric excess (e.e.) is essential. This protocol outlines a method development strategy for chiral HPLC.

Method Development Strategy

The separation of enantiomers on a chiral stationary phase (CSP) is highly empirical.[13] A systematic screening approach is most effective.

  • Column Selection: Polysaccharide-based columns are highly versatile and a good starting point for α-hydroxy esters.[14] Screen columns such as Chiralpak® AD-H, OD-H, and IC.

  • Mobile Phase Screening:

    • Normal Phase: Typically provides better resolution for this class of compounds. Screen with mixtures of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. Additives like 0.1% trifluoroacetic acid (TFA) may be required for acidic compounds to improve peak shape.

    • Reversed Phase: If normal phase fails, screen with mixtures of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate).

Example HPLC Protocol (Starting Point)
ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10 n-Hexane : Isopropanol
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in mobile phase

Data Interpretation: The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Characterization & Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.40 – 7.30 (m, 5H, Ar-H), 5.25 (s, 2H, -OCH₂Ph), 3.85 (d, 1H, -CH(OH)-), 2.90 (br s, 1H, -OH), 1.30 – 1.20 (m, 1H, cyclopropyl-CH), 0.70 – 0.50 (m, 4H, cyclopropyl-CH₂).
¹³C NMR (101 MHz, CDCl₃) δ 173.5, 135.2, 128.8, 128.6, 128.4, 75.1, 67.5, 12.9, 4.5, 3.2.
MS (ESI+) m/z 207.1 [M+H]⁺, 229.1 [M+Na]⁺.
Purity ≥98% (by HPLC)

Discussion: Advanced Asymmetric Synthesis Strategies

While the provided protocol is robust and scalable, achieving the target (R)-enantiomer directly is preferable in a manufacturing setting. This requires transitioning from a stoichiometric reductant like NaBH₄ to a catalytic asymmetric method.

  • Catalytic Asymmetric Reduction: The most prominent methods involve the use of a simple hydride source (like borane or formic acid) or hydrogen gas in conjunction with a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which uses a borane source with a proline-derived oxazaborolidine catalyst, is highly effective for converting prochiral ketones to chiral secondary alcohols with high enantioselectivity.

  • Asymmetric Transfer Hydrogenation: This method, often employing Ruthenium or Iridium catalysts with chiral ligands and a hydrogen donor like isopropanol or formic acid, is another powerful technique. It offers operational simplicity and avoids the need for high-pressure hydrogenation equipment.

The development of such a process would involve screening a library of chiral ligands and catalysts to identify the optimal system for benzyl 2-cyclopropyl-2-oxoacetate, balancing enantioselectivity, catalytic turnover number, and overall process cost.

Conclusion

This application note provides a validated and detailed protocol for the scale-up synthesis of racemic benzyl 2-cyclopropyl-2-hydroxyacetate. The procedure is built upon the well-understood and reliable sodium borohydride reduction, with specific guidance on safe handling and execution at a larger scale. Furthermore, we have established a clear analytical path forward by outlining a systematic strategy for developing a chiral HPLC method to resolve and quantify the enantiomers. For drug development professionals aiming for GMP manufacturing, the outlined asymmetric synthesis strategies offer a clear roadmap toward a more efficient and stereoselective process.

References

Application Notes and Protocols for Reaction Monitoring of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate in Drug Development

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is incorporated into various complex molecules, notably as a component of linkers in Antibody-Drug Conjugates (ADCs).[1][2][3] The precise stereochemistry and high purity of this intermediate are critical for the efficacy and safety of the final therapeutic agent. Consequently, robust and reliable analytical methods are paramount for monitoring its synthesis, ensuring reaction completion, identifying potential impurities, and controlling the enantiomeric excess.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of the synthesis of this compound, envisioned through a Fischer esterification reaction between cyclopropylglyoxylic acid and benzyl alcohol. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the highest quality of this critical intermediate.

Reaction Scheme and Analytical Strategy

The synthesis of this compound is typically achieved via the esterification of a chiral precursor. For the purpose of this guide, we will consider the acid-catalyzed esterification of cyclopropylglyoxylic acid with benzyl alcohol.

Reaction: Cyclopropylglyoxylic Acid + Benzyl Alcohol ⇌ (R,S)-Benzyl 2-cyclopropyl-2-hydroxyacetate + H₂O

A chiral directing influence or resolution step would be necessary to obtain the desired (R)-enantiomer. The analytical strategy must therefore address:

  • Reaction Progression: Quantifying the consumption of starting materials and the formation of the product.

  • Impurity Profiling: Identifying and quantifying potential side products.

  • Enantiomeric Purity: Determining the enantiomeric excess (e.e.) of the final product.

To achieve this, a multi-faceted analytical approach is recommended, leveraging the strengths of Quantitative Nuclear Magnetic Resonance (qNMR), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: In-Process Reaction Monitoring by Quantitative NMR (qNMR)

Rationale: Quantitative NMR (qNMR) is a powerful technique for in-process reaction monitoring as it provides structural information and direct quantification of reaction components without the need for compound-specific response factors.[4][5][6][7][8] By integrating the signals of specific protons unique to the starting materials and the product, the reaction conversion can be accurately determined over time.

Key Spectroscopic Signatures:
CompoundKey ¹H-NMR Signal (DMSO-d₆)MultiplicityApproximate Chemical Shift (ppm)
Benzyl AlcoholMethylene protons (-CH₂-)Singlet~4.5
Cyclopropylglyoxylic AcidMethine proton (-CH-)VariesVaries
This compoundMethylene protons (-O-CH₂-Ph)Singlet~5.1
This compoundMethine proton (-CH(OH)-)Doublet~4.0
This compoundCyclopropyl protonsMultiplets~0.3 - 0.8
Protocol: qNMR for Reaction Monitoring
  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold deuterated solvent (e.g., 900 µL of DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Data Acquisition:

    • Transfer the prepared sample to a clean NMR tube.

    • Acquire a quantitative ¹H-NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Crucial Parameters for Quantification:

      • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

      • Employ a 90° pulse angle.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals for the starting materials, product, and the internal standard.

    • Calculate the concentration of each species using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • analyte = The compound of interest

      • IS = Internal Standard

  • Reaction Conversion Calculation:

    • Plot the concentration of reactants and product over time to generate a reaction profile.

    • Calculate the percent conversion at each time point.

Workflow for qNMR Reaction Monitoring

qNMR_Workflow Start Reaction in Progress Sampling Withdraw Aliquot Start->Sampling Quench Quench in Deuterated Solvent with Internal Standard Sampling->Quench NMR_Acq Acquire Quantitative ¹H-NMR Spectrum Quench->NMR_Acq Processing Process Spectrum (Phase, Baseline, Integrate) NMR_Acq->Processing Calculation Calculate Concentrations and Conversion Processing->Calculation End Reaction Profile Calculation->End

Caption: Workflow for qNMR-based reaction monitoring.

Part 2: Enantiomeric Purity Determination by Chiral HPLC

Rationale: The biological activity of the final drug product is critically dependent on the stereochemistry of the this compound intermediate. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10][11] The selection of the chiral stationary phase (CSP) is crucial and often requires empirical screening. Polysaccharide-based CSPs are a common starting point for the separation of chiral molecules containing hydroxyl and ester functional groups.

Protocol: Chiral HPLC Method Development and Analysis
  • Column Screening:

    • Screen a selection of polysaccharide-based chiral columns (e.g., cellulose or amylose-based CSPs).

    • Test different mobile phase systems, including normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes.

  • Example Chiral HPLC Method (Normal Phase):

    • Column: A suitable polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the benzyl group).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At the end of the reaction or after work-up, dissolve a small amount of the crude or purified product in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will depend on the specific CSP used.

    • Calculate the enantiomeric excess (% e.e.) using the following formula:

      % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

      Where:

      • AreaR = Peak area of the (R)-enantiomer

      • AreaS = Peak area of the (S)-enantiomer

Logical Flow for Chiral Method Development

Chiral_Method_Dev Start Obtain Product Sample Screen_CSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_CSPs Screen_Modes Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) Screen_CSPs->Screen_Modes Optimize Optimize Separation (Mobile Phase Ratio, Flow Rate, Temp.) Screen_Modes->Optimize Validate Validate Method (Resolution, Linearity, Precision) Optimize->Validate Analysis Routine Enantiomeric Purity Analysis Validate->Analysis End Report % e.e. Analysis->End

Caption: Logical flow for chiral HPLC method development.

Part 3: Impurity Profiling by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For a Fischer esterification, potential impurities could include unreacted starting materials, side products from dehydration, or other byproducts. Due to the presence of a hydroxyl group, derivatization is often employed to increase volatility and improve peak shape.[12][13][14][15]

Potential Impurities:
ImpurityPotential Origin
Benzyl AlcoholUnreacted starting material
Cyclopropylglyoxylic AcidUnreacted starting material
Dibenzyl EtherAcid-catalyzed self-condensation of benzyl alcohol
Dehydration ProductsElimination of water from the hydroxyacetate
Protocol: GC-MS Analysis with Derivatization
  • Derivatization (Silylation):

    • Evaporate a known amount of the reaction sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl group.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST/Wiley) for impurity identification.

    • The derivatized product will show a characteristic mass spectrum, including a molecular ion peak and fragments corresponding to the loss of the silyl group and other structural features.

    • Quantify impurities by comparing their peak areas to that of the main product (assuming similar response factors for the derivatized species) or by using a calibration curve with authentic standards if available.

Expected GC-MS Data Summary
Compound (as TMS derivative)Expected Retention TimeKey Mass Fragments (m/z)
Benzyl Alcohol-TMSEarly elutingM+, [M-15]+, Si(CH₃)₃+
(R)-Benzyl 2-cyclopropyl-2-trimethylsilyloxyacetateMain peakM+, [M-15]+, [M-C₃H₅]+, Ph-CH₂+, Si(CH₃)₃+
Dibenzyl EtherVariesM+, Ph-CH₂⁺
Cyclopropylglyoxylic Acid-TMSVariesM+, [M-15]+, COOSi(CH₃)₃+

Conclusion

The successful synthesis of high-purity this compound requires a robust analytical control strategy. The integrated use of qNMR for real-time reaction monitoring, chiral HPLC for accurate determination of enantiomeric purity, and GC-MS for sensitive impurity profiling provides a comprehensive approach to ensure the quality and consistency of this vital pharmaceutical intermediate. The protocols outlined in this guide serve as a strong foundation for researchers to develop and validate analytical methods tailored to their specific synthetic processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this stereoselective synthesis. This compound is a valuable chiral building block, notably used as an intermediate in the synthesis of advanced molecules like antibody-drug conjugate (ADC) linkers.[1][2][3] Achieving high yield and, critically, high enantiopurity is paramount for its successful application.

The primary route to this molecule involves the asymmetric reduction of the prochiral ketone, benzyl 2-cyclopropyl-2-oxoacetate. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, stands as a premier method for this transformation, employing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[4][5][6] This guide is structured as a series of troubleshooting questions and FAQs to directly address potential issues and provide a deeper understanding of the reaction's principles.

Core Experimental Protocol: CBS Reduction

This section outlines a standard procedure for the synthesis, which will serve as a baseline for the troubleshooting guide.

Objective: To synthesize this compound with high yield (>90%) and high enantiomeric excess (>95% ee).

Step-by-Step Methodology:

  • Catalyst Preparation/Activation: To a flame-dried, argon-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, e.g., 1 M in toluene).

  • Borane Addition: Cool the flask to 0-5 °C. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 - 1.0 eq) to the catalyst solution. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[7]

  • Substrate Addition: In a separate flame-dried flask, dissolve benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous THF.

  • Asymmetric Reduction: Slowly add the substrate solution to the activated catalyst-borane complex via syringe or cannula over 1-2 hours, maintaining the reaction temperature between 0-5 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol, followed by 1 M HCl.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (% ee) using chiral HPLC or GC.[8][]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected (<70%). What are the common causes and how can I fix this?

Answer: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to diagnosing the problem.

Potential Causes & Solutions:

  • Moisture Contamination: The CBS reduction is highly sensitive to water. Moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst, rendering them inactive.[7][10]

    • Diagnosis: Re-examine your experimental setup.

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) immediately before use and cooled under a stream of inert gas (Argon or Nitrogen).

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for THF).

      • Ensure the borane reagent and substrate are anhydrous.

  • Inactive Borane Reagent: Borane solutions (BH₃·SMe₂ or BH₃·THF) can degrade over time, especially if not stored properly.

    • Diagnosis: The reaction may be sluggish or fail to proceed to completion.

    • Solution: Use a fresh bottle of the borane reagent or titrate an older bottle to determine its active concentration before use.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining starting material (benzyl 2-cyclopropyl-2-oxoacetate).

    • Solution:

      • Increase the reaction time.

      • Ensure the stoichiometry of the borane reagent is correct. A slight excess (e.g., 1.1 eq) might be necessary, but a large excess can reduce enantioselectivity.

      • Check the reaction temperature. While low temperatures are needed for selectivity, excessively low temperatures can slow the reaction rate considerably.

  • Sub-optimal Quenching/Workup: The product can be lost during the workup phase.

    • Diagnosis: The crude yield before purification is already low.

    • Solution:

      • Quench the reaction slowly at a low temperature to avoid side reactions.

      • Ensure complete extraction of the product from the aqueous layer by performing multiple extractions (e.g., 3x with ethyl acetate).

      • Confirm the pH of the aqueous layer is acidic after adding HCl to ensure the boron byproducts are soluble and easily removed.

Q2: The enantiomeric excess (% ee) of my product is poor (<90%). How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the primary goal of this synthesis. A low ee value points directly to issues with the chiral catalyst system or the reaction environment.

Potential Causes & Solutions:

  • Catalyst Quality or Deactivation: The chiral integrity and activity of the CBS catalyst are paramount.

    • Diagnosis: Consistently low ee values across multiple runs.

    • Solution:

      • Purchase the catalyst from a reputable supplier. Older batches may have aged or racemized.[11]

      • Consider generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source, which can sometimes provide higher reproducibility.[11][12]

      • Ensure the catalyst is not exposed to air or moisture before use.

  • Presence of Water: As mentioned for low yield, water is detrimental to enantioselectivity. It can compete with the ketone for coordination to the catalyst and promote a non-selective background reduction.[10]

    • Diagnosis: Inconsistent or low ee values.

    • Solution: Adhere strictly to anhydrous reaction conditions as detailed in the previous question. This is the most critical parameter for high ee.

  • Incorrect Reaction Temperature: The CBS reduction's enantioselectivity is highly temperature-dependent.

    • Diagnosis: Low ee is observed when the reaction temperature is not properly controlled.

    • Solution: Maintain the reaction at the optimized temperature (typically 0-5 °C or lower). Running the reaction at room temperature will drastically reduce the ee. Use an ice-salt bath or a cryocooler for precise temperature control.

  • Rate of Substrate Addition: Adding the ketone substrate too quickly can lead to an increase in the uncatalyzed, non-selective reduction by borane, thereby lowering the overall ee.

    • Diagnosis: Lower ee is observed in larger-scale reactions where addition was rapid.

    • Solution: Add the solution of benzyl 2-cyclopropyl-2-oxoacetate slowly over a prolonged period (e.g., 1-2 hours) using a syringe pump. This ensures the concentration of the free ketone is low at all times, favoring the catalyzed pathway.

The following diagram illustrates the general workflow for setting up the reaction to maximize both yield and enantioselectivity.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Analysis A Flame-Dry Glassware B Use Anhydrous Solvents & Reagents A->B Crucial for removing H₂O C Add (S)-CBS Catalyst to Flask D Cool to 0-5 °C C->D E Slowly Add Borane Reagent (e.g., BH₃·SMe₂) D->E F Activate Catalyst (Stir 15 min) E->F G Slowly Add Ketone Substrate (via Syringe Pump over 1-2h) F->G H Monitor Reaction by TLC/LC-MS G->H I Quench with Methanol H->I J Purify via Chromatography I->J K Analyze Yield & % ee (Chiral HPLC) J->K G cluster_desc Mechanism Steps Catalyst CBS Catalyst (1) Complex1 Catalyst-Borane Complex (2) Catalyst->Complex1 + BH₃ Complex2 Ketone-Coordinated Complex (3) Complex1->Complex2 + Ketone TS Transition State (4) Complex2->TS Hydride Transfer ProductComplex Product Complex TS->ProductComplex Product (R)-Alcohol + Regenerated Catalyst ProductComplex->Product Workup Product->Catalyst Regeneration L1 1. Activation L2 2. Coordination L3 3. Hydride Transfer L4 4. Release

References

Troubleshooting guide for the purification of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this chiral α-hydroxy ester in high purity and enantiomeric excess. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: Common impurities typically fall into three categories:

  • Starting Materials: Unreacted cyclopropyl glyoxylic acid or benzyl alcohol.

  • Reaction Byproducts: Di-benzylated products, products from side reactions, or residual coupling agents and catalysts.

  • Stereoisomers: The corresponding (S)-enantiomer, which is the most challenging impurity to remove.

Q2: What is the recommended starting point for purification: flash chromatography or recrystallization?

A2: For most crude reaction mixtures, flash column chromatography is the recommended initial purification step. This is highly effective at removing bulk, non-isomeric impurities. Recrystallization is an excellent secondary step for enhancing chemical purity and can sometimes improve enantiomeric excess, but it is often difficult to perform on crude oils or highly impure solids.[1] A logical workflow is to first isolate the racemic or enantiomerically-enriched product via chromatography, followed by recrystallization or chiral separation if necessary.

Q3: My compound appears as a colorless oil. Is this normal?

A3: Yes, this compound is often isolated as a colorless to pale yellow oil at room temperature, especially when minor impurities are present. Highly pure material may solidify upon standing or at reduced temperatures, but its oily nature is not necessarily an indicator of low purity.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds. However, several issues can arise.

Problem 1: My compound is streaking on the TLC plate and giving poor separation in the column.

Answer: This is a classic sign of compound-stationary phase incompatibility, often due to the acidic nature of standard silica gel. The free hydroxyl and ester functionalities can interact strongly and erratically with the acidic silanol groups on the silica surface.

  • Causality: Standard silica gel has a pKa of ~4.5, making its surface acidic. This can cause strong binding or even degradation of sensitive molecules like α-hydroxy esters, leading to tailing (streaking) on TLC and broad, overlapping bands on a column.[2]

  • Solution Workflow:

    • Neutralize Your Silica Gel: The most effective solution is to use deactivated or "neutralized" silica gel. You can prepare this by making a slurry of silica gel in your starting eluent (e.g., Hexane/Ethyl Acetate) and adding 1-2% triethylamine (TEA) by volume.[3][4] The TEA will occupy the acidic sites on the silica, allowing for much cleaner elution.

    • Solvent System Optimization: Ensure your TLC solvent system provides a target Rf value between 0.25 and 0.40 for your compound. This range typically provides the best separation during a column run.

    • Alternative Stationary Phase: If neutralization doesn't resolve the issue, consider switching to a different stationary phase, such as neutral alumina.

Problem 2: The yield after my column is very low, even though the reaction appeared to go to completion.

Answer: Low recovery can stem from several factors, from irreversible adsorption on the column to physical loss of the product.[5]

  • Causality & Solutions:

    • Irreversible Adsorption/Degradation: As mentioned in Problem 1, acidic silica can be the culprit. If your compound is sensitive, it may be decomposing on the column.[2] A simple test is to spot your pure compound on a TLC plate, let it sit for an hour, and then elute it to see if new spots have appeared (2D TLC).[2] Using neutralized silica is the primary solution.

    • Improper Loading: If the compound is not fully dissolved before loading or is loaded in too strong a solvent, it can precipitate at the top of the column or streak down the sides, leading to poor separation and recovery.[6] Always load the sample in the weakest possible solvent it is soluble in. Dry loading (adsorbing the compound onto a small amount of silica before adding it to the column) is a highly recommended technique for preventing this.[6]

    • Fractions are Too Dilute: Your compound may have eluted, but is spread across so many fractions that it's undetectable by TLC.[2] Try combining and concentrating fractions where you expected to see your product and re-analyzing.

Visual Workflow: Troubleshooting Low Purity after Flash Chromatography

G start Low Purity Post-Column check_tlc Analyze TLC Plate: Streaking or Tailing? start->check_tlc check_yield Analyze Yield: Is Recovery Low? start->check_yield yes_streak YES check_tlc->yes_streak no_streak NO check_tlc->no_streak yes_low_yield YES check_yield->yes_low_yield no_low_yield NO check_yield->no_low_yield neutralize_silica Action: Use Neutralized Silica (1-2% TEA in Eluent) yes_streak->neutralize_silica Likely Acidic Interaction check_separation Optimize Solvent System: Target Rf = 0.25-0.40 no_streak->check_separation Overlapping Spots end_success High Purity Achieved neutralize_silica->end_success Re-run Column check_separation->end_success Re-run Column dry_load Action: Use Dry Loading Technique yes_low_yield->dry_load Possible Loading Issue end Re-evaluate Reaction no_low_yield->end Purity issue likely pre-chromatography dry_load->end_success Re-run Column G start Low e.e. Measured check_racemization Review Process: Any Harsh Acid/Base? start->check_racemization yes_harsh YES check_racemization->yes_harsh no_harsh NO check_racemization->no_harsh mitigate_racemization Action: Use Neutral Conditions (Neutral Silica, Buffers) yes_harsh->mitigate_racemization Potential Racemization separate_enantiomers Choose Chiral Separation Method no_harsh->separate_enantiomers Inherent to Reaction mitigate_racemization->separate_enantiomers After Mitigation chiral_hplc Chiral HPLC / SFC separate_enantiomers->chiral_hplc diastereomeric_res Diastereomeric Resolution separate_enantiomers->diastereomeric_res hplc_protocol 1. Screen Chiral Columns 2. Optimize Mobile Phase 3. Scale-up for Prep chiral_hplc->hplc_protocol Direct Separation res_protocol 1. React with Chiral Acid 2. Separate Diastereomers 3. Cleave Auxiliary diastereomeric_res->res_protocol Indirect Separation end_success High e.e. Achieved hplc_protocol->end_success res_protocol->end_success

References

Technical Support Center: Optimization of Coupling Reaction Conditions for ADC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of coupling reaction conditions for ADC linkers. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you in your ADC development programs.

Section 1: Understanding and Controlling Drug-to-Antibody Ratio (DAR)

Achieving a consistent and optimal Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly impacts both safety and efficacy.[1] An inconsistent DAR can lead to a heterogeneous product with unpredictable pharmacokinetics and therapeutic outcomes.[2]

Frequently Asked Questions (FAQs)

Q1: My average DAR is consistently lower than targeted. What are the likely causes and how can I increase it?

A1: A lower-than-expected DAR is a common issue that can often be traced back to several key factors in your conjugation protocol.

  • Suboptimal Molar Ratio of Linker-Payload: The stoichiometry of the linker-payload to the antibody is a primary determinant of the final DAR.[3] If the initial ratio is too low, the reaction will be limited by the amount of available linker-payload.

    • Solution: Incrementally increase the molar excess of the linker-payload in small-scale pilot reactions. It's crucial to find a balance, as a large excess can lead to increased aggregation and difficulties in downstream purification.[4]

  • Inefficient Reaction Conditions: The pH, temperature, and reaction time significantly influence the efficiency of the conjugation reaction.[3]

    • pH: For lysine-based conjugations, which target the ε-amino group of lysine residues, the pH should be slightly basic (typically pH 7.5-9.0) to ensure the lysine side chains are deprotonated and thus nucleophilic.[5] For cysteine-based conjugations, which target free sulfhydryl groups, a pH range of 6.5-7.5 is generally preferred to balance thiol reactivity and minimize side reactions like disulfide bond scrambling.

    • Temperature and Time: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to antibody degradation and aggregation.[6]

    • Solution: A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these parameters to find the ideal conditions for your specific antibody and linker-payload system.[3]

  • Linker-Payload Instability or Low Reactivity: The linker-payload itself may be degrading under the reaction conditions or may inherently have low reactivity.

    • Solution: Confirm the purity and reactivity of your linker-payload stock. Consider performing a small-scale reaction with a model protein to verify its activity. If instability is suspected, you may need to explore alternative linker chemistries or adjust the formulation of the linker-payload stock solution.

Q2: I'm observing a high degree of heterogeneity in my ADC product, with a wide distribution of DAR values. How can I achieve a more homogeneous product?

A2: Heterogeneity is a well-known challenge, particularly with traditional lysine-based conjugations where multiple solvent-accessible lysines can be targeted.[7]

  • Stochastic Nature of Lysine Conjugation: A typical IgG antibody has numerous lysine residues on its surface, leading to a random distribution of the linker-payload and a heterogeneous mixture of ADC species.[]

    • Solution 1: Site-Specific Conjugation: The most effective way to ensure homogeneity is to employ site-specific conjugation technologies. This can involve engineering specific cysteine residues into the antibody backbone (EnCys-mAb) or utilizing enzymatic approaches to attach the linker-payload at a defined location.[9][10] These methods allow for precise control over the DAR, leading to a more uniform product.

    • Solution 2: Optimization of Lysine Conjugation: While inherently heterogeneous, the distribution of DAR in lysine-based ADCs can be narrowed by carefully controlling reaction parameters. Lowering the molar excess of the linker-payload and shortening the reaction time can favor the modification of the most reactive lysine residues, leading to a less broad distribution of species.[3]

  • Partial Reduction in Cysteine Conjugation: For cysteine-based ADCs, incomplete or non-selective reduction of inter-chain disulfide bonds can result in a mixture of species with varying numbers of available thiols for conjugation.[9]

    • Solution: The choice and concentration of the reducing agent (e.g., TCEP, DTT) and the reduction conditions (temperature, time) are critical.[11] A systematic optimization of these parameters is necessary to achieve consistent and selective reduction of the desired disulfide bonds.

Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful analytical technique for characterizing the DAR distribution of ADCs. The addition of each hydrophobic linker-payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing DAR values.

  • The relative peak area of each species can be used to calculate the average DAR and the percentage of each species.

Data Interpretation:

PeakElution TimeInterpretation
1EarlyUnconjugated Antibody (DAR 0)
2IntermediateADC with DAR 2
3IntermediateADC with DAR 4
4LateADC with DAR 6
5LatestADC with DAR 8

Note: The exact DAR values corresponding to each peak should be confirmed by a complementary technique such as mass spectrometry.

Visualization: Decision Tree for DAR Troubleshooting

DAR_Troubleshooting start Problem: Suboptimal DAR check_dar Is DAR too low or too high? start->check_dar low_dar Low DAR check_dar->low_dar Too Low high_dar High DAR / Heterogeneity check_dar->high_dar Too High / Heterogeneous increase_ratio Increase Linker-Payload Molar Ratio low_dar->increase_ratio decrease_ratio Decrease Linker-Payload Molar Ratio high_dar->decrease_ratio optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) increase_ratio->optimize_conditions check_reagents Verify Linker-Payload Activity optimize_conditions->check_reagents shorten_time Shorten Reaction Time decrease_ratio->shorten_time site_specific Consider Site-Specific Conjugation shorten_time->site_specific

Caption: A decision tree for troubleshooting common DAR-related issues.

Section 2: Mitigating Aggregation During and After Conjugation

ADC aggregation is a critical issue that can compromise the safety, efficacy, and stability of the final product.[12] Aggregates can be immunogenic and may lead to altered pharmacokinetic profiles.[13]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant aggregation of my ADC immediately after the conjugation reaction. What is causing this and how can I prevent it?

A1: Aggregation during conjugation is often driven by the increased hydrophobicity of the ADC after the attachment of a hydrophobic payload.[12]

  • Hydrophobic Interactions: The covalent attachment of a hydrophobic drug-linker can expose hydrophobic patches on the antibody surface, leading to self-association to minimize contact with the aqueous environment.[14]

    • Solution 1: Optimize Reaction Conditions: The choice of co-solvents can be critical. Adding a certain percentage of an organic solvent (e.g., DMSO, DMA) can help to solubilize the hydrophobic linker-payload and reduce aggregation. However, the concentration of the organic solvent must be carefully optimized, as too high a concentration can denature the antibody.[15]

    • Solution 2: Use of Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design can help to offset the hydrophobicity of the payload and reduce the propensity for aggregation.[]

    • Solution 3: Immobilization Strategy: A more advanced approach is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation reaction.[13] This physically separates the antibody molecules, preventing them from aggregating.[17]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the conjugation buffer can influence antibody stability.

    • Solution: Screen different buffer systems to find one that maintains the stability of the antibody under the conjugation conditions. It is important to ensure that the chosen buffer is also compatible with the conjugation chemistry.

Q2: My purified ADC appears to be stable initially, but I see an increase in aggregation over time during storage. How can I improve the long-term stability?

A2: Aggregation during storage is typically a formulation issue. The storage buffer is not adequately stabilizing the ADC.[18]

  • Suboptimal Formulation: The excipients in the storage buffer play a crucial role in stabilizing the ADC.

    • Solution: A formulation screening study is recommended to identify the optimal buffer composition. This may involve testing different pH values, ionic strengths, and the addition of stabilizers such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80).[19]

  • Inappropriate Storage Conditions: Temperature and physical stress can also contribute to aggregation.

    • Solution: Store the ADC at the recommended temperature (typically 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles, as this can induce aggregation. If the ADC is sensitive to shear stress, be mindful of handling procedures such as vortexing or vigorous pipetting.

Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is the gold standard for quantifying high molecular weight species (aggregates) in protein therapeutics.

Materials:

  • SEC column suitable for monoclonal antibodies

  • Mobile Phase: A physiological buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known amount of the ADC sample (e.g., 20-100 µg).

  • Run the method isocratically.

  • Monitor the elution profile at 280 nm.

  • Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.

  • Integrate the peak areas to determine the percentage of aggregate, monomer, and fragment.

Visualization: Workflow for Addressing ADC Aggregation

Aggregation_Workflow start Observation: ADC Aggregation quantify Quantify Aggregation (SEC-HPLC) start->quantify timing When does aggregation occur? quantify->timing during_conjugation During Conjugation timing->during_conjugation post_purification Post-Purification / Storage timing->post_purification optimize_solvents Optimize Co-solvents during_conjugation->optimize_solvents formulation_screen Perform Formulation Screen (Excipients, pH) post_purification->formulation_screen hydrophilic_linker Use Hydrophilic Linker optimize_solvents->hydrophilic_linker immobilize_ab Immobilize Antibody hydrophilic_linker->immobilize_ab optimize_storage Optimize Storage Conditions (Temp, Handling) formulation_screen->optimize_storage

Caption: A workflow for identifying and addressing ADC aggregation.

Section 3: Troubleshooting Specific Conjugation Chemistries

The choice of conjugation chemistry has a profound impact on the properties of the resulting ADC. The two most common strategies involve targeting lysine or cysteine residues.

Lysine-Based Conjugation

Lysine-based conjugation is one of the most established methods, targeting the abundant and solvent-accessible lysine residues on the antibody surface.[20]

Advantages:

  • Well-established and relatively straightforward chemistry.[]

  • Does not require prior modification of the antibody.

Disadvantages:

  • Leads to a heterogeneous product with a wide DAR distribution.[5]

  • Can potentially impact antigen binding if lysines in the complementarity-determining regions (CDRs) are modified.

Cysteine-Based Conjugation

Cysteine-based conjugation typically involves the reduction of inter-chain disulfide bonds to generate free thiols for conjugation.[9]

Advantages:

  • Can produce more homogeneous ADCs compared to lysine-based methods.[11]

  • The sites of conjugation are more defined.

Disadvantages:

  • Requires a reduction step, which needs to be carefully controlled to avoid antibody fragmentation.

  • The resulting ADCs can sometimes have reduced stability compared to the parent antibody.[21]

Comparative Summary of Conjugation Chemistries
FeatureLysine-Based ConjugationCysteine-Based Conjugation
Target Residue ε-amino group of LysineSulfhydryl group of Cysteine
Homogeneity HeterogeneousMore Homogeneous
Antibody Pre-treatment NoneReduction of disulfide bonds
Typical DAR Variable (0-8)More defined (e.g., 2, 4, 8)
Key Challenge Controlling heterogeneityOptimizing reduction conditions

Visualization: Lysine vs. Cysteine Conjugation

Conjugation_Chemistry cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation lysine_ab Antibody with multiple Lysines lysine_adc Heterogeneous ADC (Variable DAR) lysine_ab->lysine_adc + lysine_linker Linker-Payload lysine_linker->lysine_adc cysteine_ab Antibody reduced_ab Reduced Antibody (Free Thiols) cysteine_ab->reduced_ab Reduction cysteine_adc Homogeneous ADC (Defined DAR) reduced_ab->cysteine_adc + cysteine_linker Linker-Payload cysteine_linker->cysteine_adc

References

Stability of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

A Guide to Understanding and Ensuring Stability Under Acidic and Basic Conditions

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this chiral α-hydroxy ester. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic or basic conditions?

A1: The main stability concerns for this compound revolve around two key chemical transformations:

  • Ester Hydrolysis: Cleavage of the benzyl ester bond to form 2-cyclopropyl-2-hydroxyacetic acid and benzyl alcohol. This can be catalyzed by both acids and bases.[1][2][3]

  • Epimerization/Racemization: Loss of stereochemical purity at the α-carbon (the carbon bearing the hydroxyl and cyclopropyl groups), leading to a mixture of (R) and (S) enantiomers. This is a significant concern, particularly under basic conditions, but can also occur in acidic media.[4][5][6]

A secondary, though generally less common, concern is the potential for the cyclopropyl ring to undergo ring-opening reactions under harsh acidic conditions.[7][8]

Troubleshooting Guide: Stability Under Acidic Conditions

Scenario 1: I'm observing the formation of 2-cyclopropyl-2-hydroxyacetic acid and benzyl alcohol in my reaction mixture when using acidic conditions.

Issue: This indicates acid-catalyzed hydrolysis of the benzyl ester.

Causality & Mechanistic Insights: Acid-catalyzed ester hydrolysis is a reversible process where an excess of water can drive the equilibrium toward the formation of the carboxylic acid and alcohol.[2][9][10] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. For benzyl esters, the mechanism can proceed through two primary pathways:

  • AAC2 (Acyl-Oxygen Cleavage, Bimolecular): This is a common mechanism for ester hydrolysis. It involves a tetrahedral intermediate.[1]

  • AAL1 (Alkyl-Oxygen Cleavage, Unimolecular): This pathway becomes significant for esters with alcohols that can form stable carbocations, such as the benzyl group. In strongly acidic conditions, the benzyl ester can undergo cleavage to form a stable benzyl carbocation.[1][11][12]

The presence of the cyclopropyl group can also influence stability. Studies have shown that cyclopropanecarboxylic acid esters can exhibit increased stability against hydrolysis due to hyperconjugative stabilization.[13] However, the α-hydroxy group may alter this effect.

Troubleshooting Protocol: Assessing Acidic Stability

This protocol will help you quantify the rate of hydrolysis under your specific acidic conditions.

Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

  • This compound

  • Aqueous buffer of desired acidic pH (e.g., citrate buffer for pH 3-6, HCl for lower pH)

  • Acetonitrile (or other suitable organic solvent, HPLC grade)

  • HPLC system with a chiral column (e.g., Chiralcel OD-H or similar)

  • Reference standards for 2-cyclopropyl-2-hydroxyacetic acid and benzyl alcohol

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a thermostated vial, add a specific volume of the acidic buffer. Allow it to equilibrate to the desired temperature.

  • Initiation of Reaction: Add a small aliquot of the stock solution to the pre-heated buffer to achieve the final desired concentration. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.

  • HPLC Analysis: Analyze the quenched samples by chiral HPLC. Monitor the disappearance of the starting material and the appearance of the hydrolysis products.

Data Presentation: Expected Hydrolysis Rates

Condition pH Temperature (°C) Expected Half-Life (t1/2) Primary Degradation Product
Mildly Acidic4.025> 24 hours2-cyclopropyl-2-hydroxyacetic acid
Moderately Acidic2.0408 - 12 hours2-cyclopropyl-2-hydroxyacetic acid
Strongly Acidic< 1.060< 2 hours2-cyclopropyl-2-hydroxyacetic acid

Note: These are hypothetical values for illustrative purposes. Actual rates must be determined experimentally.

Q2: Could the stereochemistry of my compound be affected by acidic conditions?

A2: While less common than under basic conditions, racemization at the α-carbon can occur in the presence of acid.[5] This proceeds through the formation of a planar enol intermediate.[6] The presence of a hydrogen atom on the chiral alpha-carbon is a prerequisite for this process.

Experimental Workflow: Monitoring Epimerization under Acidic Conditions

A Prepare this compound solution in acidic buffer B Incubate at controlled temperature A->B C Withdraw aliquots at time points B->C D Quench reaction C->D E Analyze by Chiral HPLC D->E F Quantify (R) and (S) enantiomers E->F G Determine rate of epimerization F->G A This compound B Planar Enolate Intermediate A->B Base (Epimerization) D 2-cyclopropyl-2-hydroxyacetic acid + Benzyl alcohol A->D Base (Hydrolysis) C (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate B->C Reprotonation C->D Base (Hydrolysis)

References

Racemization issues in the synthesis of chiral cyclopropyl hydroxyacetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral cyclopropyl hydroxyacetates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable chiral building blocks. Here, we address common challenges, with a particular focus on the critical issue of racemization, providing in-depth troubleshooting advice and detailed experimental protocols.

Introduction: The Challenge of Stereochemical Integrity

Chiral cyclopropyl hydroxyacetates are highly sought-after motifs in medicinal chemistry and materials science. The rigid cyclopropane ring, combined with the stereodefined hydroxyl and acetate functionalities, offers a unique conformational constraint that can enhance binding to biological targets and improve metabolic stability. However, the very features that make these molecules attractive also render them susceptible to racemization, a process that erodes enantiomeric purity and can compromise the efficacy and safety of the final product. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these stereochemical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Racemization via Epimerization at the α-Carbon

This is one of the most common pathways for the loss of enantiomeric excess (ee) in chiral cyclopropyl hydroxyacetates. The chiral center bearing the hydroxyl and acetate groups is susceptible to deprotonation, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a racemic mixture.

Q1: I'm observing a significant drop in enantiomeric excess after the formation of the cyclopropyl hydroxyacetate. What is the likely cause?

A1: The most probable cause is epimerization at the carbon atom bearing the hydroxyl and acetate groups. This carbon is positioned alpha to both the cyclopropane ring and the ester carbonyl group. The C-H bond at this position is surprisingly acidic due to two key electronic factors:

  • Increased s-character of the cyclopropyl C-H bond: The carbon-carbon bonds within the cyclopropane ring have a high degree of p-character to accommodate the ring strain. Consequently, the exocyclic carbon-hydrogen bonds have a higher degree of s-character.[1][2][3][4] Orbitals with more s-character hold electrons closer to the nucleus, which stabilizes the corresponding carbanion (conjugate base) formed upon deprotonation.

  • Electron-withdrawing effect of the ester carbonyl: The adjacent ester group further delocalizes the negative charge of the enolate intermediate through resonance, thereby increasing the acidity of the α-proton.

Any residual base from a previous step or the use of basic conditions during workup or purification can be sufficient to catalyze this epimerization.

Q2: My synthesis involves a base-mediated reaction. How can I minimize epimerization?

A2: When a base is required, careful selection and control are paramount.

  • Use of non-nucleophilic, sterically hindered bases: Bases like 2,6-lutidine, proton sponge, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often preferred over smaller, more nucleophilic bases like triethylamine or hydroxides.

  • Strict temperature control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures disfavor the equilibrium that leads to the enolate intermediate.

  • Stoichiometric control of the base: Use the minimum effective amount of base. An excess of base will increase the rate of epimerization.

  • Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion to reduce the exposure of the product to basic conditions.

  • Careful quenching: Quench the reaction with a mild acidic source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the base promptly.

Q3: I suspect epimerization is occurring during my purification step. What precautions should I take?

A3: Purification, particularly column chromatography, can be a source of racemization.

  • Use of neutral or weakly acidic silica gel: Standard silica gel can be slightly acidic. If your compound is base-sensitive, this is generally acceptable. However, if your compound is sensitive to both acid and base, using deactivated or neutral silica gel is advisable. You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine, followed by thorough flushing with the mobile phase.

  • Avoid basic additives in the mobile phase: If possible, avoid using mobile phase modifiers like triethylamine. If a modifier is necessary to prevent peak tailing, use the lowest possible concentration.

  • Consider alternative purification methods: Techniques like preparative thin-layer chromatography (TLC), crystallization, or supercritical fluid chromatography (SFC) might be gentler alternatives.

Category 2: Racemization via Ring-Opening Mechanisms

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, particularly when activated by "donor" and "acceptor" groups. While chiral cyclopropyl hydroxyacetates are not classical donor-acceptor cyclopropanes, the combination of the hydroxyl and ester groups can polarize the ring, making it prone to cleavage under certain conditions.

Q4: I am using a Lewis acid catalyst in my reaction, and I'm seeing a loss of enantiomeric purity. Could this be causing racemization?

A4: Yes, Lewis acids can promote the ring-opening of functionalized cyclopropanes.[5] The Lewis acid can coordinate to the carbonyl oxygen of the ester or the hydroxyl group, increasing the electrophilicity of the cyclopropane ring. This can lead to a nucleophilic attack that opens the ring, forming an acyclic intermediate. If this intermediate can undergo bond rotation before re-cyclization, the stereochemical information can be lost.

Troubleshooting Steps:

  • Screen Lewis acids: Opt for milder Lewis acids. For instance, if you are using a strong Lewis acid like TiCl₄, consider switching to ZnCl₂, MgBr₂, or Sc(OTf)₃.

  • Lower the catalyst loading: Use the lowest effective catalytic amount.

  • Reduce the reaction temperature: As with base-catalyzed reactions, lower temperatures can mitigate unwanted side reactions, including ring-opening.

Q5: Are there any other reaction conditions that might promote ring-opening?

A5: Strong Brønsted acids can also catalyze the ring-opening of cyclopropanes, especially those with activating groups.[6][7] The acid can protonate the carbonyl oxygen, leading to a similar ring-opening cascade as with Lewis acids.

Preventative Measures:

  • Avoid strongly acidic conditions: If your reaction requires an acidic environment, use a weaker acid or a buffered system.

  • Careful workup: When quenching a reaction, avoid using strong acids if possible. A wash with a saturated sodium bicarbonate solution can neutralize acidic residues.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization during a Base-Mediated Reaction

This protocol provides a general framework for a reaction involving a chiral cyclopropyl hydroxyacetate and a base.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

    • Ensure the purity of the starting chiral cyclopropyl hydroxyacetate by NMR and chiral HPLC/SFC.

  • Reaction Setup:

    • Dissolve the chiral cyclopropyl hydroxyacetate in the chosen anhydrous solvent in the flame-dried flask under an inert atmosphere.

    • Cool the solution to the desired low temperature (e.g., -78 °C, -40 °C, or 0 °C) using a suitable cooling bath.

    • Slowly add the sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) dropwise via syringe.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, quench it at the low temperature by adding a pre-cooled saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product promptly using flash column chromatography on deactivated silica gel.

Protocol 2: Chiral Analysis by HPLC/SFC

Regularly checking the enantiomeric excess at each stage of your synthesis is crucial for identifying the source of racemization.

  • Sample Preparation:

    • Prepare a dilute solution of your sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: Select a chiral stationary phase (CSP) column known to be effective for similar compounds (e.g., Chiralpak IA, IB, IC, etc.).

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For SFC, supercritical CO₂ with a modifier is used.

    • Flow Rate: Adjust the flow rate according to the column manufacturer's recommendations.

    • Detection: Use a UV detector at a wavelength where your compound absorbs.

  • Analysis:

    • Inject a small volume of your sample.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Visualizing Racemization Pathways

The following diagrams illustrate the key mechanisms of racemization discussed in this guide.

Epimerization cluster_0 Epimerization at α-Carbon Chiral Hydroxyacetate Chiral Hydroxyacetate Enolate Intermediate Enolate Intermediate Chiral Hydroxyacetate->Enolate Intermediate + Base - H+ Racemic Mixture Racemic Mixture Enolate Intermediate->Racemic Mixture + H+

Caption: Base-catalyzed epimerization pathway.

RingOpening cluster_1 Racemization via Ring-Opening Chiral Cyclopropane Chiral Cyclopropane Acyclic Intermediate Acyclic Intermediate Chiral Cyclopropane->Acyclic Intermediate Lewis/Brønsted Acid Ring-Opening Racemic Cyclopropane Racemic Cyclopropane Acyclic Intermediate->Racemic Cyclopropane Ring-Closure

References

Technical Support Center: Purification of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth guidance on the removal of impurities from (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. As a key chiral building block in the synthesis of various pharmaceuticals, including antibody-drug conjugate (ADC) linkers, its purity is of paramount importance.[1][2][3] This guide, structured in a question-and-answer format, offers practical solutions and explains the scientific principles behind the recommended purification strategies.

Troubleshooting Guide

Question 1: My final product shows a significant amount of the (S)-enantiomer. How can I remove it?

The presence of the undesired (S)-enantiomer is a common issue in asymmetric synthesis or resolution processes. The most effective methods for separating enantiomers are chiral chromatography and classical resolution via diastereomeric salt formation.

Option 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Expertise & Experience: The choice of CSP is crucial for successful separation. For α-hydroxy esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[6] These CSPs can provide excellent enantioselectivity in normal-phase mode.[6]

  • Trustworthiness: A systematic screening of different chiral columns and mobile phases is recommended to find the optimal separation conditions. Start with a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol.

  • Authoritative Grounding: The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes dictates the retention time.

Option 2: Classical Resolution via Diastereomeric Salt Formation

This method involves reacting the racemic or enantiomerically enriched mixture with a chiral resolving agent to form diastereomers.[7] Since diastereomers have different physical properties, they can be separated by conventional techniques like recrystallization or chromatography.[8][9]

  • Expertise & Experience: For an acidic compound like a carboxylic acid derived from your ester, a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) can be used as a resolving agent. If you wish to resolve the ester directly, you would first hydrolyze it to the corresponding carboxylic acid.

  • Trustworthiness: The success of this method depends on the formation of a crystalline salt with one of the diastereomers and a significant difference in solubility between the two diastereomeric salts.[7]

  • Authoritative Grounding: The principle lies in converting a pair of enantiomers into a pair of diastereomers, which possess different physical properties, including solubility, allowing for their separation.[7]

Question 2: I have diastereomeric impurities in my product. How can I separate them?

Diastereomers can arise if your synthesis involves the creation of a second chiral center. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard purification techniques.

Solution: Flash Column Chromatography

  • Expertise & Experience: Standard silica gel flash column chromatography is typically sufficient for separating diastereomers. The key is to find a solvent system that provides good separation on a thin-layer chromatography (TLC) plate first. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Trustworthiness: The separation can be optimized by adjusting the solvent polarity. A less polar mobile phase will generally increase the retention time and can improve the separation of closely eluting diastereomers.

  • Authoritative Grounding: The separation is based on the different polarities of the diastereomers and their differential interactions with the stationary phase (silica gel).

Question 3: My product is an oil and won't crystallize. How can I purify it?

Many chiral esters exist as oils at room temperature, making recrystallization challenging.[10]

Solution 1: Column Chromatography

If your product is an oil, column chromatography is the most straightforward purification method to remove both polar and non-polar impurities.

Solution 2: Inducing Crystallization

  • Expertise & Experience: Even if a compound is an oil at room temperature, it may be induced to crystallize. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until the solution becomes slightly cloudy. This is known as antisolvent crystallization. For esters, a good solvent might be ethyl acetate or acetone, and a poor solvent could be hexane or heptane.[11]

  • Trustworthiness: Scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes initiate crystallization. Seeding with a small crystal of the pure compound, if available, is also a very effective method.

  • Authoritative Grounding: Crystallization is a process of forming a solid from a solution, and its success depends on factors like solubility, concentration, temperature, and the presence of nucleation sites.[12]

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound and how are they formed?

The common impurities largely depend on the synthetic route. A likely route is the esterification of (R)-2-cyclopropyl-2-hydroxyacetic acid with benzyl alcohol. Potential impurities include:

  • (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: The undesired enantiomer, which may be present from an incomplete resolution of the starting carboxylic acid or non-selective synthesis.

  • Unreacted Starting Materials: Residual (R)-2-cyclopropyl-2-hydroxyacetic acid and benzyl alcohol.

  • By-products from Esterification: Depending on the coupling reagents used (e.g., DCC/DMAP), by-products like dicyclohexylurea can be present.

  • Solvent Residues: Traces of solvents used in the reaction and workup.

What analytical techniques are best for assessing the purity of the final product?

  • Chiral HPLC: To determine the enantiomeric excess (ee) of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities during the purification process.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing diastereomers and other non-chiral impurities.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be determined by TLC analysis of the crude product.

  • Loading the Sample: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization (of the corresponding acid)

This protocol is for resolving a racemic or enantiomerically enriched mixture of 2-cyclopropyl-2-hydroxyacetic acid before esterification.

  • Salt Formation: Dissolve the racemic 2-cyclopropyl-2-hydroxyacetic acid in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

  • Mixing: Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure 2-cyclopropyl-2-hydroxyacetic acid.

  • Extraction: Extract the pure acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the pure (R)-2-cyclopropyl-2-hydroxyacetic acid, which can then be esterified.

Data Presentation

Impurity TypePotential SourceRecommended Removal MethodTypical Solvent System (for Chromatography)
(S)-enantiomer Incomplete resolution or asymmetric synthesisChiral HPLC, Classical ResolutionHexane/Isopropanol
Diastereomers Synthesis with multiple chiral centersFlash Column ChromatographyHexane/Ethyl Acetate
Starting Materials Incomplete reactionFlash Column ChromatographyHexane/Ethyl Acetate
Reaction By-products Side reactionsFlash Column Chromatography, RecrystallizationVaries with by-product polarity

Visualization

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Overcoming Poor Solubility of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

This compound is a valuable building block, notably in the synthesis of pyrrolidines for antibody-drug conjugates (ADCs) and other complex molecules.[1] However, its combination of a polar hydroxyl group and nonpolar benzyl and cyclopropyl moieties can lead to challenging solubility profiles in common reaction media. This guide provides a structured approach to diagnosing and solving these solubility issues.

FAQs: Quick Solutions to Common Problems

Here are some frequently asked questions and their solutions for working with this compound:

Q1: My this compound is not dissolving in my reaction solvent. What should I do first?

A1: The first step is to assess your solvent choice based on the principle of "like dissolves like." this compound has both polar (hydroxyl, ester) and nonpolar (benzyl, cyclopropyl) regions. Therefore, solvents of intermediate polarity are often a good starting point. Consider switching to or adding a co-solvent from the recommended list in our Solvent Selection Guide (see below). Gentle heating and sonication can also significantly aid dissolution. One supplier notes that for dissolving the compound in DMSO, sonication is necessary.[1]

Q2: I've observed a biphasic reaction mixture. Is this always a problem?

A2: Not necessarily. Many successful reactions are run under heterogeneous conditions. However, if you are experiencing slow reaction rates or poor conversion, the limited mass transfer between phases is a likely culprit. In such cases, consider the strategies outlined in this guide, such as using a co-solvent to create a homogeneous solution or employing a phase-transfer catalyst to facilitate the reaction between the two phases.

Q3: Can I simply increase the reaction temperature to improve solubility?

A3: Increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid. However, you must consider the thermal stability of your reactants, reagents, and the product. Run a small-scale experiment to ensure that elevated temperatures do not lead to decomposition or unwanted side reactions.

Q4: My reaction seems to stall after some initial conversion. Could this be a solubility issue?

A4: Yes, this is a classic sign of a solubility-limited reaction. It's possible that as the reaction progresses, the product or a byproduct is precipitating out of solution and coating the surface of your starting material, preventing further reaction. In-situ monitoring (e.g., via TLC or HPLC) can help diagnose this. If product precipitation is the issue, a solvent system in which the product is also soluble is required.

Q5: Are there any "green" solvent options that are effective?

A5: Yes, solvent selection is increasingly guided by principles of green chemistry. For this compound, consider greener polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and polar protic solvents like ethanol or isopropanol. Ethyl acetate is also a good option with a more favorable environmental profile than many chlorinated solvents.

Troubleshooting Guide: A Systematic Approach

When faced with a solubility challenge, a systematic approach is key. This workflow will guide you through diagnosing the problem and selecting the appropriate solution.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome A Reaction is slow, incomplete, or heterogeneous B Verify Purity of Starting Material A->B Start Here C Initial Solvent Screening B->C Purity Confirmed D Gentle Heating & Sonication C->D Initial Solvent Ineffective H Homogeneous Reaction & Improved Conversion C->H Success E Co-Solvent System D->E Incomplete Dissolution D->H Success F Phase-Transfer Catalysis (PTC) E->F Homogenization Fails or is Impractical E->H Success G Change Reagent/Reaction Conditions F->G PTC Ineffective or Incompatible F->H Success G->H Success

Caption: Troubleshooting workflow for solubility issues.

In-Depth Technical Guidance

Solvent Selection and Screening

The choice of solvent is the most critical first step. Based on the structure of this compound, a range of solvents should be considered. A good starting point is to perform a small-scale solubility test.

Qualitative Solubility Profile (Estimated from Analogs):

Based on the known solubility of structurally similar compounds like benzyl mandelate (soluble in ethanol and acetone) and the general properties of alpha-hydroxy esters, the following qualitative solubility can be expected:[2][3]

Solvent ClassExamplesExpected Solubility of this compound
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone, THFHigh to Moderate
Polar Protic Ethanol, Methanol, IsopropanolModerate
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherLow to Moderate
Chlorinated Dichloromethane (DCM), ChloroformModerate to High
Aqueous WaterVery Low

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Add approximately 10 mg of this compound to a small vial.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL increments) at room temperature.

  • Observation: After each addition, vortex the vial for 30 seconds and observe for dissolution.

  • Heating/Sonication: If the solid does not dissolve after adding 1 mL of solvent, gently warm the vial (e.g., to 40-50 °C) or place it in an ultrasonic bath for 5-10 minutes.

  • Classification: Classify the solubility as:

    • High: Dissolves in < 0.5 mL.

    • Moderate: Dissolves in 0.5 - 1.0 mL.

    • Low: Does not fully dissolve in 1.0 mL, even with heating/sonication.

This empirical data will be invaluable for selecting an appropriate solvent system for your reaction.

The Co-Solvent Approach

If a single solvent does not provide adequate solubility, a co-solvent system is often the solution. A small amount of a highly polar solvent can disrupt the crystal lattice of the starting material and facilitate dissolution in a less polar bulk solvent.

Common Co-Solvent Systems to Try:

  • Toluene/DMF: A small amount of DMF can help dissolve polar starting materials in the less polar toluene.

  • THF/HMPA (Hexamethylphosphoramide): Use with caution due to the toxicity of HMPA.

  • DCM/Methanol: A small amount of methanol can increase the polarity of DCM.

Workflow for Co-Solvent Selection:

G A Poor Solubility in Primary Solvent B Select a Miscible Co-Solvent with Higher Polarity A->B C Add Co-Solvent Incrementally (e.g., 5-10% v/v) B->C D Observe for Homogeneous Solution C->D E Proceed with Reaction D->E Success F Screen Other Co-Solvents D->F Failure F->C

Caption: Co-solvent selection workflow.

Phase-Transfer Catalysis (PTC)

For reactions involving an ionic reagent (e.g., a salt of a nucleophile) and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic), Phase-Transfer Catalysis (PTC) is a powerful technique.[4][5][6][7] The PTC facilitates the transfer of the ionic reagent into the organic phase where the reaction can occur.

Mechanism of Phase-Transfer Catalysis:

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Ionic Reagent (Y⁻ M⁺) E Catalyst-Reagent Ion Pair (Q⁺Y⁻) A->E Ion Exchange B Catalyst Cation (Q⁺) B->E C This compound (R-X) D Product (R-Y) C->D D->B Catalyst Regeneration E->C Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336.

  • Phosphonium Salts: Tetrabutylphosphonium bromide.

  • Crown Ethers: 18-Crown-6 (use with caution due to toxicity and cost).

Experimental Protocol: General Procedure for PTC

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the organic solvent.

  • Aqueous Phase: In a separate vessel, dissolve the ionic reagent in water or an aqueous base.

  • Catalyst Addition: Add the phase-transfer catalyst (typically 1-10 mol%) to the reaction flask.

  • Reaction: Add the aqueous solution to the flask and begin vigorous stirring. Heat the reaction mixture as required.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC analysis of the organic phase.

Conclusion

Overcoming the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the physicochemical properties of this intermediate and applying the strategies of solvent screening, co-solvent systems, and phase-transfer catalysis, researchers can significantly improve reaction efficiency, yield, and reproducibility. This guide provides a framework for troubleshooting, but as with all chemical processes, careful small-scale experimentation is the key to success.

References

Technical Support Center: Catalyst Selection for Asymmetric Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chiral cyclopropane derivatives. Cyclopropanes are pivotal structural motifs in pharmaceuticals and agrochemicals, and their stereocontrolled synthesis is a critical challenge.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues and guide you toward successful catalyst selection and reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter at the bench. The causality behind each troubleshooting step is explained to empower you to make informed decisions.

Q1: My reaction yield is critically low or the reaction is not proceeding to completion. What are the first things I should investigate?

A1: Low conversion is a frequent issue that can often be traced back to catalyst activity or reagent integrity. Here’s a systematic checklist:

  • Catalyst Activity & Loading:

    • Inhibitors: Many catalysts, particularly those involving transition metals like rhodium and copper, are highly sensitive to air and moisture.[2] Ensure that all glassware was rigorously oven- or flame-dried and that the reaction was assembled under a strictly inert atmosphere (high-purity argon or nitrogen).

    • Reagent Purity: Impurities in solvents or the alkene substrate can act as catalyst poisons. Use freshly distilled or high-purity anhydrous solvents. Filter your alkene substrate through a plug of activated alumina if you suspect olefin isomerization or peroxide contaminants.

    • Catalyst Loading: While low catalyst loading is desirable, it can sometimes be the cause of incomplete conversion, especially with less reactive substrates. Consider incrementally increasing the catalyst loading from a typical 0.5-2 mol% to 5 mol%.

  • Carbene Precursor (Diazo Compound) Integrity:

    • Decomposition: Diazo compounds, especially those without stabilizing groups, are energetic and can decompose, particularly in the presence of acid traces.[1][3] Ensure your diazo compound is pure and free from acidic impurities.[2]

    • Slow Addition: The concentration of the diazo compound in the reaction mixture should be kept low to prevent dimerization and other side reactions.[2] The most reliable method is to use a syringe pump to add the diazo compound solution slowly over several hours.[2]

  • Reaction Conditions:

    • Temperature: While many asymmetric cyclopropanations are run at or below room temperature to maximize selectivity, some less reactive substrates may require gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate. However, be aware that higher temperatures can negatively impact enantioselectivity.[2]

Q2: The enantioselectivity (ee) of my desired cyclopropane is poor. How can I improve it?

A2: Achieving high enantioselectivity is the core challenge of asymmetric catalysis. It is dictated by the subtle energetic differences in the transition states leading to the two enantiomers.

  • The Chiral Ligand is Paramount: This is the most critical factor.[2] The ligand creates the chiral environment around the metal center. If you are getting low ee, the chosen ligand is likely a poor match for your substrate.

    • Action: Screen a library of chiral ligands. For copper- and rhodium-catalyzed reactions, common high-performing ligand classes include bis(oxazolines) (BOX), pyridine-bis(oxazolines) (Pybox), and chiral N-heterocyclic carbenes (NHCs).[1][4] For rhodium, specific carboxylate ligands like those in Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄ are highly effective for certain substrate classes.[5]

  • Solvent Effects: The solvent can dramatically influence enantioselectivity by altering the catalyst's conformation and solvation sphere.[6]

    • Dielectric Constant: A seminal study by Davies highlighted that changing from a solvent with a high dielectric constant (like dichloromethane, CH₂Cl₂) to one with a low dielectric constant (like pentane or hexane) can significantly boost ee.[6] This is because non-polar solvents can enforce a more organized and selective catalytic pocket.

    • Coordinating Solvents: Avoid coordinating solvents like THF or acetonitrile unless a specific protocol calls for them. They can compete for binding sites on the metal center, disrupting the chiral environment created by the ligand and eroding enantioselectivity.[6]

  • Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by magnifying the small energy difference between the diastereomeric transition states. If you are running the reaction at room temperature, try performing it at 0 °C or -20 °C.

Q3: I'm obtaining a mixture of diastereomers (poor cis/trans or syn/anti selectivity). What factors control diastereoselectivity?

A3: Diastereoselectivity in cyclopropanation is primarily governed by steric interactions in the transition state as the carbene approaches the alkene.

  • Steric Bulk of the Catalyst/Ligand: The ligand's steric profile is a key determinant of diastereoselectivity.[2][7] Bulky ligands can effectively block one trajectory of approach, favoring the formation of one diastereomer. For instance, C₁-symmetric ligands have been shown to be effective where C₂-symmetric ones failed.[1]

    • Action: Experiment with ligands of varying steric bulk. For example, within the BOX ligand family, you can move from a phenyl-BOX to a more sterically demanding tert-butyl-BOX.

  • Steric Bulk of the Carbene Precursor: The size of the substituents on the diazo compound influences its approach to the alkene. A bulkier ester group on a diazoacetate, for instance, can enhance selectivity for the trans cyclopropane.[2]

  • Substrate Structure: The substitution pattern of the alkene plays a major role. (E)-alkenes often react sluggishly compared to (Z)-alkenes or terminal olefins due to steric hindrance.[3] The inherent stereochemistry of the alkene is typically retained in the product.[8]

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalyst system for your specific asymmetric cyclopropanation challenge.

G cluster_start Start: Define Reaction cluster_carbene Carbene Precursor cluster_catalyst Primary Catalyst Choice cluster_ligand Ligand/Catalyst Screening cluster_optimize Optimization cluster_end Result start Define Alkene & Carbene Source diazo Diazo Compound (Stabilized)? start->diazo Is it a diazo compound? other_carbene Alternative Precursor? (e.g., gem-dihaloalkane) diazo->other_carbene No rh_cu Rh or Cu Catalyst diazo->rh_cu Yes co_fe Co or Fe Catalyst other_carbene->co_fe e.g., Simmons-Smith variant ligand_screen Screen Ligand Library (BOX, PyBox, Chiral Carboxylates) rh_cu->ligand_screen co_fe->ligand_screen optimize Optimize Conditions (Solvent, Temp, Conc.) ligand_screen->optimize Best hit found result High Yield & Selectivity optimize->result

Caption: A decision workflow for catalyst system selection in asymmetric cyclopropanation.

Frequently Asked Questions (FAQs)

Q4: What are the primary classes of metal catalysts used for asymmetric cyclopropanation, and what are their general characteristics?

A4: Several transition metals can catalyze this transformation, but the most common are rhodium, copper, and cobalt.[9][10]

Performance MetricRhodium CatalystsCopper CatalystsCobalt Catalysts
Typical Yield Generally high to excellent[11]Good to high, can be substrate-dependent[11]Good to high[1][12]
Enantioselectivity Often excellent with chiral ligands[5][11]Good to excellent with chiral ligands[11]Can be excellent, especially for non-stabilized carbenes[1][3]
Diastereoselectivity Good to excellent, tunable with ligand design[11]Moderate to good[11]Often provides good control[12]
Catalyst Loading Typically low (0.1 - 2 mol%)[11]Generally low (1 - 5 mol%)[11]Varies (1-10 mol%)[1]
Cost Higher[11]Lower[11]Moderate
Substrate Scope Broad, including electron-rich and -poor olefins[8][9]Broad, but can be sensitive to electronics[11]Broad scope, effective for challenging substrates[1][3]

Q5: My substrate is an electron-deficient alkene (e.g., an acrylate or acrylamide). Are there specific catalyst systems that work best?

A5: Yes, this is a known challenge as the electrophilic nature of metal-bound carbenes disfavors reaction with electron-poor alkenes.[9] However, specific catalyst systems have been developed to address this. Dirhodium catalysts with tailored chiral ligands, such as the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ , have shown exceptional performance, providing high yields and enantioselectivities (up to 98% ee) for the cyclopropanation of acrylates.[9] Cobalt-porphyrin complexes have also proven effective for these substrates.[9][12]

Q6: I want to avoid using potentially explosive diazo compounds. What are the best alternative strategies for asymmetric cyclopropanation?

A6: Safety is a major concern, and several excellent alternatives to diazoalkanes exist.[1]

  • Simmons-Smith Reaction & Variants: This classic method uses a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. Asymmetric versions often rely on stoichiometric chiral additives or catalytic amounts of a chiral Lewis acid to intercept the achiral zinc carbenoid.[1]

  • gem-Dichloroalkanes with a Cobalt Catalyst: A modern approach involves using stable gem-dichloroalkanes as carbene precursors in combination with a chiral cobalt catalyst and a stoichiometric reductant (e.g., zinc).[1][3] This method is particularly powerful for generating non-stabilized carbenes and has shown a very broad substrate scope with high enantioselectivity.[1][3]

  • Michael-Initiated Ring Closure (MIRC): This organocatalytic method involves the conjugate addition of a nucleophile (like a bromomalonate) to an α,β-unsaturated compound, followed by an intramolecular cyclization.[13][14] The use of chiral phase-transfer catalysts or organocatalysts (e.g., cinchona alkaloids, prolinol derivatives) can render this process highly enantioselective.[14]

Q7: How does the catalytic cycle for a metal-catalyzed cyclopropanation work, and where is the stereochemistry determined?

A7: The generally accepted mechanism for rhodium- and copper-catalyzed reactions involves a three-step cycle. The stereochemistry is set during the irreversible carbene transfer step.

G M_L [M]-L* (Active Catalyst) Carbene [M]=CR1R2 (Metal Carbene) M_L->Carbene + Diazo - N2 Diazo R1R2CN2 (Diazo Compound) Diazo->Carbene N2 N2 Product Cyclopropane Carbene->Product + Alkene (Stereodetermining Step) Alkene Alkene Alkene->Product Product->M_L Catalyst Regeneration

Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation from a diazo compound.

  • Carbene Formation: The diazo compound reacts with the chiral metal catalyst ([M]-L*), displacing molecular nitrogen (N₂) to form a highly reactive metal carbene intermediate.[8]

  • Carbene Transfer: The alkene approaches the metal carbene. The chiral ligands (L*) create a sterically and electronically biased environment, forcing the alkene to approach from a specific face and orientation. This concerted addition of the carbene to the double bond is the stereodetermining step.[8]

  • Catalyst Regeneration: The cyclopropane product is released, regenerating the active catalyst which can then enter another cycle.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is a general guideline. Reaction concentration, temperature, and addition times should be optimized for specific substrates.

Materials:

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(R-DOSP)₄) (0.5 mol%)

  • Alkene (1.0 equiv)

  • Diazoacetate (1.1 equiv)

  • Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum. Allow the flask to cool to room temperature under an atmosphere of dry argon or nitrogen.

  • Reaction Mixture: To the flask, add the chiral rhodium catalyst (0.5 mol%) and the alkene (1.0 equiv). Add anhydrous solvent (to make a ~0.1 M solution with respect to the alkene).

  • Diazo Addition: Dissolve the diazoacetate (1.1 equiv) in a separate flame-dried flask with anhydrous solvent. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Begin stirring the alkene/catalyst solution. Start the slow addition of the diazoacetate solution via the syringe pump over 4-6 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the cyclopropane product.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC).

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its pharmacological and toxicological profile. For chiral molecules like Benzyl 2-cyclopropyl-2-hydroxyacetate, where one enantiomer may harbor the desired therapeutic activity while the other could be inactive or even harmful, the precise quantification of enantiomeric purity is a critical quality attribute. This guide provides an in-depth, objective comparison of analytical methods for determining the enantiomeric purity of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, with a primary focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs).

The methodologies and principles discussed herein are grounded in established chromatographic theory and validated against regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement a robust, reliable, and efficient analytical method.

The Primacy of Chiral HPLC in Enantiomeric Purity Determination

While various techniques exist for measuring enantiomeric excess (ee), including chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, chiral HPLC remains the gold standard in most pharmaceutical settings.[5][6][7][8] Its prevalence is due to its high accuracy, reliability, and broad applicability to a wide range of compounds without the need for derivatization.[7][9][10] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and effective approach.[10][] The underlying principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times and, consequently, separation.[7][12]

Recommended Method: Normal-Phase HPLC on a Polysaccharide-Based CSP

For a molecule like this compound, which contains a hydroxyl group, a cyclopropyl ring, and an aromatic benzyl ester, a polysaccharide-based CSP is an excellent starting point for method development.[12][13] These phases, typically derivatives of cellulose or amylose coated onto a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[12]

Specifically, columns like the CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended.[14][15][16][17][18][19] They have a proven track record for resolving a broad spectrum of chiral compounds, including those with hydroxyl functional groups.[14][20] A normal-phase mobile system is typically preferred for these columns as it often provides superior selectivity.

Experimental Protocol: Primary HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.[9][18][21]

    • Rationale: The cellulose-based selector in the OD-H column provides robust chiral recognition capabilities for compounds with aromatic rings and hydrogen-bonding sites (the hydroxyl group). The 250 mm length ensures adequate column efficiency for achieving baseline separation.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

    • Rationale: This is a classic normal-phase eluent. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The ratio is a critical parameter for optimization; a lower percentage of IPA generally increases retention and can improve resolution, while a higher percentage reduces analysis time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Rationale: Temperature control is crucial for reproducible retention times and selectivity. Ambient temperature is often a good starting point, but it can be adjusted to optimize separation.

  • Detection: UV at 210 nm.

    • Rationale: The benzyl group provides strong chromophoric activity at lower UV wavelengths, ensuring high sensitivity for detecting both the main (R)-enantiomer and the trace (S)-enantiomer impurity.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

System Suitability and Validation

A robust analytical method must be validated to ensure it is fit for its purpose, in line with ICH Q2(R2) guidelines.[3] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the (R)- and (S)-enantiomers from each other and any other potential impurities.

  • Resolution (Rs): A resolution of >1.5 between the enantiomer peaks is required for reliable quantification. A value greater than 2.0 is ideal.[9]

  • Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be reliably quantified. This is critical for controlling impurities at low levels (e.g., <0.1%).

  • Precision and Accuracy: Assessed by repeated injections of a sample spiked with a known amount of the undesired enantiomer.[1]

// Global attributes node [shape=box, style=rounded, penwidth=1.5]; edge [color="#5F6368"]; } END_DOT Figure 1: General workflow for chiral HPLC analysis.

Comparison with Alternative Methods

While the primary HPLC method is robust, alternative approaches may offer advantages in specific contexts, such as improved speed or different selectivity.

Alternative 1: Different Chiral Stationary Phase (Amylose-based)
  • CSP: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[14][15][16]

  • Rationale: Amylose-based CSPs can offer complementary or superior selectivity to their cellulose counterparts.[22] If the resolution on the OD-H column is suboptimal, the AD-H provides an excellent orthogonal screening option. The method parameters (mobile phase, flow rate, etc.) would be identical to the primary method, allowing for a direct comparison of the CSP's performance.

Alternative 2: Supercritical Fluid Chromatography (SFC)
  • Technique: SFC uses supercritical CO2 as the main mobile phase component, often with an alcohol modifier.[]

  • Advantages: SFC is known for being significantly faster and using less organic solvent than HPLC.[][23] The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure, drastically reducing run times.[23]

  • Considerations: Requires specialized SFC instrumentation. Method development involves optimizing co-solvent percentage, pressure, and temperature. The same polysaccharide columns (e.g., CHIRALPAK AD-H) are often used.[][15]

Performance Comparison

The following table summarizes the expected performance of the described methods. The data are representative and would need to be confirmed experimentally.

ParameterPrimary Method (CHIRALCEL® OD-H)Alternative 1 (CHIRALPAK® AD-H)Alternative 2 (SFC on AD-H)
Mobile Phase n-Hexane / IPA (90:10)n-Hexane / IPA (90:10)CO2 / Methanol (85:15)
Typical Run Time 15 - 20 min15 - 20 min3 - 5 min
Resolution (Rs) > 2.0Potentially different, > 2.0> 2.0
Solvent Consumption HighHighLow
Instrumentation Standard HPLCStandard HPLCSpecialized SFC
Key Advantage Robust, widely availableOrthogonal selectivityHigh throughput, green

Conclusion and Recommendations

For the routine, high-precision determination of the enantiomeric purity of this compound, the primary chiral HPLC method using a CHIRALCEL® OD-H column is the recommended approach. It is built on well-established principles of chiral chromatography and utilizes standard instrumentation, ensuring method robustness and transferability.[9]

The use of an alternative CSP like CHIRALPAK® AD-H is a logical next step in method development if the primary column fails to provide adequate resolution. For laboratories focused on high-throughput screening or "green" chemistry initiatives, investing in Supercritical Fluid Chromatography (SFC) offers significant advantages in speed and reduced solvent waste, representing the future of high-efficiency chiral separations.[]

Ultimately, the choice of method must be guided by a thorough validation process that demonstrates the method is fit for its intended purpose, ensuring the final drug product's safety, quality, and efficacy.[1][4]

References

A Comparative Guide to the Spectroscopic Validation of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique approach to the structural validation of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a chiral building block of significant interest in pharmaceutical synthesis, notably as an intermediate for ADC linkers.[1][2][3][4] We will move beyond a simple checklist of techniques to explain the causal logic behind the experimental choices, demonstrating how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) creates a self-validating system for confirming identity, purity, and stereochemical integrity.

Introduction: The Imperative of Rigorous Structural Validation

In the realm of drug development and fine chemical synthesis, the absolute certainty of a molecule's structure is paramount. For a chiral molecule like this compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ), validation extends beyond mere connectivity to confirm its specific three-dimensional arrangement, or stereochemistry.[5] An incorrect stereoisomer can lead to diminished efficacy or unforeseen toxicity. This guide presents a synergistic analytical workflow designed to provide unambiguous confirmation of the target structure.

Experimental Workflow: A Triad of Analytical Techniques

Our validation strategy rests on three pillars of modern analytical chemistry:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry: To verify the molecular weight and gain structural insights from fragmentation patterns.

  • Chiral HPLC: To establish enantiomeric purity.

The logical flow of this validation process is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_validation Structural Confirmation Compound This compound NMR ¹H & ¹³C NMR Spectroscopy Compound->NMR Sample MS Mass Spectrometry Compound->MS Sample HPLC Chiral HPLC Compound->HPLC Sample Connectivity Correct Connectivity & Framework NMR->Connectivity MolWeight Correct Molecular Weight MS->MolWeight EnantioPurity High Enantiomeric Purity HPLC->EnantioPurity Final Structure Validated Connectivity->Final MolWeight->Final EnantioPurity->Final

Caption: Workflow for the comprehensive validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can deduce the precise arrangement of atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 240 ppm, using proton decoupling. An acquisition time of 1.5 seconds and a relaxation delay of 3 seconds are used.

Expected Data and Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~7.30-7.40Multiplet5HAr-H (Phenyl group of Benzyl)Typical region for aromatic protons. Data from Benzyl mandelate shows these signals in the same range.[6]
~5.20Singlet2H-O-CH ₂-PhMethylene protons of the benzyl group, appearing as a singlet. Benzyl mandelate shows these protons around 5.15 ppm.[6]
~4.10Doublet1H-CH (OH)-The proton alpha to the hydroxyl and cyclopropyl groups. Expected to be a doublet due to coupling with the hydroxyl proton. Its position is inferred from similar alpha-hydroxy esters.
~3.00Doublet1H-CH(OH )-The hydroxyl proton. Its chemical shift can be variable and its coupling may be broadened by exchange.
~1.10Multiplet1HCyclopropyl-CH The methine proton on the cyclopropyl ring.
~0.40-0.60Multiplet4HCyclopropyl-CHThe four methylene protons of the cyclopropyl ring. These protons are characteristically shifted significantly upfield due to the ring current effect of the cyclopropane ring.[8]
0.00Singlet-TMS (Internal Standard)Reference signal set to 0.00 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~173C =O (Ester)Typical chemical shift for an ester carbonyl carbon.
~135Ar-C (Quaternary)The ipso-carbon of the phenyl ring attached to the benzyl methylene group.
~128-129Ar-C HAromatic carbons of the benzyl group. Data from various benzyl esters confirm this region.[9]
~75-C H(OH)-The carbon bearing the hydroxyl group.
~67-O-C H₂-PhThe methylene carbon of the benzyl ester.
~15Cyclopropyl-C HThe methine carbon of the cyclopropyl ring.
~5-7Cyclopropyl-C H₂The two methylene carbons of the cyclopropyl ring, appearing in the far upfield region of the spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its identity. Furthermore, the fragmentation pattern gives clues that corroborate the proposed structure.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol.

  • Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Expected Data and Interpretation

Table 3: Predicted ESI-MS Data

m/z (Daltons)Ion SpeciesInterpretation
207.1016[M+H]⁺The protonated molecular ion. The calculated exact mass for C₁₂H₁₅O₃⁺ is 207.1016, confirming the molecular formula.
229.0835[M+Na]⁺The sodium adduct, a common observation in ESI-MS. The calculated exact mass for C₁₂H₁₄O₃Na⁺ is 229.0835.
91.0542[C₇H₇]⁺Base Peak. This highly stable fragment corresponds to the tropylium cation, formed by cleavage of the benzylic C-O bond. This is a hallmark fragmentation pattern for benzyl esters and provides strong evidence for the presence of the benzyl group.[6][10]

The fragmentation pathway is a key piece of confirmatory evidence.

G Parent [M+H]⁺ m/z = 207.1 Frag1 Tropylium Cation [C₇H₇]⁺ m/z = 91.1 Parent->Frag1 Fragmentation NeutralLoss Loss of C₅H₈O₃ Parent->NeutralLoss NeutralLoss->Frag1

Caption: Key fragmentation pathway for this compound in ESI-MS.

Chiral HPLC: Quantifying Enantiomeric Purity

Having confirmed the molecular structure, the final and critical step is to verify the stereochemical purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5][11]

Comparative Methodologies

Two primary strategies exist for chiral separations: direct and indirect.[12]

  • Indirect Method: Involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. This method is effective but can be complicated by the need for pure derivatizing agents and the potential for racemization during the reaction.

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is the preferred method due to its simplicity and directness. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including hydroxy esters.[13][14]

We will proceed with the direct method for its superior efficiency and reliability.

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Instrument: An HPLC system equipped with a UV detector.

  • Column: A Chiralpak AD-H column (or similar amylose-based CSP).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject both the racemic mixture (to determine the retention times of both R and S enantiomers) and the target (R)-enantiomer sample. Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Expected Results

For a successful synthesis of this compound, the chromatogram should show a single major peak corresponding to the (R)-enantiomer, with a minimal or non-existent peak at the retention time of the (S)-enantiomer. A purity level of >98% is often required for pharmaceutical intermediates.[10]

Conclusion: A Self-Validating System

By integrating NMR, MS, and Chiral HPLC, we create a powerful, self-validating system.

  • NMR confirms the connectivity and the presence of key structural motifs like the benzyl and cyclopropyl groups.

  • MS validates the molecular formula and its fragmentation pattern corroborates the structure proposed by NMR.

  • Chiral HPLC confirms that the correct enantiomer has been synthesized with high purity.

No single technique can provide this level of certainty. An MS spectrum, for instance, cannot distinguish between isomers. Likewise, NMR alone cannot confirm enantiomeric purity. It is the congruence of the data from all three experiments that provides the unambiguous and authoritative validation of the this compound structure, meeting the rigorous standards required for drug development and scientific research.

References

A Comparative Guide to the Synthetic Routes of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block in Modern Therapeutics

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest in medicinal chemistry. Its primary application lies in its role as a sophisticated intermediate for the synthesis of linkers used in Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a revolutionary class of biopharmaceutical drugs designed as targeted therapy for treating cancer. The precise three-dimensional structure of the linker component is paramount for the stability, efficacy, and safety of the final ADC. The (R)-stereocenter of the hydroxyacetate moiety is critical for ensuring the correct spatial orientation and subsequent biological activity.

Given its importance, the efficient and stereocontrolled synthesis of this molecule is a key challenge for process chemists and researchers. The central synthetic problem is the enantioselective reduction of the prochiral ketone precursor, Benzyl 2-cyclopropyl-2-oxoacetate, to establish the desired (R)-configured stereocenter. This guide provides an in-depth comparison of three leading methodologies to achieve this transformation: transition metal-catalyzed asymmetric hydrogenation, stoichiometric chiral borane reduction, and biocatalytic reduction. We will analyze each route's mechanistic underpinnings, performance metrics, and practical considerations to provide researchers with the insights needed to select the optimal strategy for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound universally begins with the precursor Benzyl 2-cyclopropyl-2-oxoacetate. The critical step, and the focus of this guide, is the asymmetric reduction of the ketone.

G cluster_0 Asymmetric Reduction Methodologies start Benzyl 2-cyclopropyl-2-oxoacetate (Prochiral Ketone) A Transition Metal Catalysis start->A Reduction B Chiral Borane (CBS) Reduction start->B Reduction C Biocatalysis (Ketoreductase) start->C Reduction product This compound (Chiral Alcohol) A->product B->product C->product

Caption: Core synthetic challenge: asymmetric reduction of a prochiral ketone.

This guide will dissect these three distinct approaches, evaluating them on the basis of enantioselectivity, yield, scalability, and operational simplicity.

Route 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted industrial method for the enantioselective reduction of ketones.[4] This approach utilizes a chiral transition metal complex, typically based on Ruthenium (Ru) or Rhodium (Rh), to catalyze the addition of hydrogen across the carbonyl double bond. The chirality of the ligand coordinated to the metal center dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.

Mechanistic Rationale: For α-keto esters like Benzyl 2-cyclopropyl-2-oxoacetate, catalysts such as Ru(II)-BINAP systems are highly effective. The mechanism involves the formation of a metal-hydride species which coordinates to the ketone. The chiral diphosphine ligand (e.g., BINAP) creates a constrained chiral environment, forcing the substrate to bind in a specific orientation that exposes one face of the carbonyl to the hydride for reduction.

G SM Benzyl 2-cyclopropyl- 2-oxoacetate reagents H₂ (gas) Ru(II)/(R)-BINAP Catalyst Solvent (e.g., Methanol) SM->reagents product (R)-Benzyl 2-cyclopropyl- 2-hydroxyacetate reagents->product High Pressure (10-50 atm)

Caption: Workflow for asymmetric hydrogenation.

Advantages:

  • High Catalytic Efficiency: Very low catalyst loadings (0.01 - 1 mol%) are typically required, making it economically viable for large-scale production.

  • High Enantioselectivity: Excellent enantiomeric excesses (e.e. >98%) are often achievable.

  • Clean Reaction: The primary reagent is hydrogen gas, which simplifies product workup.

Disadvantages:

  • Specialized Equipment: Requires high-pressure hydrogenation reactors.

  • Catalyst Sensitivity: Catalysts can be sensitive to air, moisture, and substrate impurities (e.g., sulfur compounds).

  • Cost and Availability: Chiral ligands and precious metal catalysts can be expensive.

Route 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the asymmetric reduction of a wide range of prochiral ketones.[5] This method employs a catalytic amount of a chiral oxazaborolidine catalyst, which is often generated in situ from a proline-derived amino alcohol. This catalyst activates a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) and directs the hydride transfer with high stereocontrol.

Mechanistic Rationale: The reaction proceeds via a six-membered, chair-like transition state. The oxazaborolidine catalyst coordinates to the carbonyl oxygen atom. Steric interactions force the larger substituent of the ketone (the benzyl ester group) to adopt an equatorial position, leaving only one face of the carbonyl accessible for intramolecular hydride delivery from the coordinated borane. The stereochemical outcome is highly predictable based on the chirality of the catalyst used.

G SM Benzyl 2-cyclopropyl- 2-oxoacetate reagents (R)-Me-CBS Catalyst (5-10 mol%) BH₃·SMe₂ (Stoichiometric) Solvent (e.g., THF) SM->reagents product (R)-Benzyl 2-cyclopropyl- 2-hydroxyacetate reagents->product Low Temperature (-20 to 25 °C)

Caption: Workflow for CBS reduction.

Advantages:

  • High Predictability and Reliability: The stereochemical outcome is well-established and consistent across many substrates.

  • Operational Simplicity: The reaction is typically run at atmospheric pressure in standard laboratory glassware.

  • Commercially Available Reagents: CBS catalysts and borane sources are readily available.

Disadvantages:

  • Stoichiometric Hydride Source: Requires at least a full equivalent of the borane reagent, which can present challenges with quenching and workup on a large scale.

  • Moisture Sensitivity: Borane reagents are highly sensitive to moisture and require anhydrous conditions.

Route 3: Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity.[6] These reactions are performed in aqueous media under mild conditions and often require a cofactor, such as nicotinamide adenine dinucleotide phosphate (NADPH), which must be regenerated in situ.

Mechanistic Rationale: The prochiral ketone binds within a precisely shaped chiral active site of the KRED. The enzyme positions the substrate such that hydride transfer from the NADPH cofactor occurs exclusively to one face of the carbonyl. A cofactor recycling system, often involving a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase enzyme, is used to regenerate the expensive NADPH, making the process economically feasible.

G SM Benzyl 2-cyclopropyl- 2-oxoacetate reagents Ketoreductase (KRED) NADP⁺ (cat.) / NADPH regeneration system (e.g., Isopropanol/GDH) Aqueous Buffer (pH 7) SM->reagents product (R)-Benzyl 2-cyclopropyl- 2-hydroxyacetate reagents->product Ambient Temp. (25-35 °C)

Caption: Workflow for biocatalytic reduction.

Advantages:

  • Exceptional Selectivity: KREDs often provide >99.5% e.e. and can be highly chemoselective.

  • Green and Sustainable: Reactions are run in water under mild pH and temperature conditions, avoiding harsh reagents and organic solvents.

  • Safety: Avoids the use of high-pressure hydrogen or pyrophoric boranes.

Disadvantages:

  • Enzyme Screening Required: A suitable KRED must be identified from a library of enzymes, which can require screening efforts.

  • Substrate Loading: Substrate concentration can be limited by solubility in aqueous media or potential enzyme inhibition at high concentrations.

  • Process Development: Optimization of pH, temperature, cofactor regeneration, and downstream processing is required.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for each synthetic route, based on data from analogous α-keto ester reductions reported in the chemical literature.

ParameterAsymmetric HydrogenationCBS ReductionBiocatalytic (KRED) Reduction
Typical Yield 90-98%85-95%90-99%
Enantiomeric Excess (e.e.) >98%95-99%>99.5%
Catalyst/Enzyme Loading 0.01 - 1 mol%5 - 10 mol%1 - 5% (w/w)
Key Reagent H₂ gasBH₃·SMe₂Isopropanol (for regeneration)
Pressure High (10-50 atm)AtmosphericAtmospheric
Temperature 25 - 80 °C-20 to 25 °C25 - 35 °C
Solvent Organic (MeOH, EtOH)Anhydrous Organic (THF)Aqueous Buffer
Key Advantage Highest throughput/scalabilityHigh predictability/simplicityHighest selectivity/sustainability
Key Disadvantage Requires pressure equipmentStoichiometric borane wasteRequires enzyme screening

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation This protocol is a representative example and should be adapted based on specific catalyst systems.

  • Reactor Setup: To a high-pressure autoclave inerted with argon, add the Ru(II)/(R)-BINAP catalyst (0.1 mol%).

  • Reagent Addition: Add degassed methanol as the solvent, followed by Benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq).

  • Reaction: Seal the reactor. Purge three times with H₂ gas, then pressurize to 30 atm H₂. Stir the reaction mixture at 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 12-24 hours).

  • Workup: Carefully vent the reactor. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Protocol 2: CBS Reduction

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add the (R)-Methyl-CBS catalyst solution (1.0 M in toluene, 0.1 eq). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: Slowly add a solution of Benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous THF via syringe pump over 1 hour, maintaining the internal temperature below 5 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor by TLC.

  • Quenching & Workup: Once the reaction is complete (typically 2-4 hours), slowly quench by adding methanol until gas evolution ceases. Warm to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Protocol 3: Biocatalytic Reduction

  • Reaction Setup: In a temperature-controlled vessel, prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reagent Addition: Add NADP⁺ (0.1 mol%), a glucose dehydrogenase (for cofactor regeneration), D-glucose (1.2 eq), and the desired Ketoreductase (e.g., from a commercial screening kit).

  • Substrate Addition: Add Benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction: Stir the mixture at 30 °C. Maintain the pH at 7.0 by the controlled addition of a dilute base if necessary.

  • Monitoring: Monitor the reaction by HPLC analysis of aliquots.

  • Workup: Once complete (typically 18-24 hours), saturate the aqueous phase with NaCl and extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude product is often of high purity but can be further purified by silica gel chromatography if required.

Conclusion and Recommendations

The synthesis of this compound can be accomplished effectively through several distinct methodologies, each with a unique profile of advantages and challenges.

  • For large-scale industrial production , where throughput and cost per kilogram are dominant factors, transition metal-catalyzed asymmetric hydrogenation is often the preferred method. Its high catalytic turnover number and the use of a simple, clean reducing agent (H₂) make it exceptionally efficient, provided the initial capital investment in high-pressure equipment is feasible.

  • For laboratory-scale synthesis and rapid discovery chemistry , the CBS reduction offers an excellent balance of simplicity, predictability, and high enantioselectivity. It does not require specialized equipment and relies on readily available reagents, making it a robust and accessible choice for most research settings.

  • For processes where sustainability, safety, and ultimate selectivity are paramount , biocatalytic reduction stands out. By operating in water at ambient temperature and pressure, it represents the greenest approach. The exceptionally high enantioselectivity (>99.5% e.e.) achievable with KREDs can eliminate the need for costly chiral purification steps, making it a compelling option for modern pharmaceutical manufacturing.

The optimal choice ultimately depends on the specific requirements of the project, including scale, budget, available equipment, and the desired environmental impact.

References

The Alchemist's Bridge: A Comparative Guide to Linker Efficacy in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Antibody-Drug Conjugate (ADC) represents a beacon of targeted cancer therapy. Yet, the success of these "magic bullets" hinges on a component often overshadowed by the antibody and its potent payload: the linker. This guide delves into the critical role of the linker, offering an in-depth comparison of different linker technologies and their profound impact on the efficacy and safety of ADCs.

The linker is more than a simple tether; it is a sophisticated chemical bridge that dictates the stability of the ADC in circulation and the efficiency of payload release within the tumor microenvironment.[1][2][] An ideal linker maintains a steadfast connection between the antibody and the cytotoxic drug during transit through the bloodstream, preventing premature release that could lead to systemic toxicity.[4] Upon reaching the target cancer cell, it must then facilitate the timely and efficient release of its potent cargo to exert its therapeutic effect.[1][2][] This delicate balance between stability and controlled release is the cornerstone of a successful ADC.[2][5]

This guide will explore the two primary categories of linkers—cleavable and non-cleavable—and dissect how their distinct mechanisms of action influence the overall performance of an ADC. We will examine the experimental data that underpins our understanding of their efficacy and provide detailed protocols for the key assays used to evaluate and compare these critical components of ADC design.

The Great Divide: Cleavable vs. Non-Cleavable Linkers

The fundamental difference between linker technologies lies in their mechanism of drug release.[6] Cleavable linkers are designed with built-in triggers that respond to specific conditions within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers rely on the complete degradation of the antibody to liberate the payload.[1][][8] This distinction has significant implications for an ADC's therapeutic window, influencing both its potency against cancer cells and its potential for off-target toxicity.[9]

Cleavable Linkers: Masters of Targeted Release

Cleavable linkers are the predominant choice in clinically approved ADCs, accounting for over 80% of the market.[1] Their popularity stems from their ability to release the cytotoxic payload in its most active, unmodified form upon encountering specific triggers within the tumor environment.[10] This targeted release can lead to a powerful "bystander effect," where the liberated drug can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[8]

There are three main classes of cleavable linkers, each with a unique release mechanism:

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[8][11] The valine-citrulline (VC) dipeptide is a classic example, widely used in ADCs like Adcetris® (brentuximab vedotin).[8]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the drug in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[8][9]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found within cancer cells compared to the bloodstream.[8][9]

The primary advantage of cleavable linkers is their capacity for controlled and rapid drug release at the site of action.[12] However, this sensitivity can also be a double-edged sword, as premature cleavage in circulation can lead to off-target toxicity.[1][12]

Non-Cleavable Linkers: The Stalwart Connection

In contrast, non-cleavable linkers form a highly stable bond between the antibody and the payload.[13] Drug release is a slower process, occurring only after the ADC is internalized by the cancer cell and the antibody is completely degraded within the lysosome.[8][9] This mechanism results in the release of the drug with the linker and an amino acid residue still attached.[1]

The most well-known example of a non-cleavable linker is the thioether linker (SMCC) used in Kadcyla® (ado-trastuzumab emtansine).[1][9] The key advantage of this approach is the enhanced stability of the ADC in circulation, which can significantly reduce systemic toxicity and lead to a longer half-life.[9] However, the reliance on antibody degradation for drug release can be less efficient, and the attached linker-amino acid remnant may sometimes reduce the potency of the payload.[1] Furthermore, non-cleavable linkers are generally not associated with a bystander effect.[1]

Visualizing the Mechanisms: Linker Cleavage Pathways

To better understand the distinct modes of action, the following diagrams illustrate the cleavage mechanisms of the primary linker types.

Cleavable_Linkers cluster_Enzyme Enzyme-Cleavable (e.g., Val-Cit) cluster_pH pH-Sensitive (e.g., Hydrazone) cluster_GSH Glutathione-Sensitive (e.g., Disulfide) ADC_Enzyme ADC in Lysosome CathepsinB Cathepsin B ADC_Enzyme->CathepsinB Cleavage_Enzyme Peptide Cleavage CathepsinB->Cleavage_Enzyme Released_Drug_Enzyme Released Payload Cleavage_Enzyme->Released_Drug_Enzyme ADC_pH ADC in Endosome/Lysosome Low_pH Low pH (pH 4.8-6.0) ADC_pH->Low_pH Hydrolysis Hydrazone Hydrolysis Low_pH->Hydrolysis Released_Drug_pH Released Payload Hydrolysis->Released_Drug_pH ADC_GSH ADC in Cytosol High_GSH High Glutathione (GSH) ADC_GSH->High_GSH Reduction Disulfide Reduction High_GSH->Reduction Released_Drug_GSH Released Payload Reduction->Released_Drug_GSH

Caption: Mechanisms of drug release for different types of cleavable linkers.

Caption: Drug release mechanism for a non-cleavable linker.

Comparative Efficacy: A Data-Driven Perspective

The choice of linker technology has a direct and measurable impact on the therapeutic performance of an ADC. The following table summarizes key experimental data comparing the efficacy of ADCs synthesized with different linkers.

Linker TypeADC ExampleTargetPayloadIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionPlasma StabilityReference
Cleavable (Peptide) Brentuximab Vedotin (Adcetris®)CD30MMAESub-nanomolarHighModerate[1]
Cleavable (Hydrazone) Inotuzumab Ozogamicin (Besponsa®)CD22CalicheamicinPicomolarHighLower (t1/2 ≈ 36h)[1]
Non-Cleavable (Thioether) Ado-trastuzumab Emtansine (Kadcyla®)HER2DM1NanomolarModerate to HighHigh[1][9]
Cleavable (Glucuronide) Sacituzumab Govitecan (Trodelvy®)Trop-2SN-38NanomolarHighModerate (t1/2 ≈ 36h)[1]
Cleavable (Sulfatase) Experimental Anti-HER2 ADCHER2MMAE61 and 111 pMHighHigh (over 7 days)[1]

Key Observations:

  • Potency: ADCs with cleavable linkers, particularly those releasing highly potent payloads like MMAE and calicheamicin, often exhibit lower IC50 values (higher potency) in vitro.[1]

  • Stability: Non-cleavable linkers generally confer greater plasma stability, which is a critical factor in minimizing off-target toxicity.[1][9] Newer cleavable linker technologies, such as sulfatase-cleavable linkers, are showing promise in achieving high plasma stability.[1]

  • Therapeutic Index: The optimal linker is one that balances potent anti-tumor activity with minimal systemic toxicity, thereby maximizing the therapeutic index.[4][14] The choice between a cleavable and non-cleavable linker is therefore highly dependent on the specific target, payload, and desired therapeutic outcome.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of ADC linker efficacy requires a suite of well-defined in vitro and in vivo assays. The following are step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to kill 50% of a cancer cell population (IC50).

Protocol:

  • Cell Culture: Plate target-expressing cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers.

  • Incubation: Add the ADC dilutions to the cells and incubate for a period that allows for internalization and payload release (typically 72-96 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the number of viable cells in each well.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.

Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature drug release in plasma.

Protocol:

  • Incubation: Incubate the ADCs in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins to separate the ADC from released drug.

  • Analysis: Analyze the supernatant and the resuspended protein pellet by a suitable method, such as ELISA (to quantify intact ADC) or LC-MS (to quantify released payload).

  • Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of released drug over time to determine the plasma half-life (t1/2).

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the ADCs in a living organism.

Protocol:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration: Randomize the mice into treatment groups and administer the ADCs (and control vehicles) intravenously.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

The Future of Linker Technology: A Continuous Evolution

The field of ADC linker technology is in a constant state of innovation.[12] Researchers are exploring novel linker chemistries and conjugation strategies to further enhance the stability, selectivity, and potency of these targeted therapies.[12][14] The development of hydrophilic linkers, for instance, can help to overcome issues of aggregation and improve the pharmacokinetic profile of ADCs carrying hydrophobic payloads.[11][15] Site-specific conjugation techniques are also gaining prominence, as they allow for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to more predictable and consistent performance.[12][16]

The ultimate goal is to design linkers that are exquisitely sensitive to the unique characteristics of the tumor microenvironment, ensuring that the potent cytotoxic payload is delivered with surgical precision, maximizing efficacy while minimizing harm to healthy tissues.[2] As our understanding of cancer biology deepens, so too will our ability to craft the perfect alchemist's bridge, transforming the promise of ADCs into a reality for more patients.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of starting materials and intermediates is not a matter of triviality—it is a cornerstone of efficacy, safety, and regulatory compliance. (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a key building block in the synthesis of advanced therapeutics, including antibody-drug conjugate (ADC) linkers, is no exception.[1][2][3] The presence of its (S)-enantiomer or other process-related and degradation impurities can have profound implications on the final active pharmaceutical ingredient's (API) pharmacological and toxicological profile.

This guide provides a comprehensive framework for the analytical benchmarking of commercially available this compound. We will delve into the rationale behind the selection of orthogonal analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical commercial samples. Our approach is grounded in the principles of scientific integrity, ensuring that each method is self-validating and supported by authoritative references.

The Criticality of Enantiomeric and Chemical Purity

In chiral drug development, each enantiomer of a molecule can exhibit distinct pharmacological activities.[4] The inactive or less active enantiomer can be considered an impurity, and in some cases, it may contribute to undesirable side effects or toxicity. Therefore, the accurate determination of enantiomeric excess (e.e.) is paramount.

Beyond enantiomeric purity, the assessment of chemical purity—the identification and quantification of any non-enantiomeric impurities—is equally crucial. These impurities can arise from the synthetic route, degradation of the target molecule, or improper storage.[5] A thorough purity analysis provides a complete picture of the quality of the starting material, enabling informed decisions in the drug development pipeline.

Experimental Design: A Multi-Pronged Approach to Purity Assessment

To ensure a robust and reliable assessment of this compound, a suite of orthogonal analytical techniques should be employed. This multi-pronged strategy minimizes the risk of overlooking impurities that may not be detected by a single method. Our benchmarking protocol will encompass:

  • Chiral High-Performance Liquid Chromatography (HPLC): For the determination of enantiomeric purity.

  • Achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the assessment of overall chemical purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary ratio method for an independent and highly accurate determination of purity.

  • Forced Degradation Studies: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods.[5][6][7]

Visualization of the Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Stability Assessment cluster_3 Data Analysis & Comparison Sample_Acquisition Acquire Commercial Samples (A, B, C) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample_Acquisition->Chiral_HPLC Achiral_HPLC Achiral RP-HPLC (Chemical Purity) Sample_Acquisition->Achiral_HPLC GC_MS GC-MS (Volatile Impurities) Sample_Acquisition->GC_MS qNMR qNMR (Absolute Purity) Sample_Acquisition->qNMR Forced_Degradation Forced Degradation Studies Sample_Acquisition->Forced_Degradation Data_Comparison Comparative Purity Profile Chiral_HPLC->Data_Comparison Achiral_HPLC->Data_Comparison GC_MS->Data_Comparison qNMR->Data_Comparison Forced_Degradation->Data_Comparison

Caption: Workflow for benchmarking the purity of this compound.

Sourcing Commercial Samples

For this comparative guide, we will hypothetically analyze three commercially available samples of this compound from different suppliers. The CAS number for the (R)-enantiomer is 2414393-47-6.[8][9] The racemic mixture is identified by CAS number 182747-31-5.[2][4][10][11][12]

SupplierLot NumberStated Purity
Supplier AA-123>98%
Supplier BB-456>96%[4][12]
Supplier CC-78998.43% (LCMS)[8]

Detailed Experimental Protocols

Chiral HPLC for Enantiomeric Purity

Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[13] The selection of the chiral stationary phase (CSP) is critical and is often determined empirically. Based on the structure of the analyte (an α-hydroxy ester), a polysaccharide-based CSP, such as one derived from amylose or cellulose, is a logical starting point.[14][15][16]

Protocol:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

System Suitability:

  • A racemic mixture of benzyl 2-cyclopropyl-2-hydroxyacetate should be injected to confirm the resolution of the two enantiomers. The resolution factor (Rs) should be ≥ 1.5.

Achiral RP-HPLC for Chemical Purity

Rationale: A reversed-phase HPLC method with a standard C18 column is a robust technique for separating the target compound from non-chiral, process-related impurities and degradation products.[17]

Protocol:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

GC-MS for Volatile and Semi-Volatile Impurities

Rationale: GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC.[18] This can include residual solvents from the synthesis or byproducts such as benzyl alcohol.

Protocol:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte.[19][20][21] By using a certified internal standard, the absolute purity of the target molecule can be determined with high accuracy.[10]

Protocol:

  • Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved proton signal from the analyte (e.g., the methine proton of the cyclopropyl group) and a proton signal from the internal standard (the two olefinic protons of maleic acid).

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Forced Degradation Studies

Rationale: Forced degradation studies are essential to understand the stability of the molecule and to ensure that the analytical methods are "stability-indicating," meaning they can separate the intact drug from its degradation products.[5][6][7] Given the ester functionality, hydrolysis is a likely degradation pathway.[6]

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

After exposure to these stress conditions, the samples are analyzed by the achiral RP-HPLC method to assess the extent of degradation and to identify any new impurity peaks.

Comparative Data Analysis (Hypothetical Results)

The following tables summarize the hypothetical results obtained from the analysis of the three commercial samples.

Table 1: Enantiomeric Purity by Chiral HPLC

Supplier(R)-Enantiomer (%)(S)-Enantiomer (%)Enantiomeric Excess (e.e.) (%)
Supplier A99.850.1599.70
Supplier B98.501.5097.00
Supplier C99.500.5099.00

Table 2: Chemical Purity by Achiral RP-HPLC

SupplierMain Peak Area (%)Total Impurities (%)Largest Unknown Impurity (%)
Supplier A99.750.250.10
Supplier B97.802.200.85
Supplier C99.200.800.30

Table 3: Purity by qNMR

SupplierAbsolute Purity (%)
Supplier A99.6
Supplier B97.5
Supplier C99.0

Table 4: Summary of Impurity Profile from GC-MS

SupplierBenzyl Alcohol (%)Other Volatile Impurities (%)
Supplier A< 0.05< 0.05
Supplier B0.200.15
Supplier C0.10< 0.05

Interpretation of Results and Causality

The hypothetical data reveals significant variations in the purity profiles of the commercially available samples.

  • Supplier A consistently demonstrates the highest purity across all analytical techniques, with very low levels of the undesired (S)-enantiomer and other impurities. This suggests a well-controlled and optimized manufacturing process.

  • Supplier B shows a notably lower enantiomeric and chemical purity. The higher levels of the (S)-enantiomer could indicate a less efficient chiral resolution step in their synthesis. The presence of benzyl alcohol and other volatile impurities, as detected by GC-MS, may point to incomplete reaction or purification.

  • Supplier C provides a product of high enantiomeric purity but with a slightly higher level of chemical impurities compared to Supplier A. This could be due to minor side reactions or less stringent purification of the final product.

Visualization of Potential Impurities

Impurity_Profile cluster_0 Potential Impurities Target_Molecule This compound S_Enantiomer (S)-Enantiomer Target_Molecule->S_Enantiomer Starting_Materials Unreacted Starting Materials (e.g., Benzyl Alcohol) Target_Molecule->Starting_Materials Byproducts Synthesis Byproducts Target_Molecule->Byproducts Degradation_Products Degradation Products (e.g., from hydrolysis) Target_Molecule->Degradation_Products

Caption: Potential impurities in this compound.

Conclusion and Recommendations

This comprehensive guide outlines a robust, multi-faceted approach to benchmarking the purity of commercially available this compound. The use of orthogonal analytical techniques—chiral and achiral HPLC, GC-MS, and qNMR—provides a detailed and reliable assessment of both enantiomeric and chemical purity.

For researchers and drug development professionals, it is imperative to not solely rely on the stated purity from a supplier's certificate of analysis. An in-house, multi-technique verification, as detailed in this guide, is essential to ensure the quality and consistency of this critical starting material. Based on our hypothetical analysis, the material from Supplier A would be the recommended choice for use in the synthesis of pharmaceutical intermediates where high purity is paramount.

The methodologies presented herein are not only applicable to this compound but can also be adapted for the purity assessment of other chiral starting materials and intermediates, thereby contributing to the overall quality and safety of novel therapeutics.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Methods for Chiral Hydroxyacetates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral α-hydroxyacetates are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry profoundly dictates their biological activity, making the efficient and selective synthesis of single enantiomers a critical challenge in modern organic chemistry. For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic strategy from the diverse landscape of available methods is a decision laden with considerations of efficacy, cost, scalability, and environmental impact.

This guide provides a comprehensive, in-depth comparison of the primary methodologies for synthesizing chiral hydroxyacetates: enzymatic reduction, catalytic asymmetric hydrogenation, catalytic asymmetric dihydroxylation, and the use of stoichiometric chiral auxiliaries. Moving beyond a mere recitation of protocols, this analysis, grounded in experimental data and field-proven insights, aims to elucidate the causality behind experimental choices, empowering you to make informed decisions for your specific synthetic challenges.

I. Enzymatic Reduction: The Biocatalytic Approach

Enzymatic synthesis has emerged as a powerful and "green" alternative for the production of chiral molecules.[1] This method typically involves the use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs), to stereoselectively reduce a prochiral α-ketoester to the corresponding chiral α-hydroxyacetate.

Core Principles & Causality

The remarkable enantioselectivity of enzymatic reductions stems from the highly organized three-dimensional structure of the enzyme's active site. This chiral microenvironment preferentially binds the substrate in a specific orientation, facilitating the delivery of a hydride (typically from a cofactor like NADH or NADPH) to one face of the carbonyl group, thus yielding a single enantiomer of the alcohol. The use of co-expressed cofactor regeneration systems, such as glucose dehydrogenase (GDH), is a common strategy to recycle the expensive cofactor, making the process more economically viable.[2][3]

Experimental Protocol: Enzymatic Reduction of Ethyl 2-Oxo-4-phenylbutyrate (OPBE)

Materials:

  • Recombinant E. coli cells co-expressing a carbonyl reductase (e.g., from Candida parapsilosis) and glucose dehydrogenase (GDH).

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • Glucose

  • NADP+

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells (e.g., 0.1 g/mL wet cells) in phosphate buffer.

  • To the cell suspension, add OPBE (e.g., 10 mM), glucose (e.g., 50 g/L) as the co-substrate for cofactor regeneration, and a catalytic amount of NADP+ (e.g., 0.1 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).

  • Monitor the reaction progress by techniques such as HPLC or GC.

  • Upon completion, centrifuge the reaction mixture to separate the cells.

  • Extract the supernatant with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantiomerically pure (R)-HPBE.

Cost-Benefit Analysis
FeatureAnalysis
Enantioselectivity Excellent (>99% ee) is often achieved due to the high specificity of the enzyme's active site.
Yield High to excellent (often >90%) , especially with optimized reaction conditions and cofactor regeneration.
Cost The primary cost driver is the biocatalyst (enzyme) itself.[5] While the initial development and production of a suitable enzyme can be expensive, the use of whole-cell systems and efficient cofactor regeneration can significantly reduce operational costs.[2][3]
Scalability Highly scalable. Fermentation technology allows for the large-scale production of the biocatalyst. Continuous processing with substrate feeding strategies has been shown to be effective.[4]
Environmental Impact Low. Reactions are typically run in aqueous media under mild conditions (neutral pH, ambient temperature and pressure), minimizing energy consumption and hazardous waste. This approach aligns well with the principles of green chemistry.
Substrate Scope Can be limited. A specific enzyme may only be highly active and selective for a narrow range of substrates. However, protein engineering techniques can be employed to broaden the substrate scope and improve catalyst performance.

II. Catalytic Asymmetric Hydrogenation: The Power of Transition Metals

Asymmetric hydrogenation, particularly the Noyori-type reactions, is a cornerstone of modern organic synthesis, offering a highly efficient route to chiral alcohols and their derivatives.[6] This methodology employs chiral transition metal complexes, most notably ruthenium-based catalysts with atropisomeric diphosphine ligands like BINAP, to catalyze the enantioselective reduction of ketones and olefins.[5][7]

Core Principles & Causality

The enantioselectivity in Noyori asymmetric hydrogenation arises from the C2-symmetric chiral ligand (e.g., (R)- or (S)-BINAP) coordinated to the metal center. This chiral complex creates a well-defined catalytic pocket that forces the substrate to coordinate in a specific orientation. The hydrogenation then proceeds through a six-membered pericyclic transition state, where the hydride is delivered to one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol.[8] The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the stereochemical outcome of the reaction.

Experimental Protocol: Noyori Asymmetric Hydrogenation of a β-Keto Ester

This protocol is a general procedure based on established methods for the asymmetric hydrogenation of β-keto esters.[5]

Materials:

  • [RuCl2((R)-BINAP)]

  • β-keto ester substrate

  • Ethanol (EtOH)

  • Pressurized hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a glovebox, charge a reaction vessel with the β-keto ester and the [RuCl2((R)-BINAP)] catalyst (e.g., 0.1 mol%).

  • Add degassed ethanol as the solvent.

  • Seal the reaction vessel and transfer it to a high-pressure reactor.

  • Purge the reactor with hydrogen gas multiple times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi) and heat to the appropriate temperature (e.g., 50°C).

  • Stir the reaction mixture for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the resulting chiral β-hydroxy ester by column chromatography.

Cost-Benefit Analysis
FeatureAnalysis
Enantioselectivity Excellent (typically >95% ee) for a wide range of substrates.
Yield High to quantitative (often >95%) .
Cost The primary cost is associated with the precious metal catalyst (ruthenium) and the chiral ligand (e.g., BINAP). While the catalyst loading is low (catalytic amounts), the initial investment can be significant.
Scalability Highly scalable and widely used in industrial processes. The use of high-pressure equipment is a key consideration for large-scale production.
Environmental Impact Moderate. While catalytic, the use of a precious and potentially toxic metal is a concern. Solvent choice and the energy required for high-pressure reactions also contribute to the environmental footprint. Catalyst recovery and recycling are crucial for improving the sustainability of this method.
Substrate Scope Broad. A wide variety of functionalized ketones and olefins are suitable substrates.

III. Catalytic Asymmetric Dihydroxylation: A Route via Vicinal Diols

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[9] While not a direct route to α-hydroxyacetates, the resulting chiral diols can be readily converted to the target compounds through subsequent chemical transformations, such as oxidative cleavage.

Core Principles & Causality

This reaction utilizes a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral quinine-derived ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) and a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide) to regenerate the Os(VIII) species. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the [3+2] cycloaddition of the osmium tetroxide to one face of the alkene, leading to a chiral osmate ester intermediate. Hydrolysis of this intermediate furnishes the enantiomerically enriched vicinal diol. The choice of the pseudoenantiomeric ligands, (DHQ)2PHAL (in AD-mix-α) or (DHQD)2PHAL (in AD-mix-β), determines which face of the alkene is hydroxylated.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation and Conversion to an α-Hydroxy Ester

This is a two-step general protocol.

Step 1: Sharpless Asymmetric Dihydroxylation Materials:

  • Alkene substrate

  • AD-mix-β (contains K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, and K2CO3)

  • tert-Butanol and water (1:1)

  • Sodium sulfite

Procedure:

  • Dissolve the alkene in a 1:1 mixture of tert-butanol and water.

  • Add the AD-mix-β and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stir for an additional hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chiral diol by column chromatography.

Step 2: Oxidative Cleavage to an α-Hydroxy Acid and Esterification Materials:

  • Chiral diol from Step 1

  • Sodium periodate (NaIO4)

  • Methanol and water

  • Acid catalyst (e.g., sulfuric acid) for esterification

Procedure:

  • Dissolve the chiral diol in a mixture of methanol and water.

  • Add sodium periodate portion-wise and stir until the diol is consumed.

  • Filter the reaction mixture to remove the inorganic salts.

  • To the filtrate containing the α-hydroxy acid, add a catalytic amount of sulfuric acid and heat to reflux to effect esterification.

  • After the esterification is complete, neutralize the reaction mixture and extract the α-hydroxy ester.

  • Purify the final product by distillation or chromatography.

Cost-Benefit Analysis
FeatureAnalysis
Enantioselectivity Excellent (often >95% ee) for the diol formation.
Yield Good to high for both the dihydroxylation and the subsequent oxidative cleavage/esterification steps.
Cost The osmium tetroxide is highly toxic and expensive, although it is used in catalytic amounts. The AD-mix reagents are commercially available but can be costly. The multi-step nature of the overall process adds to the cost.
Scalability Scalable , but the toxicity of osmium requires specialized handling and containment procedures, which can be a significant hurdle for industrial-scale production.
Environmental Impact High. The use of the highly toxic heavy metal osmium is a major drawback. The stoichiometric use of co-oxidants and reagents for the second step generates significant waste.
Substrate Scope Broad for the dihydroxylation step, applicable to a wide variety of alkenes.

IV. Stoichiometric Chiral Auxiliaries: The Classical Approach

The use of chiral auxiliaries, such as the Evans oxazolidinones, is a well-established and reliable method for asymmetric synthesis.[10] This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. The auxiliary is then cleaved to reveal the desired chiral product.

Core Principles & Causality

In the context of synthesizing chiral α-hydroxyacetates, a common strategy involves the asymmetric alkylation of a glycolate equivalent attached to an Evans auxiliary. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-hydroxy acid, which can then be esterified.

Experimental Protocol: Asymmetric Synthesis of an α-Hydroxy Acid using an Evans Oxazolidinone Auxiliary

This is a multi-step general protocol.

Step 1: Acylation of the Chiral Auxiliary Materials:

  • (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (Evans auxiliary)

  • n-Butyllithium (n-BuLi)

  • Methoxyacetyl chloride

  • Anhydrous THF

Procedure:

  • Dissolve the Evans auxiliary in anhydrous THF and cool to -78°C.

  • Add n-BuLi dropwise and stir for 15 minutes.

  • Add methoxyacetyl chloride and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the acylated auxiliary.

Step 2: Diastereoselective Alkylation Materials:

  • Acylated auxiliary from Step 1

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous THF

Procedure:

  • Dissolve the acylated auxiliary in anhydrous THF and cool to -78°C.

  • Add LDA and stir for 30 minutes to form the enolate.

  • Add the alkyl halide and stir until the reaction is complete.

  • Quench the reaction and purify the alkylated product.

Step 3: Cleavage of the Auxiliary Materials:

  • Alkylated auxiliary from Step 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2)

  • THF and water

Procedure:

  • Dissolve the alkylated auxiliary in a mixture of THF and water.

  • Add hydrogen peroxide followed by lithium hydroxide.

  • Stir until the cleavage is complete.

  • Work up the reaction to isolate the chiral α-hydroxy acid. The chiral auxiliary can often be recovered and reused.[11]

Cost-Benefit Analysis
FeatureAnalysis
Diastereoselectivity Excellent (often >98% de) , leading to high enantiomeric purity of the final product.
Yield Good to high for each individual step.
Cost The chiral auxiliary itself can be expensive, although it is often recoverable.[11] The multi-step nature of the process (attachment, reaction, cleavage) increases labor and reagent costs. The use of stoichiometric strong bases (n-BuLi, LDA) and cryogenic temperatures adds to the operational costs.
Scalability Scalable , but the multi-step nature and the need for stoichiometric reagents and cryogenic conditions can make it less efficient for large-scale industrial production compared to catalytic methods.
Environmental Impact Moderate to High. The use of stoichiometric reagents and multiple reaction and purification steps generates a significant amount of waste, resulting in a high E-factor.
Substrate Scope Broad and predictable. The stereochemical outcome is generally reliable and predictable based on the structure of the auxiliary.

V. Comparative Analysis and Future Outlook

The choice of synthetic method for chiral hydroxyacetates is a nuanced decision that requires a careful balancing of multiple factors.

Summary of Key Performance Indicators

MethodEnantioselectivityYieldScalabilityCost-EffectivenessGreenness
Enzymatic Reduction ExcellentHighHighPotentially high (enzyme cost)High
Asymmetric Hydrogenation ExcellentHighHighModerate (catalyst cost)Moderate
Asymmetric Dihydroxylation ExcellentGoodModerate (Os toxicity)LowLow
Chiral Auxiliaries ExcellentGoodModerateLowLow

Decision-Making Framework

G start Synthetic Goal: Chiral Hydroxyacetate q1 Primary Driver: Green Chemistry & Mild Conditions? start->q1 q2 Primary Driver: High Throughput & Broad Substrate Scope? q1->q2 No enzymatic Enzymatic Reduction q1->enzymatic Yes q3 Primary Driver: Predictability & Reliability? q2->q3 No hydrogenation Asymmetric Hydrogenation q2->hydrogenation Yes auxiliary Chiral Auxiliary q3->auxiliary Yes dihydroxylation Asymmetric Dihydroxylation (Consider if diol is a useful intermediate) q3->dihydroxylation Consider as alternative

The future of chiral hydroxyacetate synthesis will likely involve a greater emphasis on the development of more robust and cost-effective biocatalysts through protein engineering and the discovery of novel enzymes.[3] In the realm of chemical catalysis, the development of catalysts based on more abundant and less toxic metals, as well as improved methods for catalyst recycling, will be crucial for enhancing the sustainability of these powerful methods.[12] Ultimately, the optimal synthetic route will often be a bespoke solution, tailored to the specific requirements of the target molecule and the available resources.

VI. Green Chemistry Metrics: A Quantitative Look at Environmental Impact

To objectively compare the environmental footprint of these synthetic methods, we can utilize green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) .[13][14]

  • E-Factor = Total mass of waste / Mass of product

  • PMI = Total mass of inputs / Mass of product

A lower E-Factor and PMI indicate a greener, more efficient process.

Qualitative Comparison of Green Metrics

MethodE-Factor / PMIRationale
Enzymatic Reduction Low Aqueous media, mild conditions, catalytic nature, and potential for high substrate concentrations contribute to low waste generation.
Asymmetric Hydrogenation Moderate Catalytic nature keeps the E-factor lower than stoichiometric methods, but solvent use and catalyst work-up contribute to the overall mass intensity.
Asymmetric Dihydroxylation High The use of stoichiometric co-oxidants and the multi-step nature of the process lead to significant waste generation.
Chiral Auxiliaries High The stoichiometric use of the auxiliary and reagents for attachment and cleavage, along with multiple purification steps, results in a high mass of waste per unit of product.

By quantifying the waste generated, these metrics provide a powerful tool for process optimization and the selection of more sustainable synthetic routes.

References

Navigating the Bioactive Landscape of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern drug discovery. Within this landscape, chiral building blocks containing unique structural motifs offer a fertile ground for the synthesis of innovative molecular entities. (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a versatile chiral precursor, has garnered significant attention for its utility in constructing complex heterocyclic systems, particularly pyrrolidine derivatives. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from this parent compound, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

The incorporation of a cyclopropyl ring, a small, strained carbocycle, into drug candidates can confer a range of advantageous properties. These include increased metabolic stability, enhanced potency, and improved physicochemical characteristics. When coupled with the pyrrolidine scaffold, a privileged structure in medicinal chemistry, the resulting derivatives present a compelling profile for diverse therapeutic applications, most notably in the realm of oncology as cytotoxic agents for Antibody-Drug Conjugates (ADCs).

Comparative Analysis of Biological Activities

While extensive comparative data on a wide array of derivatives synthesized directly from this compound remains an area of active research, the primary focus of their application lies in the development of potent cytotoxic agents. The parent compound serves as a key intermediate in the synthesis of pyrrolidine-based linkers for ADCs.[1] This strongly suggests that the principal biological activity of interest for its derivatives is their ability to induce cell death in cancer cells.

Beyond cytotoxicity, the broader classes of cyclopropane and pyrrolidine-containing compounds have demonstrated a spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This guide will delve into these potential applications, drawing comparisons from structurally related compounds to infer the likely bioactivities of novel derivatives.

Cytotoxic Activity: The Forefront of Application

Derivatives of this compound are primarily explored for their potential as payloads in ADCs. The cytotoxic potency of these derivatives is a critical determinant of their therapeutic efficacy. The pyrrolidine ring, in this context, often serves as a core scaffold to which various substituents can be appended to modulate activity.

Hypothetical Comparative Cytotoxicity Data:

To illustrate the potential structure-activity relationships, the following table presents hypothetical IC50 values for a series of pyrrolidine derivatives synthesized from this compound against a human breast cancer cell line (MCF-7). Note: This data is illustrative and intended to guide further research.

CompoundDerivative Structure (Modification on Pyrrolidine Nitrogen)Hypothetical IC50 (µM) against MCF-7
Derivative A Unsubstituted> 100
Derivative B Methyl50.2
Derivative C Ethyl35.8
Derivative D Isopropyl65.1
Derivative E Benzyl15.4
Derivative F 4-Fluorobenzyl8.2
Derivative G 4-Methoxybenzyl22.9
Derivative H 4-Nitrobenzyl5.7

Interpretation of Hypothetical Data:

This illustrative data suggests that the nature of the substituent on the pyrrolidine nitrogen significantly influences cytotoxic activity. A clear trend can be observed where increasing the lipophilicity and introducing electron-withdrawing groups on the benzyl substituent enhances potency. This highlights the importance of systematic structural modifications to optimize the anticancer effects of these derivatives.

Antimicrobial Activity: An Emerging Potential

The pyrrolidine scaffold is a common feature in many natural and synthetic compounds exhibiting antimicrobial properties.[2] Derivatives incorporating a cyclopropyl moiety may also possess antibacterial and antifungal activity.

Comparative Antimicrobial Activity of Related Pyrrolidine Derivatives:

While specific data for derivatives of this compound is limited, studies on other pyrrolidine derivatives provide valuable insights. For example, a series of novel dispiropyrrolidines have been synthesized and evaluated for their antibacterial activity against various strains, with some compounds showing promising results.[3] Another study on N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives demonstrated variable but significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[4]

Table of Representative Minimum Inhibitory Concentrations (MICs) for Structurally Related Pyrrolidine Derivatives:

Compound ClassBacterial StrainReported MIC (µg/mL)Reference
DispiropyrrolidinesBacillus subtilisReasonably good activity[3]
DispiropyrrolidinesStaphylococcus aureusReasonably good activity[3]
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidinesStaphylococcus aureus0.025[5]
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidinesE. faecalis0.025[5]

These findings suggest that derivatives from this compound could be promising candidates for the development of novel antimicrobial agents.

Experimental Protocols

To facilitate further research and validation of the biological activities of these derivatives, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation Add_MTT 6. Add MTT Solution Incubation->Add_MTT Incubate_MTT 7. Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO 8. Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance 9. Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Methodology:

  • Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination Bacterial_Culture 1. Overnight Bacterial Culture Inoculum_Prep 2. Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Inoculation 4. Inoculate Wells Inoculum_Prep->Inoculation Compound_Dilution 3. Prepare Compound Dilutions in 96-well Plate Compound_Dilution->Inoculation Incubation 5. Incubate for 18-24h Inoculation->Incubation Visual_Assessment 6. Visually Assess Growth Incubation->Visual_Assessment OD_Measurement or Measure OD600 Incubation->OD_Measurement Determine_MIC 7. Determine MIC Visual_Assessment->Determine_MIC OD_Measurement->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of derivatives synthesized from this compound is intricately linked to their chemical structure. Key areas for SAR exploration include:

  • Substitution on the Pyrrolidine Ring: Modifications at the nitrogen and carbon atoms of the pyrrolidine ring can significantly impact potency and selectivity.

  • Nature of the Linker (for ADCs): In the context of ADCs, the linker connecting the cytotoxic pyrrolidine derivative to the antibody plays a crucial role in the stability and release of the payload.

  • Stereochemistry: The stereochemistry of the cyclopropyl and pyrrolidine moieties is critical for specific interactions with biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish robust SAR models. This will enable the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The exploration of these derivatives for a wider range of biological activities beyond cytotoxicity is also a promising avenue for future investigation.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. While the primary focus has been on their cytotoxic properties for ADC applications, the inherent biological potential of the cyclopropyl and pyrrolidine scaffolds suggests that these derivatives may also exhibit other valuable therapeutic activities. Through systematic synthesis, rigorous biological evaluation, and in-depth SAR studies, the full therapeutic potential of this versatile chemical scaffold can be unlocked. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

A Comparative Guide to the Application of Cyclopropyl-Containing Chiral Intermediates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of the Cyclopropyl Ring

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group has emerged as a uniquely powerful architectural element.[1] This small, three-membered carbocycle is far from a simple saturated ring; its inherent strain results in C-C bonds with significant π-character, leading to a rigid, planar structure with distinct electronic properties.[2][3] For researchers, scientists, and drug development professionals, leveraging these features is key to overcoming common challenges in drug design. The incorporation of a cyclopropyl moiety can significantly enhance biological potency, improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, and fine-tune a molecule's pharmacokinetic profile.[1][2] Furthermore, its rigid nature can lock a molecule into a bioactive conformation, leading to more favorable interactions with its biological target, or it can serve as a bioisostere for other common groups like gem-dimethyl or vinyl functionalities.[1][4]

This guide provides an in-depth comparison of key cyclopropyl-containing chiral intermediates, focusing on their synthesis, performance in asymmetric reactions, and strategic application in drug development. We will explore the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols for the preparation of these high-value building blocks.

Core Synthetic Strategies for Asymmetric Cyclopropanation

The primary challenge in utilizing cyclopropyl intermediates lies in their stereocontrolled synthesis. Several powerful methods have been developed, each with distinct advantages and limitations. The choice of method is often dictated by the desired substitution pattern, scalability, and the nature of the available starting materials.

Diagram: Major Pathways to Chiral Cyclopropanes

Synthetic_Pathways cluster_0 Carbene Precursors cluster_1 Key Methodologies Diazo Compounds Diazo Compounds Catalytic Carbene Transfer Catalytic Carbene Transfer Diazo Compounds->Catalytic Carbene Transfer Rh, Ru, Co, Fe Catalysts gem-Dichloroalkanes gem-Dichloroalkanes Simmons-Smith Type Simmons-Smith Type gem-Dichloroalkanes->Simmons-Smith Type Co/Zn Catalysis (Safer Alternative) Sulfoxonium Ylides Sulfoxonium Ylides MIRC MIRC Sulfoxonium Ylides->MIRC Base or Lewis Acid Chiral Cyclopropane Chiral Cyclopropane Catalytic Carbene Transfer->Chiral Cyclopropane Simmons-Smith Type->Chiral Cyclopropane Michael-Initiated Ring Closure (MIRC) Michael-Initiated Ring Closure (MIRC) Alkene Alkene Alkene->Catalytic Carbene Transfer Alkene->Simmons-Smith Type Alkene->MIRC with Michael Acceptor MIRC->Chiral Cyclopropane

Caption: Overview of primary synthetic routes to chiral cyclopropanes.

Catalytic Asymmetric Cyclopropanation with Diazo Compounds

This is arguably the most versatile method for forming cyclopropanes.[5] It involves the reaction of an alkene with a diazo compound, which decomposes in the presence of a transition metal catalyst (e.g., Rh, Ru, Co, Cu) to form a metal-carbenoid intermediate.[6] The key to achieving high enantioselectivity is the use of a chiral ligand that coordinates to the metal center, thereby creating a chiral environment for the carbene transfer.

Expertise & Causality: The choice of catalyst and ligand is critical. Dirhodium complexes, particularly those with chiral carboxylate or carboxamidate ligands like Rh₂(S-BTPCP)₄, are highly effective for reactions with diazoesters, offering excellent control over both diastereoselectivity and enantioselectivity.[7] The catalyst's structure dictates the trajectory of the alkene's approach to the reactive carbenoid, directly influencing the stereochemical outcome. However, the use of diazoalkanes, especially non-stabilized ones, poses significant safety risks due to their explosive nature, often requiring strict controls like in-situ generation.[5][8]

Asymmetric Simmons-Smith and Related Reactions

The classic Simmons-Smith reaction uses a zinc carbenoid (often generated from diiodomethane and a Zn-Cu couple) and is well-suited for transferring non-stabilized carbenes. Making this reaction catalytic and asymmetric has been a significant challenge due to the high background reactivity of the achiral zinc carbenoid.[5]

Recent Advances & Trustworthiness: A groundbreaking development circumvents the hazards of diazo compounds by using gem-dichloroalkanes as stable carbene precursors.[8][9] A cobalt(II)-bis(oxazolinyl)isopropanol (OIP) catalyst system, in conjunction with a zinc additive, facilitates the asymmetric cyclopropanation of a wide range of alkenes with high enantioselectivity.[5] This method is proposed to proceed through a cationic cobalt carbenoid. The protocol's trustworthiness stems from its operational simplicity and its avoidance of highly energetic reagents.[5][8]

Michael-Initiated Ring Closure (MIRC)

This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization that forms the cyclopropane ring. When using stabilized ylides, such as sulfoxonium ylides, this method can be rendered highly stereoselective.[10]

Expertise & Causality: Chiral-at-metal Rh(III) complexes have been successfully employed to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated acylimidazoles.[10] This approach provides excellent diastereo- and enantioselectivity for constructing highly substituted chiral cyclopropanes. The reaction proceeds via a Michael addition-initiated ring-closure sequence, where the chiral catalyst orchestrates the stereochemistry of the initial conjugate addition, which is then translated into the final product.[10]

Comparison of Key Asymmetric Cyclopropanation Methods

The following table summarizes the performance of different catalytic systems for the synthesis of a representative chiral cyclopropane, ethyl 2-phenylcyclopropane-1-carboxylate, from styrene and ethyl diazoacetate (or equivalents).

MethodCatalyst SystemCarbene PrecursorYield (%)dr (trans:cis)ee (%) (trans)Key AdvantagesKey Limitations
Diazo / Rhodium Rh₂(S-BTPCP)₄Ethyl Diazoacetate~97%[7]>99:1[7]99%[7]High efficiency, excellent stereocontrol, broad scope.Use of potentially explosive diazo compounds.[5]
Bio-catalysis Engineered MyoglobinEthyl Diazoacetate~86%[6]>99:1[6]99%[6]Green, highly selective, operates in aqueous media.Substrate scope can be limited by enzyme pocket.
gem-Dichloro / Cobalt Co(OIP)/Zn1,1-DichloroethaneHigh[5][8]High[5][8]~97%[5]Avoids diazo compounds, uses stable precursors.Catalyst can be sensitive to sterics.[5]
Ylide / Rhodium Chiral Rh(III) ComplexVinyl Sulfoxonium Ylide~98%[10]>20:1[10]99%[10]Stable ylide precursor, good for trisubstituted products.Primarily for electron-deficient alkenes.

Featured Chiral Intermediates: Synthesis and Application

I. Chiral Cyclopropylamines

Significance: Chiral cyclopropylamines are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates.[11][12] Their rigid structure is often key to potent and selective receptor binding.

Workflow: Synthesis of a Chiral Cyclopropylamine Precursor

Cyclopropylamine_Synthesis start 1-Cyclopropyl- cyclopropanecarboxylic Acid step1 1. Et3N, Ethyl Chloroformate 2. NaN3, H2O (Acyl Azide Formation) start->step1 step2 Curtius Rearrangement (Heat in Toluene, then add t-BuOH) step1->step2 step3 N-Boc Protected Amine Intermediate step2->step3 step4 Deprotection (HCl in Et2O) step3->step4 end (1-Cyclopropyl)cyclopropylamine Hydrochloride step4->end

Caption: Scalable synthesis of a cyclopropylamine via Curtius rearrangement.

Representative Protocol: Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride

This protocol is adapted from a scalable synthesis useful for providing large quantities of the amine building block.[13]

Step 1: Carboxylic Acid to N-Boc Amine (Curtius Degradation)

  • To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.6 g, ~560 mmol) in anhydrous acetone (1.7 L), add triethylamine (Et₃N, 76.2 g, 753 mmol) dropwise at -5 °C.

  • Stir for 15 minutes, then add neat ethyl chloroformate (103.7 g, 956 mmol) over 30 minutes, maintaining the temperature at -5 °C. Stir for an additional 2 hours.

  • Add a solution of sodium azide (NaN₃, 75.0 g, 1.0 mol) in water (200 mL) over 1.5 hours. Caution: Sodium azide is highly toxic and can form explosive metal azides.

  • After addition, stir for 1 hour, then allow the mixture to warm to room temperature and stir for another hour.

  • Extract the mixture with diethyl ether (Et₂O). The organic layer contains the acyl azide.

  • Carefully concentrate the organic layer. The residue is then taken up in toluene and heated to induce the Curtius rearrangement to the isocyanate.

  • Add tert-butanol (t-BuOH) to the isocyanate solution and continue heating to form the tert-butyl carbamate (Boc) protected amine.

  • Purify by standard methods to yield tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (yield: 76%).[13]

Step 2: Deprotection to the Amine Hydrochloride

  • To a solution of the N-Boc protected amine (84.0 g, 425.8 mmol) in Et₂O (100 mL), add a ~5.0 N solution of HCl in Et₂O (700 mL) at 0 °C.

  • Stir the mixture at 0 °C for 4 hours and then at ambient temperature for 20 hours.

  • Filter the resulting precipitate, wash with Et₂O (200 mL), and dry under vacuum to give (1-cyclopropyl)cyclopropylamine hydrochloride as a colorless powder (yield: 87%).[13]

II. Chiral Cyclopropyl Ketones

Significance: Cyclopropyl ketones are versatile intermediates that can be elaborated into a wide variety of other functional groups, including amines, alcohols, and more complex heterocyclic systems, making them valuable for creating libraries of drug-like molecules.[14]

Representative Protocol: Biocatalytic Synthesis of a Chiral Cyclopropyl Ketone

This protocol leverages an engineered myoglobin catalyst for a highly selective cyclopropanation, adapted from Fasan and co-workers.[14]

  • In a reaction vessel, prepare a biphasic system containing a pH 8.0 buffer and an organic solvent (e.g., dichloromethane).

  • Add the styrene derivative (e.g., 4-methoxystyrene, 1.0 equiv) and the engineered myoglobin catalyst.

  • Slowly add the α-aryl diazoketone reagent (1.2 equiv) over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and improving catalyst performance.

  • Maintain the reaction at a controlled temperature (e.g., 25 °C) with vigorous stirring for 24-48 hours.

  • Upon completion, extract the reaction mixture with an organic solvent.

  • Purify the product via flash column chromatography on silica gel. This method typically yields the trans-cyclopropyl ketone product with high diastereo- and enantioselectivity (>99% de, >99% ee).[14]

Conclusion and Future Outlook

Chiral cyclopropyl-containing intermediates are indispensable tools in modern organic synthesis and drug discovery. The continuous development of safer, more efficient, and highly stereoselective synthetic methods is expanding their accessibility and utility.[4][11] Recent advances, such as the use of stable carbene precursors and the application of biocatalysis, are addressing the key limitations of traditional methods, namely safety and environmental impact.[6][8][14] As our understanding of asymmetric catalysis deepens, we can expect the development of even more sophisticated catalysts capable of constructing complex, poly-functionalized cyclopropane systems with surgical precision. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of the comparative advantages of these synthetic methodologies is essential for the strategic design and efficient synthesis of next-generation therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of chemical reagents, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

This document is structured to provide a logical workflow, from initial hazard assessment to final waste hand-off, grounded in established safety protocols and regulatory frameworks.

Hazard Identification and Risk Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential.

1.1. Health Hazards

Based on available Safety Data Sheets (SDS) for the closely related (S)-enantiomer, this compound should be handled as a substance that can cause:

  • Skin irritation [4][5]

  • Serious eye irritation [4][5]

  • Respiratory tract irritation [4][5]

Furthermore, the SDS for the (S)-enantiomer indicates it is harmful if swallowed.[4]

1.2. Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[4][6]

HazardGHS Classification (based on (S)-enantiomer)Required PPE
Skin Irritation Category 2Protective gloves, Lab coat
Eye Irritation Category 2ASafety goggles with side-shields
Respiratory Irritation STOT SE 3Work in a well-ventilated area/fume hood
Acute Oral Toxicity Category 4Standard laboratory hygiene practices
Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.

Step 1: Waste Characterization All waste streams containing this compound must be treated as hazardous chemical waste. This includes:

  • Unused or expired pure this compound.

  • Solutions containing the compound.

  • Contaminated solid waste (e.g., gloves, absorbent paper, weighing boats).[7]

Step 2: Select the Appropriate Waste Container

  • Liquid Waste: Use a dedicated, chemically resistant container with a secure, leak-proof cap. The container should be clearly labeled for halogenated or non-halogenated organic waste, depending on the solvents used in the solution.

  • Solid Waste: Collect contaminated solids in a separate, clearly labeled container. This prevents accidental mixing with incompatible waste streams.

Step 3: Proper Labeling All waste containers must be labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and volume of the waste.

  • The date of accumulation.

  • The associated hazards (e.g., "Irritant").

On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8]

  • Storage Conditions: Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]

  • Container Integrity: Ensure that waste containers are always sealed when not in use to prevent the release of vapors.[4][5]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's specific policies.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab coat start->ppe characterize Characterize Waste: - Pure compound - Contaminated solution - Contaminated solid segregate Segregate Waste Streams characterize->segregate ppe->characterize liquid_waste Liquid Waste Container: - Chemically resistant - Securely sealed segregate->liquid_waste Liquids solid_waste Solid Waste Container: - Designated for solids segregate->solid_waste Solids labeling Label Containers: - 'Hazardous Waste' - Full chemical name - Hazards and date liquid_waste->labeling solid_waste->labeling storage Store in Satellite Accumulation Area (SAA): - Cool, dry, well-ventilated - Follow volume limits labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Pickup Documentation contact_ehs->documentation end Waste Collected for Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

Regulatory Framework and Compliance

The disposal of chemical waste is governed by a stringent regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[9] It is imperative that all laboratory personnel are familiar with both federal and state regulations, as well as their institution's specific waste management plan.[8][10]

Many academic and research institutions operate under specific EPA regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in laboratories.[9] These regulations often require the development of a Laboratory Management Plan and mandate that hazardous waste determinations be made by trained professionals.[9]

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6] The contaminated absorbent should then be collected and placed in a sealed container for disposal as hazardous waste.

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal contractor.[10][11] Your institution's EHS department will coordinate the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles of proper chemical waste management are as fundamental to scientific integrity as the research itself.

References

Personal protective equipment for handling (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, grounded in the chemical's structural attributes. Our goal is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Analysis: A Structurally-Informed Approach

Since this compound is a novel compound, a comprehensive, peer-reviewed safety profile is not yet available. Therefore, a prudent risk assessment must be conducted by analyzing the hazards associated with its core functional groups: the benzyl ester, the secondary alcohol, and the cyclopropyl ring.

  • Benzyl Ester Moiety : Esters, particularly benzyl esters, can be irritants to the skin and eyes. While generally exhibitin[1]g low reactivity, they can be incompatible with strong oxidizing agents. Vapors may cause irritati[2]on to the mucous membranes and respiratory tract.

  • Secondary Alcohol [1]: Alcohols are generally flammable, and their flammability decreases as the carbon chain length increases. They can also be irritant[1]s to the eyes and skin.

  • Cyclopropyl Group : While the cyclopropyl group itself is relatively stable, compounds containing this strained ring system can sometimes exhibit unique reactivity. It is crucial to handle such compounds with caution, avoiding conditions that could lead to ring-opening reactions, such as strong acids or high temperatures. Some cyclopropyl-containi[3]ng compounds are known to be flammable and can cause irritation.

Based on this structural[3][4] analysis, this compound should be treated as a compound that is potentially flammable, an irritant to the skin, eyes, and respiratory system, and with unknown long-term toxicological effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is a critical step in ensuring laboratory safety and should be based on a thorough risk assessment of the planned procedure.

PPE CategoryItem[5]Specifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes. They should meet ANSI Z87.1 standards and be marked with "Z87".
Face ShieldA fac[6]e shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during large-scale transfers or reactions.
Hand Protection [5][7] Chemically Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or[6] immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for tears or punctures before use. Contaminated gloves shoul[4][8]d be removed immediately and disposed of properly.
Body Protection [9] Laboratory CoatA flame-resistant lab coat is recommended to protect skin and clothing from splashes and in case of fire.
Respiratory Protect[7]ion RespiratorUnder normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), a respirator is generally not required. However, if aerosols or v[9]apors are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Operational P[12][13][14][15]lan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risks.

Preparation
  • Review Safety Data Sheets (SDS) : Before beginning any work, thoroughly review the SDS for any analogous compounds, paying close attention to hazard identification, first-aid measures, and handling and storage recommendations.

  • Ensure Accessibilit[10]y of Safety Equipment : Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Don Appropriate PPE[9] : Put on all required PPE as detailed in the table above before entering the designated work area.

Handling
  • Work in a Ventilated Area : All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Avoid Direct Contac[9]t : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Prevent Aerosol Gen[9]eration : When transferring or weighing the substance, do so carefully to avoid the generation of dust or aerosols.

Post-Handling
  • Hand Washing : Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

  • Decontamination : Clean and decontaminate all work surfaces and equipment used.

  • Proper PPE Removal : Remove and dispose of contaminated PPE in a designated waste container.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Imme[11]diately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move [4]the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT[11] induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : In case of[4] a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper chemical waste management is a fundamental aspect of laboratory safety and environmental protection.

Containerization [18][19]and Labeling
  • Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.

  • The label must clearl[12][13]y identify the contents, including the full chemical name and any known hazards. It should also include th[13][14]e accumulation start date.

Disposal Method[20]
  • Never dispose of chemical waste down the drain or in the regular trash.

  • All chemical waste mu[13][15]st be disposed of through your institution's hazardous waste management program, which will typically involve incineration or other approved methods.

Visualizing the Wo[22]rkflow

To further clarify the procedural steps for safe handling, the following diagrams illustrate the PPE selection process and the overall operational workflow.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate assess_hazards Assess Hazards: - Irritant (Skin, Eyes, Respiratory) - Potential Flammability - Unknown Toxicity start->assess_hazards eye_face Eye/Face Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (if splash risk) assess_hazards->eye_face hand Hand Protection: - Nitrile Gloves (Minimum) - Consider Butyl/Viton for extended use assess_hazards->hand body Body Protection: - Flame-Resistant Lab Coat assess_hazards->body respiratory Respiratory Protection: - Not required with fume hood - Respirator if aerosols/vapors present assess_hazards->respiratory procedure Proceed with Experiment in Chemical Fume Hood eye_face->procedure hand->procedure body->procedure respiratory->procedure

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Safe_Handling_Disposal_Workflow Figure 2: Safe Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal review_sds Review Analogous SDS check_safety_equip Check Safety Shower/Eyewash review_sds->check_safety_equip don_ppe Don Appropriate PPE check_safety_equip->don_ppe use_fume_hood Work in Fume Hood don_ppe->use_fume_hood avoid_contact Avoid Direct Contact use_fume_hood->avoid_contact prevent_aerosols Prevent Aerosol Generation avoid_contact->prevent_aerosols wash_hands Wash Hands prevent_aerosols->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect in Labeled Container dispose_ppe->collect_waste hazardous_waste_pickup Arrange for Hazardous Waste Pickup collect_waste->hazardous_waste_pickup

Caption: A workflow diagram illustrating the key stages of safe handling and disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.